molecular formula C14H23NO3 B2691962 Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 191805-29-5

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2691962
CAS No.: 191805-29-5
M. Wt: 253.342
InChI Key: VFNVAGFIJXCMPA-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNVAGFIJXCMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191805-29-5
Record name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure provides a unique scaffold for creating novel therapeutic agents, moving beyond traditional flat aromatic systems.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a ketone on the cyclopentane ring offers chemists precise control over subsequent functionalization steps. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

A Note on Nomenclature and Isomerism

The term "1-oxo-8-azaspiro[4.5]decane" can be ambiguous. Depending on the starting point of ring numbering, this could refer to the ketone being on the piperidine or the cyclopentane ring. This guide focuses on the widely used isomer where the ketone is on the five-membered ring, which is also systematically named tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate .[2] The core structure is an 8-azaspiro[4.5]decane, which consists of a cyclopentane ring and a piperidine ring sharing a single carbon atom.[3]

PART 1: Core Chemical and Physical Properties

Understanding the fundamental properties of this spirocyclic ketone is crucial for its effective use in synthesis and process development.

Chemical Identity and Descriptors
PropertyValueSource
IUPAC Name tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate[2]
Synonyms N-Boc-8-azaspiro[4.5]decan-1-one, Tert-butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate[2]
CAS Number 191805-29-5[2]
Molecular Formula C₁₄H₂₃NO₃[2]
Molecular Weight 253.34 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCCC2=O)CC1[2]
InChI Key VFNVAGFIJXCMPA-UHFFFAOYSA-N[2]
Physicochemical Data (Predicted)

Experimental data for some physical properties are not widely published; therefore, computationally predicted values are provided below.

PropertyValueSource
Appearance White to off-white solid
Boiling Point 399.6 ± 35.0 °C[4]
Density 1.16 ± 0.1 g/cm³[4]
XLogP3 1.6[2]
Spectral Data Interpretation

While specific spectra are proprietary to manufacturers, the expected NMR and IR characteristics can be predicted based on the molecule's functional groups.

  • ¹H NMR: The spectrum would be characterized by a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[5] The aliphatic protons of the two rings would appear as complex multiplets in the 1.5-3.6 ppm range. Protons alpha to the ketone would be expected further downfield compared to other methylene protons.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the ketone (typically >200 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the spiro-carbon. The remaining aliphatic carbons would appear in the 20-60 ppm range.

  • Infrared (IR) Spectroscopy: Two characteristic carbonyl stretching peaks would be prominent. The ketone C=O stretch would appear around 1710 cm⁻¹, and the carbamate C=O stretch would be observed at a slightly lower wavenumber, typically around 1690 cm⁻¹.

PART 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this building block is defined by its synthesis and the predictable reactivity of its functional groups.

Synthesis Pathway

The most common synthetic route involves a multi-step process starting from commercially available materials. A representative synthesis is the conjugate addition of a protected piperidine derivative to an acrylate, followed by cyclization.[6]

A key method involves the reaction of N-Boc-4-piperidone with a suitable reagent like ethyl 2-(bromomethyl)acrylate in a Michael-type addition, followed by an intramolecular cyclization to form the spirocyclic core.[7][8] This approach builds the cyclopentanone ring onto the pre-formed piperidine scaffold.

Caption: General synthetic workflow for the spirocyclic ketone.

Core Reactivity and Strategic Considerations

The molecule's reactivity is dominated by two key features: the acid-labile Boc group and the ketone. This duality is the cornerstone of its utility.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophiles and bases.[9][10] This stability allows for selective reactions at the ketone without disturbing the piperidine nitrogen. Its primary vulnerability is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which generates the free secondary amine.[11][12] This deprotection is often the first step in using the scaffold for further elaboration. The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton, with the concurrent release of carbon dioxide.[11]

  • The Ketone: The cyclopentanone moiety offers a rich playground for chemical modification. It can undergo a wide range of classical carbonyl reactions:

    • Reductive Amination: To introduce substituents with a new amine handle.

    • Wittig Reaction: To form exocyclic double bonds.

    • Grignard/Organolithium Addition: To create tertiary alcohols and introduce carbon scaffolds.

    • Enolate Chemistry: The alpha-protons can be deprotonated to form an enolate, enabling alkylation or other coupling reactions at the adjacent position.

This orthogonal reactivity—acid-labile deprotection at the nitrogen and diverse carbonyl chemistry at the ketone—allows for a highly controlled, stepwise elaboration of the spirocyclic core.

Reactivity cluster_N Nitrogen Chemistry cluster_C Carbonyl Chemistry Scaffold tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate Deprotection Boc Deprotection (Acidic Conditions) Scaffold->Deprotection TFA or HCl Ketone Ketone Functional Group Amine Free Secondary Amine Deprotection->Amine Amide Amide/Urea Formation Amine->Amide Alkylation N-Alkylation Amine->Alkylation Reductive Reductive Amination Ketone->Reductive Wittig Wittig Reaction Ketone->Wittig Grignard Grignard Addition Ketone->Grignard

Caption: Orthogonal reactivity pathways of the spirocyclic scaffold.

PART 3: Applications in Drug Discovery

The rigid spirocyclic framework is highly valued in drug design as it can orient substituents into three-dimensional space to optimize interactions with biological targets. This often leads to improved potency and selectivity compared to more flexible or flat molecules.

Role as a Scaffold for Bioactive Molecules

This compound is a precursor for synthesizing ligands for various biological targets. Its derivatives have shown promise in several therapeutic areas:

  • Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold (a related analogue) has been used to develop potent and selective ligands for the sigma-1 receptor, which is a target for neurological disorders. These derivatives are being explored as potential PET imaging agents for the brain.[13]

  • 5-HT1A Receptor Ligands: The 8-azaspiro[4.5]decane core is a key structural feature in compounds targeting the 5-HT1A serotonin receptor, which is implicated in anxiety and depression. The well-known anxiolytic drug Buspirone features this spirocycle.[14]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Related spirocyclic building blocks are employed in the creation of FAAH inhibitors, which are investigated for managing neuropathic pain and anxiety disorders.[15]

  • Neuropeptide Y5 Receptor (NPY5R) Antagonists: The scaffold is also used to develop antagonists for the NPY5R, which are potential candidates for treating eating disorders.[15]

The general strategy involves using either the ketone or the deprotected amine as a handle to attach pharmacophoric elements that interact with the target protein.

PART 4: Experimental Protocols & Safety

Protocol 1: Synthesis via Michael Addition and Cyclization (Illustrative)

This protocol is a conceptual illustration based on common synthetic strategies for similar structures.[6][16]

  • Michael Addition: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the enolate. Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization (Dieckmann Condensation): Dissolve the crude intermediate in an anhydrous solvent like toluene. Add a strong base (e.g., sodium ethoxide, 1.2 eq) and heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material.

  • Final Work-up and Purification: Cool the reaction mixture and quench with a weak acid. Perform an aqueous work-up, extract with an organic solvent, and dry. Purify the crude product by column chromatography on silica gel to yield the target compound.

Protocol 2: N-Boc Deprotection

This is a standard and reliable protocol for removing the Boc group.[11][12]

  • Reaction Setup: Dissolve tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A common choice is a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or a 4M solution of HCl in dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid (30 minutes to 2 hours) and can be monitored by TLC. Effervescence (CO₂ evolution) is often observed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), then dry and concentrate.

Safety and Handling

Based on GHS classifications, this compound should be handled with appropriate care in a laboratory setting.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

References

  • Ghosh, A., & Sieser, J. E. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 6, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved January 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Smith, A. B., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 846-853. [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate. Retrieved January 6, 2026, from [Link]

  • Smith, J. A., & Jones, K. L. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved January 6, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kumar, S., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Buyck, C., et al. (2007). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved January 6, 2026, from [Link]

  • Miyazaki, K., & Kohsaka, Y. (n.d.). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. Nagoya University Institutional Repository. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved January 6, 2026, from [Link]

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(3), M1450. [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 6, 2026, from [Link]

  • Bobko, A. A., & Tikhonov, A. Y. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(15), 4976. [Link]

  • Jo, W., et al. (2022). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Retrieved January 6, 2026, from [Link]2267868)

Sources

An In-Depth Technical Guide to tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 191805-29-5

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and synthetic chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is insatiable. Spirocyclic systems, in particular, have garnered significant attention for their ability to project substituents into three-dimensional space in a well-defined manner, thereby enabling a more nuanced exploration of chemical space and interaction with biological targets. This guide focuses on a key exemplar of this structural class: tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

This document eschews a conventional template, instead adopting a structure that mirrors the workflow of a research scientist. We begin with the foundational chemical identity, delve into its strategic synthesis, explore its utility as a reactive intermediate, and conclude with its practical applications in medicinal chemistry. The core philosophy is to not only present protocols but to elucidate the underlying chemical principles that govern the choices made in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

At its heart, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a bifunctional molecule. It combines a rigid spirocyclic ketone framework with a Boc-protected secondary amine. This architecture makes it an invaluable building block in organic synthesis.

The spirocyclic core, consisting of a cyclopentane ring fused to a piperidine ring at a quaternary carbon, provides a well-defined three-dimensional structure. The ketone at the 1-position and the Boc-protected nitrogen at the 8-position are key functional handles for subsequent chemical modifications. The bulky tert-butyloxycarbonyl (Boc) group serves a dual purpose: it renders the piperidine nitrogen nucleophilic upon deprotection and provides steric influence in reactions involving the adjacent functionalities.

Table 1: Physicochemical Properties [1]

PropertyValueSource
CAS Number 191805-29-5Multiple Supplier Catalogs
Molecular Formula C₁₄H₂₃NO₃PubChem
Molecular Weight 253.34 g/mol PubChem
Appearance White to off-white solidGeneral Supplier Information
Topological Polar Surface Area (TPSA) 46.6 ŲPubChem (Calculated)
logP (Calculated) 1.6PubChem (Calculated)

Strategic Synthesis: A Plausible Approach

While specific, peer-reviewed synthetic procedures for CAS 191805-29-5 are not extensively documented in readily available literature, a logical and industrially scalable synthesis can be devised based on established chemical principles and patent literature for analogous structures. A common strategy for constructing such spirocyclic systems involves the intramolecular cyclization of a suitably functionalized piperidine derivative.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available piperidine derivative. The key steps would involve the introduction of a side chain that can undergo cyclization to form the cyclopentanone ring, followed by Boc protection of the piperidine nitrogen.

G A N-Boc-4-piperidone B Functionalized Piperidine Intermediate A->B Alkylation/Wittig Reaction C Linear Cyclization Precursor B->C Chain Elongation/Functional Group Interconversion D tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C->D Intramolecular Cyclization (e.g., Dieckmann Condensation)

Caption: Plausible synthetic workflow for the target compound.

Self-Validating Experimental Protocol (Exemplary)

This protocol is a representative example based on common organic chemistry transformations for the synthesis of similar spiroketones.

Step 1: Synthesis of a Linear Cyclization Precursor

  • Reaction Setup: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable carbon nucleophile. A Grignard reagent or an organolithium species with a protected carboxylic acid or ester functionality at the terminus of the alkyl chain would be appropriate.

  • Execution: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. The nucleophilic addition to the ketone carbonyl forms a tertiary alcohol.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol is then purified by column chromatography.

  • Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

Causality: The choice of a Boc-protected starting material is crucial as it prevents side reactions at the piperidine nitrogen. The low-temperature addition of the organometallic reagent minimizes side reactions and ensures selective addition to the carbonyl group.

Step 2: Intramolecular Cyclization

  • Reaction Setup: The linear precursor containing both a ketone and an ester functionality is dissolved in an anhydrous solvent suitable for a Dieckmann condensation, such as toluene or THF.

  • Execution: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise at room temperature or with gentle heating. The base deprotonates the α-carbon of the ester, which then undergoes an intramolecular nucleophilic attack on the ketone carbonyl, leading to the formation of the spirocyclic β-keto ester.

  • Work-up and Decarboxylation: The reaction is carefully quenched with acid. The resulting β-keto ester can then be heated in the presence of acid or base to effect decarboxylation, yielding the desired tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

  • Purification: The final product is purified by column chromatography or recrystallization.

Causality: The Dieckmann condensation is a reliable method for the formation of five- and six-membered rings. The choice of a non-nucleophilic strong base is essential to promote the desired intramolecular reaction without competing intermolecular reactions.

Chemical Reactivity and Applications in Synthesis

The true value of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate lies in its utility as a versatile synthetic intermediate. The ketone and the protected amine are orthogonal functional groups that can be manipulated selectively.

Reductive Amination of the Ketone

The ketone at the 1-position is a prime site for nucleophilic addition and reductive amination, allowing for the introduction of a diverse range of substituents.

G A tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C Iminium Intermediate A->C Condensation B Primary/Secondary Amine (R-NH2) B->C D Substituted Spiroamine C->D Reduction (e.g., NaBH(OAc)3)

Caption: Reaction workflow for reductive amination.

Exemplary Protocol: Reductive Amination with 4-Methoxybenzylamine

  • Reaction Setup: To a solution of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate in a suitable solvent such as 1,2-dichloroethane, add 4-methoxybenzylamine.

  • Execution: The mixture is stirred at room temperature, followed by the addition of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion.

Deprotection of the Boc Group and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions, liberating the piperidine nitrogen for further reactions such as acylation, alkylation, or sulfonylation.

Exemplary Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected spirocycle in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane. The reaction is typically stirred at room temperature for a few hours.

  • Work-up: The solvent and excess acid are removed under reduced pressure to yield the corresponding amine salt.

Causality: The tert-butyl carbamate is specifically designed to be stable to a wide range of reaction conditions but labile to strong acids, allowing for selective deprotection without affecting other functional groups.

Role in Medicinal Chemistry and Drug Discovery

While direct citations for the use of CAS 191805-29-5 in the development of specific clinical candidates are sparse, the 8-azaspiro[4.5]decan-1-one scaffold is a recognized "privileged structure" in medicinal chemistry. Its rigid conformation allows for the precise positioning of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.

Derivatives of this scaffold are being investigated for a variety of therapeutic targets, including:

  • Janus Kinase (JAK) Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one core has been successfully employed in the design of potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[1]

  • Sigma-1 Receptor Ligands: The related 1-oxa-8-azaspiro[4.5]decane scaffold has been used to develop radioligands for the sigma-1 receptor, which are promising for tumor imaging via positron emission tomography (PET).[2]

The subject of this guide, with its ketone and protected amine, serves as an ideal starting point for the synthesis of libraries of compounds based on this valuable spirocyclic core for screening against a wide array of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

  • Hazard Identification: It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is more than just a chemical compound; it is a versatile tool for the modern synthetic and medicinal chemist. Its well-defined three-dimensional structure and orthogonal functional groups provide a robust platform for the creation of novel and complex molecules. As the drive for new therapeutics continues, the strategic use of such spirocyclic building blocks will undoubtedly play an increasingly important role in the discovery of the next generation of medicines. The continued exploration of the synthetic utility of this and related scaffolds is a fertile ground for future research and innovation.

References

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Pardali, V., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407.
  • Appretech Scientific Limited. (n.d.). tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azaspiro[3][4] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

Structure Elucidation of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique methodology for the unambiguous structure elucidation of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS No: 191805-29-5). This spirocyclic compound is a valuable building block in medicinal chemistry, and its precise structural confirmation is paramount for its application in drug discovery and development. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this guide presents a self-validating workflow. We move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring researchers can confidently apply these principles to confirm the identity and purity of this key synthetic intermediate.

Introduction and Strategic Overview

The 8-azaspiro[4.5]decane framework is a privileged scaffold in modern drug discovery, appearing in a variety of bioactive molecules.[1] The title compound, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, features a ketone on the cyclopentane ring and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. Its molecular formula is C14H23NO3 with a molecular weight of 253.34 g/mol .[2]

The primary challenge in elucidating the structure of such spirocyclic systems lies in definitively establishing the connectivity across the quaternary spiro-carbon (C5) and unambiguously placing the ketone functionality at the C1 position. A frequent point of ambiguity is differentiating this isomer from others, such as the 2-oxo or 8-oxo analogues.[3][4] This guide details a systematic approach to overcome these challenges.

cluster_molecule Figure 1: Structure of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate mol

Figure 1: Molecular structure with IUPAC numbering.

Our strategy is built on a logical progression of analytical techniques. We begin with foundational methods to confirm the molecular formula and identify key functional groups, then proceed to advanced NMR techniques to assemble the complete molecular puzzle.

G start Pristine Sample ms_ir HRMS & IR Spectroscopy start->ms_ir Step 1: Foundational Analysis nmr_1d 1D NMR (¹H, ¹³C, DEPT-135) ms_ir->nmr_1d Step 2: Skeletal Mapping nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Step 3: Connectivity Analysis confirm Unambiguous Structure Confirmed nmr_2d->confirm Step 4: Data Synthesis

Figure 2: A logical workflow for unambiguous structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity experiments, we must confirm the compound's basic constitution. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, while Infrared (IR) Spectroscopy offers rapid confirmation of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard mass spectrometry for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique elemental composition, thereby distinguishing the target compound from any potential isomers or impurities with the same nominal mass.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive mode, as the nitrogen atom is readily protonated. This will primarily form the [M+H]⁺ adduct.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Compare the measured m/z of the [M+H]⁺ ion to the theoretically calculated value.

ParameterExpected Value
Molecular Formula C₁₄H₂₃NO₃
Exact Mass 253.1678
[M+H]⁺ (Calculated) 254.1751

Trustworthiness: A measured mass for the [M+H]⁺ ion within ±0.001 Da of the calculated value provides high confidence in the assigned molecular formula of C₁₄H₂₃NO₃.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the principal functional groups. The key insight from this experiment is the detection of two distinct carbonyl (C=O) stretches, one for the ketone and one for the Boc-carbamate group, which vibrate at different frequencies due to their distinct electronic environments.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using either a thin film on a salt plate (e.g., NaCl) from a volatile solvent or as a KBr pellet. An Attenuated Total Reflectance (ATR) accessory can also be used for direct analysis of the solid.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Amide/Carbamate C=O 1680 - 1700The C=O bond of the Boc group.
Ketone C=O 1740 - 1750The C=O bond within the five-membered cyclopentanone ring (ring strain slightly increases frequency).
C-N Stretch 1160 - 1250Associated with the piperidine nitrogen.
C-O Stretch 1150 - 1170Strong stretch from the Boc group's C-O bond.
sp³ C-H Stretch 2850 - 3000Aliphatic C-H bonds of the rings and Boc group.

Trustworthiness: The observation of two distinct carbonyl peaks in the specified regions is a critical validation point, confirming the presence of both the ketone and the carbamate moieties.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[5][6] A combination of 1D and 2D experiments will allow us to map the complete carbon-hydrogen framework and establish all connectivities.

Experimental Protocol: Sample Preparation

  • Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Causality: The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative ratios (via integration), and their proximity to neighboring protons (via spin-spin splitting). We expect to see a large singlet for the nine equivalent protons of the tert-butyl group and a series of complex multiplets for the 14 protons on the spirocyclic framework.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Integration Multiplicity Assignment
~ 3.5 - 3.72HMultipletH7 (axial/equatorial)
~ 3.1 - 3.32HMultipletH9 (axial/equatorial)
~ 2.2 - 2.42HMultipletH2
~ 1.8 - 2.04HMultipletH3, H4
~ 1.5 - 1.74HMultipletH6, H10
1.479HSingletBoc (-C(CH₃)₃)

Trustworthiness: The integration values are a self-validating system. The observation of a 9H singlet and a collection of multiplets integrating to a total of 14H is in perfect agreement with the 23 protons in the proposed structure.

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) are absent. This allows for the confident assignment of every carbon in the skeleton.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) DEPT-135 Assignment
~ 218AbsentC1 (Ketone C=O)
154.9AbsentCarbamate C=O
79.5AbsentBoc (-C (CH₃)₃)
~ 65AbsentC5 (Spiro-carbon)
~ 45NegativeC7
~ 42NegativeC9
~ 38NegativeC2
~ 35NegativeC6
~ 33NegativeC10
28.4PositiveBoc (-C(CH₃ )₃)
~ 25NegativeC3 or C4
~ 23NegativeC4 or C3

Trustworthiness: Counting the signals confirms the presence of 12 distinct carbon environments (two carbons, C6 and C10, are equivalent by symmetry, as are C3 and C4). The DEPT-135 data, showing one positive CH₃ signal and multiple negative CH₂ signals, perfectly matches the structure.

2D NMR: Assembling the Spirocyclic Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[7] COSY identifies proton neighbors, HSQC links protons to their carbons, and HMBC reveals long-range H-C connections, which are essential for bridging the quaternary spiro-center and placing the carbonyls.[8][9]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between adjacent protons. We expect to see two independent spin systems: one for the piperidine ring protons (H6-H7 and H9-H10) and another for the cyclopentanone ring protons (H2-H3-H4). The absence of a COSY correlation between these two systems is key evidence for the separating spiro-carbon.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly bonded to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the data from the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations are critical for validation:

    • Placing the Ketone: Protons at C2 and C9 will show a correlation to the ketone carbonyl carbon (C1).

    • Confirming the Spiro-center: Protons on C4, C6, and C10 will all show correlations to the quaternary spiro-carbon (C5). This is the most crucial evidence for the spirocyclic nature of the molecule.

    • Placing the Boc Group: Protons on C7 and C9 will show a correlation to the carbamate carbonyl carbon. The nine protons of the tert-butyl group will also show a strong correlation to this carbonyl.

cluster_molecule Figure 3: Key HMBC Correlations mol H2 H2 C1 C1 H2->C1 H9 H9 H9->C1 C_boc Boc C=O H9->C_boc C5 C5 H6 H6 H6->C5 H4 H4 H4->C5 H7 H7 H7->C_boc

Figure 3: Diagram of key 2- and 3-bond HMBC correlations confirming the scaffold.

Data Synthesis and Final Confirmation

The structure of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is unequivocally confirmed by the convergence of all analytical data:

  • HRMS establishes the correct molecular formula, C₁₄H₂₃NO₃.

  • IR Spectroscopy confirms the presence of both a ketone and a carbamate functional group.

  • ¹H and ¹³C NMR spectra show the correct number of proton and carbon environments, and DEPT analysis confirms the count of CH₃, CH₂, and quaternary carbons.

  • 2D NMR provides the final, unambiguous proof. COSY defines the isolated ring systems, HSQC links the H-C pairs, and crucial HMBC correlations connect the cyclopentanone ring to the piperidine ring across the spiro-carbon (C5) and definitively place the ketone at C1 and the Boc-carbamate on the nitrogen at position 8.

This rigorous, multi-technique approach provides a self-validating system that leaves no ambiguity in the final structural assignment, ensuring the high fidelity required for applications in pharmaceutical research and development.

References

  • Benchchem. tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • Carnevale, J. P., & Collins, J. G. (2014). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Concepts in Magnetic Resonance Part A, 42(5), 191-204.
  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Appretech Scientific Limited. tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. (2015).
  • Slideshare. Structural elucidation by NMR(1HNMR). (2019).
  • ETH Zurich, NMR Service. Structure Elucidation by NMR.
  • Afanasyev, O. I., et al. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • PubChem. 8-Azaspiro[4.5]decane. National Center for Biotechnology Information. Available at: [Link]

  • ALS. tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 95%.

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An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Versatile Spirocyclic Scaffold

The N-Boc-azaspiro[4.5]decanone framework is a cornerstone in modern medicinal chemistry, offering a rigid and three-dimensional scaffold for the synthesis of novel therapeutics. Its utility in constructing complex molecular architectures necessitates a profound understanding of its structural and electronic properties. This guide focuses on a prevalent and synthetically accessible isomer, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5), providing a comprehensive analysis of its spectroscopic signature.

It is imperative to note that while this compound is commercially available, a consolidated public repository of its experimental spectroscopic data is not readily accessible. Therefore, this guide presents a meticulously predicted spectroscopic profile, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This approach provides a robust baseline for researchers, enabling the identification and characterization of this key synthetic intermediate.

Molecular Structure and Isomeric Considerations

The systematic name, N-Boc-azaspiro[4.5]decanone, is ambiguous and can represent several isomers depending on the relative positions of the nitrogen atom and the carbonyl group within the spirocyclic system. For the purpose of this guide, we will focus on tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate .

Caption: Predicted ¹³C NMR chemical shift assignments for key carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-Boc-8-azaspiro[4.5]decan-1-one.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe for the CDCl₃ sample.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse program (e.g., 'zg30').

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~2975, 2860StrongC-H stretching (aliphatic)
~1740StrongC=O stretching (cyclopentanone)
~1690StrongC=O stretching (Boc carbamate)
~1450MediumC-H bending (CH₂)
~1365MediumC-H bending (tert-butyl)
~1160StrongC-N stretching
~1250, 1170StrongC-O stretching (carbamate)

Interpretation and Causality:

  • The two strong carbonyl absorptions are the most diagnostic peaks. The cyclopentanone carbonyl is expected at a higher frequency due to ring strain compared to the carbamate carbonyl.

  • The C-H stretching vibrations in the high-frequency region confirm the presence of aliphatic C-H bonds.

  • The strong C-O and C-N stretching bands in the fingerprint region are characteristic of the Boc-protected amine functionality.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation:

    • Place a small, solid sample of N-Boc-8-azaspiro[4.5]decan-1-one directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₄H₂₃NO₃ (253.34 g/mol ) may be observed, although it might be weak due to facile fragmentation.

  • Key Fragments:

    • m/z = 197: Loss of a butene molecule ([M - C₄H₈]⁺) from the Boc group.

    • m/z = 154: Loss of the entire Boc group ([M - C₅H₉O₂]⁺).

    • m/z = 57: The tert-butyl cation ([C₄H₉]⁺), which is often a prominent peak for Boc-protected compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition.

  • Predicted [M+H]⁺: 254.1751 (Calculated for C₁₄H₂₄NO₃⁺)

  • Predicted [M+Na]⁺: 276.1570 (Calculated for C₁₄H₂₃NNaO₃⁺)

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Introduce the sample into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing:

    • The instrument software will process the data and display the mass spectrum.

cluster_workflow Spectroscopic Analysis Workflow start Sample of N-Boc-8-azaspiro[4.5]decan-1-one nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (ATR-FTIR) start->ir ms Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structural Confirmation data_analysis->structure_elucidation

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of tert-butyl 1-oxo-8-azaspiro[4.5]decan-1-one. The presented data and interpretations offer a solid foundation for researchers working with this versatile building block. The detailed experimental protocols are designed to be self-validating and adhere to standard laboratory practices, ensuring reliable data acquisition. As with any analytical work, it is recommended that researchers acquire experimental data on their specific samples and use this guide as a reference for interpretation.

References

  • PubChem. tert-Butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 100 mg. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw Software, Version 19.0. PerkinElmer Informatics. (Used for chemical structure drawing and prediction of NMR spectra).

An In-depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The paradigm in modern drug discovery is undergoing a significant topographical shift, moving away from planar, two-dimensional molecules towards complex, three-dimensional architectures that can better navigate the intricate landscapes of biological targets. At the forefront of this "Escape from Flatland" movement are spirocyclic scaffolds—rigid, three-dimensional structures created by two rings sharing a single, quaternary carbon atom.[1][2][3] This guide provides an in-depth exploration of the strategic application of spirocyclic scaffolds in medicinal chemistry. We will dissect the fundamental advantages these scaffolds confer upon drug candidates, from modulating physicochemical properties to enhancing target engagement. Furthermore, this paper will detail key synthetic methodologies, showcase successful clinical applications, and provide a forward-looking perspective on the evolving role of spirocycles in the development of next-generation therapeutics.

The Strategic Imperative for Three-Dimensionality: Why Spirocycles?

Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While foundational to many successful drugs, these flat structures often present challenges in achieving high target selectivity and favorable pharmacokinetic profiles. Spirocyclic scaffolds offer a compelling solution by introducing inherent three-dimensionality.[1][4]

The core advantages of incorporating spirocyclic motifs are multifaceted:

  • Enhanced Three-Dimensionality and Shape Diversity: The spirocyclic core projects functional groups into distinct vectors in three-dimensional space.[4] This allows for more precise and extensive interactions within the binding pockets of biological targets, which are themselves complex 3D environments.[1] This is a significant departure from the limited spatial exploration offered by planar molecules.[4]

  • Increased Fraction of sp³-Hybridized Carbons (Fsp³): There is a well-established correlation between a higher Fsp³ count and an increased probability of clinical success.[2][3][5] Spirocycles, by their very nature, are rich in sp³-hybridized carbons, which can lead to improved physicochemical properties such as solubility and metabolic stability.[3][5]

  • Conformational Rigidity: The spiro junction imparts a high degree of rigidity to the molecular framework.[6][7] This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity and potency.[1][8] This conformational restriction also minimizes off-target interactions, thereby improving selectivity.[1]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic scaffold can significantly influence a molecule's properties. For instance, replacing a morpholine ring with various azaspirocycles has been shown to lower the distribution coefficient (logD), improve metabolic stability, and enhance selectivity.[5] Furthermore, the sp³ character of spirocycles is generally associated with increased aqueous solubility compared to their aromatic counterparts.[4]

  • Novelty and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for generating new intellectual property and overcoming existing patent limitations.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

} caption: "Logical flow of spirocycle advantages."

Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate a spirocyclic moiety is often driven by the need to optimize a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The unique topology of spirocycles directly influences key parameters that govern a drug's behavior in the body.

PropertyImpact of Spirocyclic ScaffoldRationale and Causality
Solubility Generally IncreasedThe higher sp³ character and non-planar geometry disrupt crystal lattice packing, often leading to improved aqueous solubility.[4][8] Oxa-spirocycles, in particular, have demonstrated dramatic improvements in water solubility.[9]
Lipophilicity (logP/logD) Generally DecreasedReplacing flat, lipophilic aromatic rings with saturated spirocyclic systems can lower logP/logD values, which is often desirable for oral bioavailability and reduced off-target toxicity.[3][5]
Metabolic Stability Often EnhancedThe quaternary spirocenter and surrounding sterically hindered positions can shield metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes).[3][5][8]
Permeability ModulatedWhile increased rigidity can sometimes reduce passive permeability, the overall balance of properties, including polarity and size, can be fine-tuned to achieve optimal cell membrane passage.
Plasma Protein Binding Can be ReducedLowered lipophilicity often correlates with reduced binding to plasma proteins like albumin, increasing the unbound fraction of the drug available to exert its therapeutic effect.

Key Synthetic Strategies for Spirocyclic Scaffolds

The construction of the sterically demanding quaternary spirocenter has historically been a synthetic challenge.[4] However, the development of modern synthetic methodologies has made these scaffolds increasingly accessible.

Cycloaddition Reactions

Cycloaddition reactions are among the most efficient methods for constructing spirocyclic frameworks, particularly for creating five-membered rings.[10]

  • [3+2] Dipolar Cycloadditions: This strategy is widely used for the synthesis of spirooxindoles.[10] For example, the reaction of an alkylidene oxindole with a dipole, such as an azomethine ylide generated from isatin and an amino acid, can stereoselectively form spiro-pyrrolidinyl oxindoles.

  • Palladium-Catalyzed [3+2] Cycloaddition: Trost and coworkers have demonstrated the use of a palladium catalyst with chiral phosphoramidite ligands to achieve highly diastereo- and enantioselective synthesis of spirocyclic cyclopentanes from trimethylenemethane and alkylidene oxindoles.[10]

Ring-Closing Metathesis (RCM)

Olefin metathesis, particularly RCM, is a powerful tool for the formation of spirocyclic systems, especially for larger ring sizes.[11]

  • Workflow: The general approach involves synthesizing a precursor containing two terminal olefins tethered to a common cyclic core. Treatment with a metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) then effects the ring closure to form the second ring of the spirocycle.[11] This strategy has been successfully combined with other reactions like Claisen rearrangement and Grignard addition to build complex spirocyclic architectures.[11]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption: "Ring-Closing Metathesis workflow."

Asymmetric Catalysis

Achieving stereocontrol at the spirocenter is crucial, as different stereoisomers can have vastly different biological activities. Asymmetric catalysis has emerged as a critical enabling technology.

  • Organocatalysis: Chiral organocatalysts, such as thioureas and cinchona alkaloids, have been effectively used to induce enantioselectivity in reactions forming spirocycles.[10] For instance, thiourea catalysts can promote highly enantioselective 1,3-dipolar cycloadditions to form spirooxindoles.[10]

  • Transition Metal Catalysis: As mentioned, palladium catalysis is prominent.[10][12] Additionally, gold-catalyzed intramolecular cyclizations of tertiary alcohols with terminal alkynes have been developed to access diverse aza-spirocycles.[13]

Other Notable Methods
  • Rearrangement/Ring-Expansion Reactions: Semipinacol rearrangements have been employed for the stereoselective construction of quaternary carbon stereocenters, providing a unique pathway to spirocycles.[10]

  • Intramolecular Cyclization: Methods like iodocyclization have been used to create novel oxa-spirocycles.[9]

Case Studies: Spirocyclic Scaffolds in Approved Drugs and Clinical Candidates

The tangible impact of spirocyclic scaffolds is best illustrated by their presence in numerous approved drugs and promising clinical candidates.[2][5][14] Over half of the clinically used medicines containing a spirocycle have been approved in the 21st century, highlighting the recent surge in their application.[15]

  • Irbesartan (Avapro®): An antihypertensive drug, Irbesartan features a spirocyclopentane fused to an imidazolidinone ring. It functions as an angiotensin II receptor blocker.[15] The spirocyclic core was introduced at a late stage in one of its synthetic routes, demonstrating the versatility of synthetic strategies.[15]

  • Fluspirilene: An early example of a spirocyclic drug, this antipsychotic was discovered in 1963.[15] It contains a piperidine ring spiro-fused to a central core, targeting dopamine D₂ and serotonin 5-HT₂A receptors.[15]

  • Olaparib (Lynparza®): A PARP inhibitor for cancer treatment, a key optimization involved replacing a piperazine ring with a diazaspiro[3.3]heptane. This modification was instrumental in improving the selectivity profile across the PARP family of proteins.[3][16]

  • Revumenib: Approved in 2024 for acute leukemias, this menin-MLL inhibitor's efficacy is critically dependent on its spirocyclic amine.[17] The protonated piperidine nitrogen of the 2,7-diazaspiro[3.5]nonane core forms a crucial cation-π interaction with two tyrosine residues in the target's binding site.[17]

  • Spirooxindoles: This privileged scaffold is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[18][19][20] Several spirooxindole-based molecules have advanced into clinical trials.[18][20]

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=2];

} caption: "Revumenib's spirocycle interaction."

Challenges and Future Outlook

Despite their clear advantages and growing adoption, challenges in the widespread use of spirocyclic scaffolds remain. The synthesis, while much improved, can still be complex and lengthy compared to that of simpler, planar molecules, which can hinder rapid library generation for screening.[21][22]

However, the future for spirocyclic chemistry in drug discovery is exceptionally bright. Several key trends are expected to drive further innovation:

  • High-Throughput Synthesis and Automation: The application of automated synthesis platforms will accelerate the creation and testing of diverse spirocyclic compound libraries.[21]

  • Computational Chemistry and AI: In silico methods are becoming increasingly powerful for designing novel spirocyclic scaffolds with desired properties and predicting their binding modes, thus streamlining the discovery process.[21]

  • Fragment-Based Drug Discovery (FBDD): The development of fragment libraries enriched with novel spirocycles will provide new starting points for drug discovery campaigns.[4]

  • Exploration of Novel Spirocyclic Systems: Research into new types of spirocycles, including those containing four-membered rings or novel heteroatom combinations, will continue to expand the available chemical space for medicinal chemists.[8][23]

References

  • Trofimov, A., & Gevorgyan, V. (2013, February 5). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]

  • Wang, Y., et al. (n.d.). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Singh, G., et al. (2020, July 21). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity. [Link]

  • Wang, X., et al. (n.d.). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science (RSC Publishing). [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kim, H., & Movassaghi, M. (n.d.). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. NIH Public Access. [Link]

  • Wang, Y., et al. (2016). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis. East China Normal University. [Link]

  • Hiesinger, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Lechel, T., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry. [Link]

  • Kantin, G., & Krasavin, M. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]

  • Hiesinger, K., et al. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hiesinger, K., et al. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]

  • Hiesinger, K., et al. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Zhou, L.-M., et al. (2020, February 28). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Unknown author. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Hiesinger, K., et al. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. [Link]

  • Hunter, D. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Zhou, L.-M., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Leite, J., et al. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Unknown author. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]

  • Unknown author. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Cheprakov, A. V., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • Unknown author. (2025, August 6). Design and Synthesis of Spirocycles. ResearchGate. [Link]

  • Unknown author. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Ain Shams University. [Link]

  • Kovaleva, K. S., et al. (n.d.). Spirocycle‐containing clinically approved drugs. ResearchGate. [Link]

  • Kotha, S., & Mandal, K. (2025, October 28). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Lee, S. H., et al. (2026, January 2). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

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Navigating Spirocyclic Scaffolds: A Technical Guide to Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, characterized by two rings sharing a single atom, has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a unique topographical diversity that can enhance binding affinity and selectivity for biological targets. Within this class of compounds, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate and its isomers are pivotal building blocks, providing a versatile platform for the synthesis of novel therapeutics. This guide provides a comprehensive overview of two prominent isomers, detailing their chemical properties, synthesis, analytical characterization, and applications in drug discovery.

Differentiating the Core Structures: A Tale of Two Isomers

The seemingly specific name, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, can refer to at least two distinct chemical entities, each with a unique molecular formula, weight, and reactivity profile. Understanding these differences is paramount for their effective utilization in research and development.

Isomer 1: The Carbocyclic Ketone

This isomer, more systematically named tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate or 8-Boc-8-azaspiro[4.5]decan-1-one , is characterized by a carbocyclic ketone within the spirocyclic system.

Isomer 2: The Lactone Analogue

The second common isomer is tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate . The key distinction is the presence of an oxygen atom within the six-membered ring, forming a lactone. This seemingly subtle change significantly alters the molecule's properties and applications.

PropertyIsomer 1: Carbocyclic KetoneIsomer 2: Lactone Analogue
Systematic Name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylatetert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS Number 191805-29-5301226-27-7
Molecular Formula C₁₄H₂₃NO₃C₁₃H₂₁NO₄
Molecular Weight 253.34 g/mol 255.31 g/mol
Structure A spiro[4.5]decane system with a ketone at the 1-position and a Boc-protected nitrogen at the 8-position.A spiro[4.5]decane system containing a lactone (oxo at C2, oxa at C1) and a Boc-protected nitrogen at the 8-position.

Isomer 1: Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5)

This carbocyclic ketone is a versatile intermediate in the synthesis of complex nitrogen-containing molecules. The presence of the ketone functionality allows for a wide range of chemical transformations, while the Boc-protecting group provides a stable handle for subsequent deprotection and functionalization of the piperidine nitrogen.

Synthesis

A common synthetic approach to this isomer involves a multi-step sequence starting from readily available materials. One patented method utilizes 1,4-dioxaspiro[4.5]decan-8-one as a key starting material. The overall strategy involves the introduction of a nitrogen-containing substituent, cyclization to form the piperidine ring, and subsequent deprotection and protection steps to yield the final product.

Diagram: Synthetic Pathway for Isomer 1

G A 1,4-Dioxaspiro[4.5]decan-8-one B Introduction of Nitrogen Moiety A->B e.g., Reductive Amination C Cyclization B->C Intramolecular Reaction D Deprotection C->D Acidic Conditions E Boc Protection D->E (Boc)2O F tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate E->F

Caption: A generalized synthetic workflow for Isomer 1.

Experimental Protocol (Illustrative)

The following is a representative, multi-step protocol for the synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, adapted from synthetic principles outlined in the literature[1].

  • Step 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one. To a solution of 1,4-dioxaspiro[4.5]decan-8-one in an appropriate solvent (e.g., methanol), add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Step 2: Cyclization. The product from the previous step is subjected to conditions that facilitate intramolecular cyclization to form the spiro-piperidine ring system. This may involve the use of a suitable base or acid catalyst.

  • Step 3: Ketal Hydrolysis. The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to reveal the ketone functionality.

  • Step 4: Boc Protection. The secondary amine of the spiro-piperidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

Analytical Characterization
TechniqueExpected Data
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), and multiplets for the methylene protons of the piperidine and cyclopentane rings.
¹³C NMR Resonances for the carbonyl carbon of the ketone (~200-210 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the spiro carbon, along with signals for the various methylene carbons in the rings.
IR Spectroscopy A strong absorption band for the ketone C=O stretch (~1710-1725 cm⁻¹), and another strong band for the urethane C=O stretch of the Boc group (~1680-1700 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.
Applications in Drug Discovery

The structural motif of Isomer 1 is found in a variety of biologically active compounds. It serves as a key building block for the synthesis of antagonists for various receptors, including neurokinin 1 (NK1) receptors, which are implicated in pain, depression, and emesis. The spirocyclic nature of the scaffold helps to rigidly orient substituents in three-dimensional space, which can be crucial for achieving high-affinity binding to the target protein.

Isomer 2: Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 301226-27-7)

The presence of the lactone functionality in this isomer opens up different avenues for its application, particularly in the design of enzyme inhibitors. The lactone can act as a reactive handle or a key pharmacophoric element.

Synthesis

The synthesis of this lactone-containing spirocycle often involves the protection of a pre-existing spirocyclic lactam.

Diagram: Synthetic Pathway for Isomer 2

G A 1-Oxa-8-azaspiro[4.5]decan-2-one B Boc Protection A->B (Boc)2O, Base C tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate B->C

Caption: A typical synthetic route to Isomer 2.

Experimental Protocol (Illustrative)

The following protocol is a general representation of the synthesis of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate[2].

  • Step 1: Boc Protection of 1-Oxa-8-azaspiro[4.5]decan-2-one. To a solution of 1-oxa-8-azaspiro[4.5]decan-2-one in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at 0°C.

  • Step 2: Reaction Monitoring and Work-up. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the pure tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Analytical Characterization
TechniqueExpected Data
¹H NMR A characteristic singlet for the tert-butyl protons (~1.4-1.5 ppm), along with multiplets for the methylene protons of the piperidine and lactone rings.
¹³C NMR A resonance for the lactone carbonyl carbon (~170-180 ppm), the urethane carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro carbon, and signals for the methylene carbons.
IR Spectroscopy A strong absorption for the lactone C=O stretch (~1730-1750 cm⁻¹) and a strong absorption for the urethane C=O stretch of the Boc group (~1680-1700 cm⁻¹).
Mass Spectrometry The mass spectrum should display the molecular ion peak or its common adducts, confirming the molecular weight of 255.31 g/mol .
Applications in Drug Discovery

This lactone-containing spirocycle is a valuable building block in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a promising strategy for the treatment of pain, anxiety, and other neurological disorders[2][3]. The spirocyclic lactone can serve as a core scaffold onto which other pharmacophoric groups are attached to achieve potent and selective FAAH inhibition. Additionally, this scaffold has been explored in the development of Neuropeptide Y5 Receptor (NPY5R) antagonists, which are being investigated for the treatment of obesity[2].

The inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which can then modulate cannabinoid receptors, producing analgesic and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists[4].

Conclusion

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate and its isomers are more than just molecules with similar names; they are distinct and valuable tools in the arsenal of the medicinal chemist. Their unique three-dimensional structures and tunable functionalities make them ideal starting points for the synthesis of a new generation of therapeutics. A thorough understanding of their individual properties, synthesis, and applications is essential for any researcher or drug development professional looking to leverage the power of spirocyclic scaffolds in their work. As the quest for more selective and potent drugs continues, the importance of these versatile building blocks is only set to grow.

References

  • PubChem. tert-Butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate. [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
  • PubChem. tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Piomelli, D. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 4(6), 673-679. [Link]

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Commercial availability of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate: Procurement, Application, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate , a valuable spirocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its commercial availability, core chemical properties, safe handling protocols, and its versatile applications in synthetic chemistry.

A critical point of clarification is the existence of several structural isomers which are often referenced in chemical literature and commercial catalogs. These include isomers where the carbonyl group is at a different position (e.g., 8-oxo) or where an oxygen atom is incorporated into the spirocyclic ring system (e.g., 1-oxa or 2-oxa derivatives). This guide focuses specifically on the 1-oxo isomer, identified by CAS Number 191805-29-5 .[1]

Core Compound Characteristics

The unique three-dimensional structure of the azaspiro[4.5]decane scaffold provides a compelling starting point for the design of novel therapeutics. The presence of a Boc-protected secondary amine and a ketone functional group offers two orthogonal handles for synthetic modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key properties for tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is provided below.

PropertyValueReference
CAS Number 191805-29-5[1]
Molecular Formula C₁₄H₂₃NO₃[1]
Molecular Weight 253.34 g/mol [1]
IUPAC Name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
PubChem CID 10848487[1]
Appearance Typically a solid

Commercial Availability and Procurement

While several isomers are widely listed, securing tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate requires careful verification of the CAS number with the supplier. The compound is generally available from specialty chemical suppliers catering to research and development quantities.

Representative Supplier Landscape

The following table provides an example of how supplier information may be presented. Researchers should always conduct a fresh search and verify suppliers based on their specific needs for purity, quantity, and lead time.

Supplier TypePurityTypical QuantitiesNotes
Specialty Chemical Vendors≥95%100 mg, 250 mg, 1 g, 5 gPrimarily for research and early discovery. Stock levels can vary.
Custom Synthesis Houses>98%Grams to KilogramsFor process development and scale-up campaigns.
Procurement Workflow

A systematic approach to procurement is crucial to ensure the correct material is sourced efficiently. This involves verifying the specific isomer, assessing supplier credibility, and planning for logistics.

G cluster_procurement Procurement Workflow A Identify Need: tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5) B Search Chemical Databases & Supplier Catalogs A->B C Verify CAS Number with Potential Suppliers B->C Critical Step: Avoid Isomers D Request Quotations (Price, Purity, Lead Time) C->D E Select Supplier & Place Purchase Order D->E F Receive & Log Material (Verify CoA) E->F G cluster_deprotection Boc Deprotection cluster_ketone_chem Ketone Chemistry A tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate B 1-oxo-8-azaspiro[4.5]decan-1-one (Secondary Amine) A->B Acidic Conditions (e.g., TFA, HCl) D Reductive Amination A->D E Reduction A->E Reducing Agent (e.g., NaBH4) C Further Functionalization: - Acylation - Alkylation - Sulfonylation B->C R-X F 1-amino derivative D->F G 1-hydroxy derivative E->G

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. While a specific Safety Data Sheet (SDS) for CAS 191805-29-5 should always be consulted, the hazard profile can be reasonably extrapolated from closely related isomers.

GHS Hazard Information

The following data is consolidated from public sources for structurally similar azaspirodecane derivatives and should be considered representative. [2][3][4]

Hazard Type GHS Classification Precautionary Statements
Skin Contact H315: Causes skin irritation P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact H319: Causes serious eye irritation P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations. Researchers must adapt these procedures to their specific laboratory conditions and scale.

Protocol 1: Boc-Group Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine hydrochloride salt.

Methodology:

  • Reaction Setup: To a solution of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate, add a solution of hydrogen chloride (HCl) (4.0 M in 1,4-dioxane, 3-4 eq).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A white precipitate of the hydrochloride salt will typically form.

  • Work-up and Isolation: Upon completion, filter the precipitate and wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield 8-azaspiro[4.5]decan-1-one hydrochloride. The product can often be used in the next step without further purification.

Protocol 2: Reductive Amination of the Ketone

Objective: To convert the ketone at the C1 position into a secondary amine using a primary amine of interest (R-NH₂).

Methodology:

  • Imine Formation: Dissolve tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) and the desired primary amine (1.1-1.2 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE). Add a mild acid catalyst, like acetic acid (catalytic amount), to facilitate imine formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is preferred as it is milder and more selective than sodium borohydride.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Conclusion

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a strategically important building block for constructing complex molecular architectures. Its commercial availability, coupled with the versatile and orthogonal reactivity of its ketone and Boc-protected amine functionalities, makes it an attractive starting material for drug discovery campaigns targeting a wide range of diseases. Careful sourcing to ensure the correct isomer and adherence to safety protocols are essential for its successful application in the laboratory.

References

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • CAS 954236-44-3 | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Hoffman Fine Chemicals. [Link]

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  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The narrative focuses on the strategic implementation of the Dieckmann condensation, a robust method for intramolecular cyclization. We will explore the mechanistic underpinnings of this route, provide a detailed, step-by-step laboratory protocol, and present the necessary data for characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scalable approach to this important synthetic intermediate.

Introduction and Strategic Importance

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a key heterocyclic scaffold. The spirocyclic core, which features a quaternary carbon center, imparts a unique three-dimensional geometry that is highly sought after in modern drug design.[1] This particular compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including inhibitors of Fatty Acid Amide Hydrolase (FAAH), which are under investigation for treating neuropathic pain and anxiety disorders.[2]

The synthesis of such spirocycles presents unique challenges due to the steric hindrance associated with forming the central quaternary carbon.[1] Among the various strategies for constructing carbocyclic and heterocyclic rings, the Dieckmann condensation stands out as a powerful and reliable method for the intramolecular cyclization of diesters to form β-keto esters.[3][4] This approach is particularly effective for creating stable five- and six-membered rings, making it an ideal choice for constructing the cyclopentanone ring of our target molecule.[3][5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a clear path for its construction. The core transformation is the intramolecular Dieckmann condensation, which forms the five-membered ketone ring. This approach simplifies the target into a key precursor: a diester tethered to a Boc-protected piperidine ring.

G cluster_main Retrosynthetic Pathway target Target Molecule tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate precursor1 β-Keto Ester Intermediate target->precursor1 Hydrolysis & Decarboxylation precursor2 Key Diester Precursor precursor1->precursor2 Dieckmann Condensation start_material Starting Material 1-Boc-piperidine-4-carboxylic acid ethyl ester precursor2->start_material Michael Addition (or Alkylation)

Figure 1: Retrosynthetic analysis of the target spirocycle via a Dieckmann condensation strategy.

This analysis highlights a three-stage synthetic plan:

  • Synthesis of the Diester Precursor: Starting from a commercially available N-Boc protected piperidine derivative, a second ester-containing chain is introduced at the 4-position.

  • Intramolecular Cyclization: The diester is subjected to base-catalyzed Dieckmann condensation to form the spirocyclic β-keto ester.[6][7]

  • Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield the final target ketone.

Detailed Synthetic Protocol: Dieckmann Condensation Route

This section provides a field-proven, step-by-step protocol for the synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

Workflow Overview

The forward synthesis involves two primary stages starting from readily available materials.

G cluster_workflow Synthetic Workflow start Ethyl N-Boc-piperidine- 4-carboxylate step1_reagents 1. LDA, THF, -78°C 2. Ethyl acrylate intermediate1 Diester Precursor (tert-butyl 4-(3-ethoxy-3-oxopropyl)-4- (ethoxycarbonyl)piperidine-1-carboxylate) start->intermediate1 Michael Addition step2_reagents KOt-Bu Toluene, 110°C intermediate2 β-Keto Ester Intermediate intermediate1->intermediate2 Dieckmann Condensation step3_reagents Aq. HCl Reflux product Final Product tert-butyl 1-oxo-8-azaspiro- [4.5]decane-8-carboxylate intermediate2->product Decarboxylation

Figure 2: Forward synthesis workflow for the target molecule.

Step 1: Synthesis of the Diester Precursor

This step involves the formation of an enolate from Ethyl N-Boc-piperidine-4-carboxylate, followed by a Michael addition to ethyl acrylate to generate the required 1,6-diester.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl N-Boc-piperidine-4-carboxylate[8]

  • Ethyl acrylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.15 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve Ethyl N-Boc-piperidine-4-carboxylate (1.0 equivalent) in anhydrous THF (50 mL).[9] Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Expert Insight: The use of LDA, a strong, non-nucleophilic base, is critical for quantitative deprotonation at the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.[10] The low temperature (-78 °C) prevents side reactions.

  • Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure diester precursor.

Step 2: Dieckmann Condensation and Decarboxylation

This two-part step involves the base-catalyzed intramolecular cyclization followed by acidic hydrolysis and decarboxylation to yield the final product.

Materials:

  • Diester precursor (from Step 1)

  • Anhydrous Toluene

  • Potassium tert-butoxide (KOt-Bu)

  • Hydrochloric acid (HCl), 6 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the diester precursor (1.0 equivalent) and anhydrous toluene (150 mL).

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature.

    • Expert Insight: KOt-Bu is a strong base suitable for promoting the Dieckmann condensation.[7] The reaction is driven to completion because the resulting β-keto ester is deprotonated by the alkoxide base, forming a stabilized enolate.[3][5]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully quench by adding it to ice-cold water (100 mL). Acidify the aqueous layer to pH ~2 with 6 M HCl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the intermediate β-keto ester, which is typically carried forward without further purification.

  • To the crude β-keto ester, add 6 M HCl (100 mL). Heat the mixture to reflux for 8-12 hours to effect both hydrolysis and decarboxylation.

  • Cool the reaction to room temperature and carefully neutralize to pH ~8 with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed by standard analytical techniques. The following table summarizes expected outcomes.

CompoundSynthetic StepTypical YieldAppearanceKey Analytical Data (Expected)
Diester PrecursorStep 175-85%Colorless to pale yellow oil¹H NMR, ¹³C NMR, and MS data consistent with the fully elaborated acyclic diester structure.
Final ProductStep 280-90% (from diester)White to off-white solid¹H NMR (CDCl₃, 400 MHz): δ ~3.6-3.8 (m, 2H), ~3.1-3.3 (m, 2H), ~2.4-2.6 (m, 2H), ~2.0-2.2 (m, 2H), ~1.6-1.9 (m, 4H), 1.45 (s, 9H). MS (ESI+): m/z = 254.17 [M+H]⁺.

Conclusion

The synthetic route detailed herein, centered on the Dieckmann condensation, provides a reliable and scalable method for producing tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. By understanding the causality behind each procedural choice—from the selection of a non-nucleophilic base for enolate formation to the classical conditions for cyclization and decarboxylation—researchers can confidently execute this synthesis. This protocol offers a robust foundation for accessing a valuable spirocyclic scaffold essential for advancing research in medicinal chemistry and drug development.

References

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Sources

The Versatile Scaffold: Application Notes and Protocols for tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is an intricate dance of molecular design and synthetic ingenuity. At the heart of this endeavor lies the identification and utilization of privileged scaffolds – molecular frameworks that consistently appear in biologically active compounds. One such scaffold that has garnered significant attention in medicinal chemistry is the 8-azaspiro[4.5]decane core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key building block, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate , in the discovery of new drugs. We will delve into its synthesis, functionalization, and its role in the development of potent modulators of key biological targets.

The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold

The rigid, three-dimensional structure of the spirocyclic system in 8-azaspiro[4.5]decanes offers several advantages in drug design. This framework allows for a precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets. The incorporation of this scaffold has been instrumental in the development of a diverse range of therapeutic agents, including M1 muscarinic agonists for Alzheimer's disease, α-adrenergic blockers for hypertension, and ligands for the sigma-1 receptor, a target implicated in various neurological disorders.[1][2][3]

The subject of this guide, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, is a particularly valuable synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled derivatization, while the ketone at the 1-position serves as a versatile handle for introducing a wide array of chemical moieties.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The construction of the tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate core is a critical first step. A common and effective strategy involves a sequence of a Michael addition followed by a Dieckmann condensation. This approach utilizes the readily available N-Boc-4-piperidone as the starting material.

Protocol 1: Synthesis of tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

This protocol outlines a two-step process to synthesize the target spirocycle.

Step 1: Michael Addition of N-Boc-4-piperidone with Methyl Acrylate

  • Rationale: This step introduces the carbon chain required for the subsequent intramolecular cyclization. The use of a strong base generates the enolate of N-Boc-4-piperidone, which then acts as a nucleophile in a conjugate addition to methyl acrylate.[4][5]

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • Methyl acrylate

    • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the Michael adduct, tert-butyl 4-(2-(methoxycarbonyl)ethyl)-4-oxopiperidine-1-carboxylate.

Step 2: Dieckmann Condensation

  • Rationale: This intramolecular cyclization of the diester formed in the previous step, promoted by a strong base, leads to the formation of the desired β-keto ester within the spirocyclic framework.[6][7]

  • Reagents and Materials:

    • tert-Butyl 4-(2-(methoxycarbonyl)ethyl)-4-oxopiperidine-1-carboxylate (from Step 1)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Anhydrous methanol

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous toluene.

    • Add a solution of the Michael adduct (1.0 eq) in anhydrous toluene dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to 0 °C and cautiously quench with anhydrous methanol to destroy excess sodium hydride.

    • Acidify the mixture with 1 M HCl to pH ~4.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then subjected to decarboxylation by heating with aqueous acid to afford tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. Purify by column chromatography.

Table 1: Summary of Synthetic Protocol Parameters

StepKey TransformationStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Michael AdditionN-Boc-4-piperidoneLDA, Methyl acrylateTHF-78 to RT60-75
2Dieckmann Condensation & DecarboxylationMichael AdductNaH, TolueneTolueneReflux50-65

Diagram 1: Synthetic Workflow for tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

G A N-Boc-4-piperidone B Michael Addition (LDA, Methyl Acrylate, THF) A->B Step 1 C tert-Butyl 4-(2-(methoxycarbonyl)ethyl) -4-oxopiperidine-1-carboxylate B->C D Dieckmann Condensation (NaH, Toluene, Reflux) C->D Step 2 E β-keto ester intermediate D->E F Acidic Workup & Decarboxylation E->F G tert-Butyl 1-oxo-8-azaspiro[4.5] decane-8-carboxylate F->G

Caption: Synthetic route to the target spirocycle.

Derivatization of the Ketone: Gateway to Diverse Pharmacophores

The ketone at the 1-position of the spirocycle is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the exploration of diverse chemical space in the search for new drug candidates.

Protocol 2: Reductive Amination
  • Rationale: Reductive amination is a powerful method for introducing amine substituents.[8][9] This is particularly useful for building ligands that require a basic nitrogen for interaction with their target, a common feature in many CNS-active compounds.

  • Reagents and Materials:

    • tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

    • Primary or secondary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • Acetic acid (catalytic)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of the spirocyclic ketone (1.0 eq) in DCM, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Wittig Reaction
  • Rationale: The Wittig reaction allows for the conversion of the ketone into an exocyclic double bond, providing a scaffold for further modifications or for introducing specific pharmacophoric elements.[10][11]

  • Reagents and Materials:

    • tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

    • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

    • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

    • Anhydrous THF or diethyl ether

  • Procedure:

    • To a suspension of the phosphonium salt (1.5 eq) in anhydrous THF at 0 °C, add the strong base (1.5 eq) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the ylide solution to 0 °C and add a solution of the spirocyclic ketone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to remove triphenylphosphine oxide.

Diagram 2: Key Derivatization Pathways

G A tert-Butyl 1-oxo-8-azaspiro[4.5] decane-8-carboxylate B Reductive Amination (R1R2NH, STAB) A->B Protocol 2 D Wittig Reaction (Ph3P=CHR) A->D Protocol 3 C tert-Butyl 1-(substituted amino)-8- azaspiro[4.5]decane-8-carboxylate B->C E tert-Butyl 1-(substituted methylene)-8- azaspiro[4.5]decane-8-carboxylate D->E

Caption: Functionalization of the ketone moiety.

Case Studies in Drug Discovery

The versatility of the tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate scaffold is best illustrated through its application in the development of specific therapeutic agents.

Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain and anxiety.[10] The 1-oxa-8-azaspiro[4.5]decane scaffold, a close analog of our target molecule, has been identified as a potent core for FAAH inhibitors.[12]

  • Design Strategy: The spirocyclic ketone can be elaborated to incorporate a carbamate or urea functionality, which is known to interact with the catalytic serine residue of FAAH.

  • Synthetic Approach:

    • Reduction of the ketone in tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate to the corresponding alcohol.

    • Reaction of the alcohol with an isocyanate or carbamoyl chloride to introduce the desired pharmacophore.

    • Deprotection of the Boc group and subsequent N-alkylation to modulate physicochemical properties and target engagement.

Diagram 3: FAAH Inhibitor Design Pathway

G cluster_FAAH FAAH Inhibition A Endocannabinoids (e.g., Anandamide) B FAAH Enzyme A->B Hydrolysis C Inactive Metabolites B->C D FAAH Inhibitor (Azaspiro[4.5]decane-based) D->B Inhibition

Caption: Mechanism of FAAH inhibition.

Case Study 2: Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein involved in cellular stress responses and has emerged as a target for various CNS disorders. Spirocyclic piperidines are a well-established class of high-affinity sigma-1 receptor ligands.[13][14][15]

  • Design Strategy: The spirocyclic core provides a rigid scaffold to which various arylalkyl substituents can be attached, a common feature of sigma-1 ligands.

  • Synthetic Approach:

    • Deprotection of the Boc group on tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

    • N-alkylation with a suitable arylalkyl halide.

    • Modification of the ketone via reactions such as reductive amination or Grignard addition to introduce further diversity and optimize binding affinity and selectivity.

Table 2: Representative Biological Activities of Azaspiro[4.5]decane Derivatives

TargetCompound ClassKey Structural FeatureRepresentative ActivityReference
M1 Muscarinic ReceptorAgonists1-Oxa-8-azaspiro[4.5]decanePotent antiamnesic activity[1]
α-Adrenergic ReceptorAntagonists1-Oxa-3,8-diazaspiro[4.5]decan-2-oneAntihypertensive effects[2]
Sigma-1 ReceptorLigands1,4-Dioxa-8-azaspiro[4.5]decaneHigh affinity (Ki = 5.4 nM)[3]
FAAHInhibitors1-Oxa-8-azaspiro[4.5]decanek(inact)/Ki > 1500 M⁻¹s⁻¹[12]

Conclusion and Future Directions

tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the presence of readily functionalizable ketone and protected amine groups provide a robust platform for the rapid generation of diverse compound libraries. The successful application of the 8-azaspiro[4.5]decane scaffold in developing potent modulators for a range of biological targets underscores its significance as a privileged structure. Future explorations could involve the development of novel synthetic methodologies for asymmetric synthesis of this scaffold, enabling the preparation of enantiomerically pure drug candidates with improved pharmacological profiles.

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  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 13(7), 551. [Link]

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  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. [Link]

  • Zhestkov, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples And Mechanism. Retrieved from [Link]

  • Johnson, D. S., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]

  • Gardner, A. M., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Bioorganic & Medicinal Chemistry Letters, 76, 128956. [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2023). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Retrieved from [Link]

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  • Molnar, A. A., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(19), 11843. [Link]

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  • Reddy, G. S., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(35), 25487-25492. [Link]

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Sources

Application Notes and Protocols for the Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Medicinal Chemistry

The 2,8-diazaspiro[4.5]decan-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the spatial presentation of pharmacophoric elements, often leading to enhanced binding affinity and selectivity for biological targets.[1] This structural motif is a cornerstone in the development of novel therapeutics, with derivatives demonstrating potent activity as kinase inhibitors and muscarinic agonists.[2][3][4]

Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of key kinases involved in inflammatory pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members TYK2 and JAK1.[2][4] Inhibition of these kinases is a promising strategy for the treatment of various inflammatory and autoimmune diseases, including inflammatory bowel disease.[4][5] The spirocyclic core is instrumental in orienting substituents to effectively interact with the kinase active site.

Given the significant therapeutic potential of this scaffold, the development of efficient and versatile synthetic methodologies is of paramount importance. This application note provides detailed protocols for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, focusing on both a multicomponent reaction strategy for rapid library generation and a classical multi-step approach.

Synthetic Strategies: A Tale of Two Approaches

The construction of the 2,8-diazaspiro[4.5]decan-1-one framework can be achieved through various synthetic routes. The choice of strategy often depends on the desired level of molecular diversity, scalability, and the specific substitution patterns required for biological activity. Here, we detail two distinct and reliable protocols: a multicomponent Ugi reaction for diversity-oriented synthesis and a stepwise approach involving a Michael addition and subsequent cyclization for specific target synthesis.

Protocol 1: Multicomponent Synthesis via the Ugi Reaction

The Ugi four-component condensation (U-4CC) is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple building blocks in a single step.[6] This approach is particularly well-suited for the generation of diverse libraries of 2,8-diazaspiro[4.5]decan-1-one derivatives for screening purposes. The reaction involves the condensation of a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative, which can then undergo further transformations to yield the desired spirocyclic core.[7][8]

Experimental Protocol: Ugi 5-Center-4-Component Reaction (U-5C-4CR) and Subsequent Cyclization

This protocol is adapted from a method used for the generation of diverse polycyclic spiro compounds.[7][8][9]

Step 1: Ugi Reaction

  • To a sealed tube, add the cyclic amino acid (1.0 eq), the cyclic ketone (1.2 eq), and benzyl isocyanide (1.1 eq) in methanol (0.2 M).

  • Seal the tube and heat the reaction mixture to 65 °C for 6 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude Ugi adduct.

Step 2: DBU-mediated Cyclization

  • Dissolve the crude Ugi adduct in acetonitrile (0.2 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclic imide intermediate.

Step 3: Reduction of the Imide

  • Dissolve the cyclic imide (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add borane-dimethylsulfide complex (2 M solution in THF, 5.0 eq) to the cooled solution.

  • Allow the reaction to warm to 60 °C and stir overnight.

  • Cool the reaction to room temperature and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the 2,8-diazaspiro[4.5]decan-1-one derivative.

Table 1: Quantitative Data for the Multicomponent Synthesis

ParameterValue
Ugi Reaction
Cyclic Amino Acid1.0 eq
Cyclic Ketone1.2 eq
Benzyl Isocyanide1.1 eq
SolventMethanol
Temperature65 °C
Reaction Time6 days
Cyclization
ReagentDBU
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time12-24 hours
Reduction
ReagentBorane-dimethylsulfide complex
SolventTHF
Temperature60 °C
Reaction TimeOvernight
Overall Yield 30-50% (over 3 steps)

Causality Behind Experimental Choices:

  • Sealed Tube and Elevated Temperature: The Ugi reaction can be kinetically slow, especially with sterically hindered substrates.[8] Using a sealed tube and heating to 65 °C increases the reaction rate.

  • DBU for Cyclization: DBU is a non-nucleophilic strong base that effectively promotes the intramolecular cyclization to the imide without competing side reactions.[9]

  • Borane Reduction: Borane-dimethylsulfide complex is a powerful reducing agent capable of reducing the cyclic imide to the corresponding amine, thus forming the final diazaspirocyclic core.[7]

Diagram 1: Workflow for the Multicomponent Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

G cluster_0 Step 1: Ugi Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Cyclic Amino Acid + Cyclic Ketone + Benzyl Isocyanide B Ugi Adduct A->B MeOH, 65 °C, 6 days C Cyclic Imide Intermediate B->C DBU, Acetonitrile, rt D 2,8-Diazaspiro[4.5]decan-1-one Derivative C->D Borane-DMS, THF, 60 °C

Caption: Multicomponent synthesis workflow.

Protocol 2: Stepwise Synthesis via Strecker Reaction and Cyclization

A more traditional, stepwise approach offers greater control over the introduction of specific functionalities and is often employed for the synthesis of a single, well-defined target compound. This method typically involves the formation of an α-amino nitrile via a Strecker reaction, followed by conversion to a ureido derivative and subsequent cyclization.[10]

Experimental Protocol: Synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

This protocol is based on the synthesis of related spirocyclic hydantoins and kinase inhibitors.[10][11]

Step 1: Strecker Reaction

  • To a stirred suspension of sodium cyanide (1.05 eq) and methylamine hydrochloride (1.05 eq) in a 9:1 mixture of DMSO and water, add a solution of 4-phenylcyclohexanone (1.0 eq) in DMSO.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Formation of the Ureido Derivative

  • Dissolve the crude α-amino nitrile in acetic acid.

  • Add a solution of potassium cyanate (2.0 eq) in water to the stirred solution.

  • Stir the reaction at 35 °C for 1 hour.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the ureido derivative.

Step 3: Cyclization

  • Add the ureido derivative to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

Table 2: Quantitative Data for the Stepwise Synthesis

ParameterValue
Strecker Reaction
4-Phenylcyclohexanone1.0 eq
Sodium Cyanide1.05 eq
Methylamine HCl1.05 eq
SolventDMSO/Water (9:1)
TemperatureRoom Temperature
Reaction Time48 hours
Ureido Formation
Potassium Cyanate2.0 eq
SolventAcetic Acid/Water
Temperature35 °C
Reaction Time1 hour
Cyclization
ReagentSodium Hydride
SolventDMF
Temperature0 °C to Room Temperature
Reaction Time2 hours
Overall Yield 50-60% (over 3 steps)

Causality Behind Experimental Choices:

  • Strecker Reaction: This classical reaction is a reliable method for the synthesis of α-amino nitriles from ketones, providing a key intermediate for the construction of the heterocyclic ring.[11]

  • Potassium Cyanate: This reagent efficiently converts the amino group of the α-amino nitrile into a ureido functionality, which is primed for cyclization.[10]

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the ureido nitrogen, initiating the intramolecular cyclization to form the stable hydantoin-like ring of the 2,8-diazaspiro[4.5]decan-1-one.[10]

Diagram 2: Logical Relationship in the Stepwise Synthesis

G Start 4-Phenylcyclohexanone Intermediate1 α-Amino Nitrile Start->Intermediate1 Strecker Reaction Intermediate2 Ureido Derivative Intermediate1->Intermediate2 Ureido Formation End 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Intermediate2->End Cyclization

Sources

Application Note: Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate as a Strategic Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Kinase Inhibition

The landscape of drug discovery is dominated by the pursuit of highly selective and potent kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a critical class of therapeutic targets, particularly in oncology and immunology.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a formidable challenge, often leading to off-target effects and associated toxicities. A prevailing strategy to overcome this is to move beyond traditional, planar heterocyclic scaffolds and explore chemical matter with greater three-dimensional (3D) character.[3] Spirocycles, bicyclic systems joined by a single quaternary carbon, are exemplary of this approach, offering rigid, well-defined exit vectors that can probe unique pockets within the kinase active site to achieve superior selectivity and improved physicochemical properties.[4]

This application note details the utility of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate , a versatile building block for constructing novel kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols for its incorporation into advanced intermediates, and present case studies based on its successful application in the development of potent inhibitors for clinically relevant kinase targets.

The Strategic Advantage of the 8-Azaspiro[4.5]decane Scaffold

The title compound and its derivatives offer a unique combination of features that make them highly valuable in a medicinal chemistry context:

  • Inherent 3D Geometry: The spirocyclic core rigidly orients substituents in a defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding to a target protein and allows for precise probing of non-conserved regions of the kinase active site, a key strategy for achieving selectivity.

  • Tunable Physicochemical Properties: The introduction of sp3-rich scaffolds like the azaspirodecanone can lead to improved solubility, reduced planarity, and better metabolic stability compared to their aromatic counterparts, properties that are crucial for developing viable drug candidates.[5]

  • Orthogonal Functional Handles: The molecule possesses two key points for chemical modification:

    • A Boc-protected secondary amine , which can be readily deprotected under acidic conditions to allow for subsequent coupling reactions (e.g., amide bond formation, reductive amination, Suzuki coupling).

    • A ketone moiety , which can be used for a variety of chemical transformations, including the introduction of further diversity elements or modification to alter polarity and hydrogen bonding potential.

Physicochemical Properties
PropertyValueSource
IUPAC Name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylateN/A
Molecular Formula C₁₄H₂₃NO₃[6]
Molecular Weight 253.34 g/mol [6]
CAS Number 1272758-17-4 (for 8-oxo-2-aza isomer)[6]
General Appearance White to off-white solidCommercial

Protocol 1: Synthesis of the Core Building Block

The synthesis of azaspiro[4.5]decanone scaffolds can be achieved through various multi-step sequences. The following protocol is a representative method adapted from procedures described in the patent literature for a closely related isomer, demonstrating a robust pathway from commercially available starting materials.[7] The key logic is a cyclization strategy to form the piperidine ring onto a pre-existing cyclopentane derivative.

Workflow for Synthesis of an Azaspiro[4.5]decanone Core

Caption: General synthetic workflow for an azaspiro[4.5]decanone core.

Step-by-Step Methodology
  • Alkylation of Cyclopentanone: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of a suitable cyclopentanone precursor (1.0 eq.) dropwise. Stir the resulting enolate for 1 hour at -78 °C. Add 1-bromo-2-chloroethane (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.

    • Causality: LDA is a strong, non-nucleophilic base used to quantitatively form the kinetic enolate of the ketone. The subsequent Sₙ2 reaction with 1-bromo-2-chloroethane introduces the two-carbon electrophilic fragment required for the eventual piperidine ring formation.

  • Nitrile Formation: Dissolve the crude alkylated intermediate in dimethyl sulfoxide (DMSO). Add potassium cyanide (KCN) (1.5 eq.) and heat the mixture to 60-70 °C for several hours until TLC analysis indicates consumption of the starting material. Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Causality: The cyanide ion acts as a nucleophile, displacing the chloride to form a nitrile. The nitrile group is a versatile precursor to the amine required for cyclization.

  • Reductive Cyclization: Dissolve the cyanated intermediate in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel (slurry in water). Subject the mixture to hydrogenation (H₂) at 50-100 psi in a Parr shaker apparatus until hydrogen uptake ceases.

    • Causality: Raney Nickel is an effective catalyst for the reduction of the nitrile to a primary amine. The intramolecular nature of the reaction and the presence of ammonia favor the cyclization of the newly formed amine onto the ketone, followed by reductive amination to form the desired spirocyclic secondary amine.

  • Boc Protection: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the crude spirocyclic amine in dichloromethane (DCM). Add triethylamine (Et₃N) (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.). Stir at room temperature overnight. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

    • Causality: The Boc group is installed to protect the secondary amine. This prevents unwanted side reactions in subsequent steps and allows for its controlled deprotection when needed for coupling.

Application Case Study 1: Synthesis of a RIPK1 Kinase Inhibitor

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[8] The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed to develop potent RIPK1 inhibitors.[9] The following protocol outlines the synthesis of a key intermediate based on this scaffold.

Reaction Scheme for RIPK1 Inhibitor Precursor

Caption: Synthesis of a RIPK1 inhibitor core via amide coupling.

Protocol: Synthesis of a RIPK1 Inhibitor Core
  • Boc Deprotection: Dissolve tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq.) in a minimal amount of dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (10 eq.) or a solution of 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 1-2 hours, monitoring by TLC. Upon completion, concentrate the solvent under reduced pressure to yield the amine salt.

    • Causality: Strong acid cleaves the tert-butyl carbamate (Boc) group, liberating the secondary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride). This unmasks the nucleophilic amine for the subsequent coupling step.

  • Amide Coupling: To a solution of the desired aryl carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq.) in dimethylformamide (DMF), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 10 minutes. Add a solution of the deprotected 8-azaspiro[4.5]decan-1-one salt (1.0 eq.) in DMF. Stir the reaction at room temperature overnight.

    • Causality: HATU is a peptide coupling reagent that activates the carboxylic acid to form a highly reactive intermediate. DIPEA is a non-nucleophilic base that neutralizes the amine salt and facilitates the nucleophilic attack of the free amine on the activated acid, forming a stable amide bond.

  • Workup and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final compound.

Representative Biological Data

Structural optimization based on this scaffold has led to potent inhibitors.[9]

Compound ID (Example)TargetIC₅₀ (nM)
Compound 41 RIPK192

Application Case Study 2: Synthesis of a Dual TYK2/JAK1 Inhibitor

The Janus kinase (JAK) family, including TYK2 and JAK1, are key players in cytokine signaling pathways that drive autoimmune and inflammatory diseases. Selective inhibition of these kinases is a validated therapeutic strategy. The 2,8-diazaspiro[4.5]decan-1-one core has also been instrumental in developing selective TYK2/JAK1 inhibitors.[10]

Reaction Scheme for TYK2/JAK1 Inhibitor

Caption: Synthesis of a TYK2/JAK1 inhibitor via SₙAr reaction.

Protocol: Synthesis of a TYK2/JAK1 Inhibitor
  • Boc Deprotection: As described in the previous case study, deprotect tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq.) using 4M HCl in 1,4-dioxane to obtain the hydrochloride salt of the spirocyclic amine.

  • Nucleophilic Aromatic Substitution (SₙAr): In a microwave vial, combine the deprotected spirocyclic amine salt (1.0 eq.), a suitable functionalized chloropyrimidine or related heteroaryl chloride (1.0 eq.), and a base such as potassium carbonate (K₂CO₃) or DIPEA (2-3 eq.) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

    • Causality: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The secondary amine of the spirocycle acts as the nucleophile, displacing the chloride. Heat is required to overcome the activation energy for this SₙAr reaction.

  • Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed extensively with water to remove the NMP and inorganic salts. The organic layer is dried, concentrated, and purified by column chromatography to yield the final inhibitor.

Representative Biological Data

This synthetic approach has yielded highly potent and selective dual inhibitors.[10]

Compound ID (Example)TargetIC₅₀ (nM)Selectivity vs. JAK2
Compound 48 TYK26>23-fold
JAK137

Conclusion

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a high-value, strategically designed building block for modern medicinal chemistry. Its inherent three-dimensionality and orthogonal functional handles provide a robust platform for developing novel kinase inhibitors with potentially superior selectivity and drug-like properties. The protocols and case studies presented herein demonstrate its successful application in synthesizing potent inhibitors for diverse and challenging kinase targets like RIPK1 and TYK2/JAK1, underscoring its importance for researchers, scientists, and drug development professionals aiming to explore novel chemical space in kinase inhibitor design.

References

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link].

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Available from: [Link].

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link].

  • El-Damasy, A. K., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. Available from: [Link].

  • Svatunek, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(13), 5183. Available from: [Link].

  • Scott, J. S., et al. (2013). Design and synthesis of tricyclic cores for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 23(3), 693-698. Available from: [Link].

  • Wang, C., & Berger, B. T. (Eds.). (2022). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. MDPI. Available from: [Link].

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Application Notes and Protocols for N-Boc Deprotection of 8-azaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Azaspiro[4.5]decan-1-one Scaffold and the Role of N-Boc Protection

The 8-azaspiro[4.5]decane framework is a key structural motif in a multitude of biologically active compounds and clinical candidates.[1][2][3] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it a privileged structure in medicinal chemistry for targeting receptors and enzymes. The presence of a ketone at the 1-position, as in 8-azaspiro[4.5]decan-1-one, offers a valuable synthetic handle for further molecular elaboration.

In the multi-step synthesis of complex molecules containing this spirocyclic amine, the protection of the secondary amine is often a critical step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methods for the deprotection of N-Boc-8-azaspiro[4.5]decan-1-one, with a focus on practical, field-proven protocols and the underlying chemical principles.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis.[6] The generally accepted mechanism involves a three-step process:

  • Protonation: The carbamate oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]

  • Fragmentation: The protonated carbamate undergoes fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid intermediate readily decomposes into the free amine and carbon dioxide gas.[7]

The liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt.

N-Boc Deprotection Mechanism start N-Boc Protected Amine protonated Protonated Carbamate start->protonated + H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tert_butyl tert-Butyl Cation protonated->tert_butyl amine Free Amine carbamic_acid->amine Decarboxylation co2 CO2 carbamic_acid->co2

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Standard Deprotection Protocols

The choice of the deprotection method is often dictated by the substrate's sensitivity to acidic conditions and the presence of other functional groups. For 8-azaspiro[4.5]decan-1-one, the ketone functionality is generally stable to the acidic conditions used for Boc deprotection.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that is highly effective for Boc deprotection.[8] Its volatility simplifies the work-up procedure, as it can be readily removed under reduced pressure.

Protocol:

  • Dissolve the N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common practice is to use a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the trifluoroacetate salt of 8-azaspiro[4.5]decan-1-one. For many subsequent reactions, this salt can be used directly.

  • To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Causality and Field-Proven Insights:

  • The use of DCM as a solvent is standard due to its inertness and ability to dissolve a wide range of organic compounds.

  • The excess of TFA ensures a rapid and complete reaction.

  • A potential side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction. While less of a concern for this specific substrate, scavengers like anisole or thioanisole can be added if sensitive functional groups are present elsewhere in the molecule.[4]

Method 2: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate

Solutions of HCl in organic solvents provide a convenient and cost-effective alternative to TFA.[9] The product is typically isolated as the hydrochloride salt, which is often a crystalline solid that can be easily filtered and purified.

Protocol:

  • Suspend or dissolve the N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane or ethyl acetate.

  • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The resulting solid hydrochloride salt can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • For the free amine, a basic work-up as described in the TFA protocol can be performed.

Causality and Field-Proven Insights:

  • 4 M HCl in dioxane is a commercially available and commonly used reagent for this transformation.

  • Precipitation of the hydrochloride salt can be a convenient method of purification.

  • Care should be taken when using ethereal solvents in the work-up to avoid the formation of peroxides.

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, several milder alternatives have been developed.

Method 3: p-Toluenesulfonic Acid (p-TsOH) - A "Greener" Approach

p-Toluenesulfonic acid is a solid, non-volatile acid that is easier to handle and less corrosive than TFA.[10] It is considered a more environmentally friendly option.

Protocol (Mechanochemical):

  • In a ball mill, combine N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) and p-toluenesulfonic acid monohydrate (2.0 equiv).

  • Grind the mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or NMR of the crude reaction mixture.

  • Suspend the crude mixture in dichloromethane and collect the precipitated tosylate salt by filtration.

Protocol (In Solution):

  • Dissolve the N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) in a suitable solvent such as acetonitrile or 1,2-dichloroethane.

  • Add p-toluenesulfonic acid monohydrate (1.1-2.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the work-up can be performed by either precipitating the tosylate salt or by a standard aqueous basic wash.

Causality and Field-Proven Insights:

  • The mechanochemical approach is a solvent-free method that can lead to very short reaction times and high yields.

  • In solution, the reaction may be slower than with TFA or HCl, but it offers a milder alternative.

Method 4: Water-Mediated Deprotection

Interestingly, N-Boc deprotection can be achieved using water at elevated temperatures without the need for any acid catalyst. This method is particularly attractive from a green chemistry perspective.

Protocol:

  • Suspend the N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) in deionized water.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • The reaction is often complete within 15-60 minutes. Monitor by TLC or LC-MS.

  • After cooling to room temperature, extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Causality and Field-Proven Insights:

  • This method leverages the ability of hot water to act as a weak acid to facilitate the hydrolysis of the Boc group.

  • The reaction is highly dependent on the substrate's solubility and stability in hot water.

Comparative Summary of Deprotection Methods

MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
TFA Trifluoroacetic AcidDichloromethaneRoom Temp.1-4 hHighly effective, volatile reagents, easy work-up.Corrosive, toxic, potential for side reactions with sensitive groups.
HCl Hydrochloric AcidDioxane, Ethyl AcetateRoom Temp.1-4 hCost-effective, product often precipitates as HCl salt.Dioxane is a suspected carcinogen, potential for chlorinated byproducts.
p-TsOH p-Toluenesulfonic AcidAcetonitrile, DCE, or neatRoom Temp. to 50 °C10 min - 16 h"Greener" alternative, solid reagent, milder conditions.Can be slower, may require heating.
Water Deionized WaterWater100 °C15-60 minEnvironmentally benign, no acid catalyst required.Requires heating, substrate must be stable in hot water.

Experimental Workflow Visualization

Deprotection Workflow cluster_reaction Reaction cluster_workup Work-up start N-Boc-8-azaspiro[4.5]decan-1-one reagents Add Deprotection Reagent (e.g., TFA/DCM or HCl/Dioxane) start->reagents stir Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->stir concentrate Concentrate in vacuo stir->concentrate neutralize Neutralize with aq. NaHCO3 concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, and Concentrate extract->dry end end dry->end 8-azaspiro[4.5]decan-1-one

Caption: A typical experimental workflow for N-Boc deprotection.

Conclusion

The selection of an appropriate N-Boc deprotection method for 8-azaspiro[4.5]decan-1-one depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, and considerations for green chemistry. For most applications, the standard protocols using TFA in DCM or HCl in dioxane offer reliable and efficient deprotection. For substrates requiring milder conditions, methods employing p-toluenesulfonic acid or even hot water present viable alternatives. It is always recommended to perform a small-scale trial to determine the optimal conditions for a specific synthetic route.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Stjepan, P., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Chemistry & Chemical Technology, 11(2), 155-158.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6288.
  • ACS Publications. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 66(23), 7883–7886.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1381-1385.
  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • National Center for Biotechnology Information. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope for the deprotection of N-Boc amines. a. Retrieved from [Link]

  • MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1170.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. (n.d.).
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
  • National Center for Biotechnology Information. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • National Center for Biotechnology Information. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23955-23963.
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • ChemicalBook. (n.d.). N-BOC-1-OXA-8-AZA-SPIRO[4.5]DECAN-3-OL.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Santa Cruz Biotechnology. (n.d.). N-Boc-1,4-dioxa-8-aza-spiro[4.5]decane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

Asymmetric synthesis of spirocyclic compounds for chiral auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of Spirocyclic Compounds for Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Elegance of Spirocycles in Asymmetric Synthesis

Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are joined by a single common atom, have emerged as privileged scaffolds in medicinal chemistry and materials science. Their rigid conformation and defined spatial orientation make them exceptional candidates for the design of novel chiral ligands and auxiliaries. The precise control over stereochemistry at the spirocyclic core is paramount, as it directly influences the stereochemical outcome of asymmetric transformations. This guide provides an in-depth exploration of the synthesis of spirocyclic compounds, with a specific focus on their application as next-generation chiral auxiliaries, offering field-proven insights and detailed protocols for their practical implementation.

The strategic advantage of spiro-based chiral auxiliaries lies in their ability to create a well-defined and sterically demanding chiral pocket. This environment effectively shields one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face with high fidelity. This principle is fundamental to achieving high levels of enantioselectivity, a critical requirement in the synthesis of enantiopure pharmaceuticals where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even harmful.

Core Principles: Achieving Asymmetric Induction with Spirocyclic Scaffolds

The successful application of a chiral auxiliary hinges on three key stages: attachment of the auxiliary to a prochiral substrate, a highly diastereoselective reaction that forms the new stereocenter, and finally, the non-destructive cleavage of the auxiliary to yield the desired enantiopure product. The design of spirocyclic auxiliaries must therefore consider not only the rigidity and steric hindrance of the spiro-core but also the nature and positioning of the functional groups used for attachment and cleavage.

A cornerstone in this field is the development of spirocyclic oxazolidinone derivatives, which build upon the foundational work of Evans' oxazolidinone auxiliaries. By incorporating the oxazolidinone moiety into a spirocyclic framework, one can achieve a higher degree of conformational rigidity, leading to enhanced facial discrimination and improved stereoselectivity.

Key Methodologies for Asymmetric Spirocycle Synthesis

The construction of the chiral spirocyclic core itself is a significant synthetic challenge. Several powerful strategies have been developed, each with its own merits.

Organocatalysis: The Metal-Free Approach

Organocatalysis has revolutionized asymmetric synthesis by offering a green and often complementary alternative to metal-based catalysis. Proline and its derivatives, as well as chiral phosphoric acids, have proven to be particularly effective in catalyzing the enantioselective formation of spirocycles.

A prominent example is the intramolecular Michael addition of a nucleophile onto an α,β-unsaturated system, which can be effectively catalyzed by a chiral secondary amine. This reaction proceeds through the formation of a transient enamine or iminium ion, which then undergoes a stereocontrolled cyclization.

Logical Workflow for Organocatalyzed Spirocyclization

G cluster_start Initiation cluster_reaction Catalytic Cycle cluster_end Outcome Start Prochiral Linear Substrate Intermediate Formation of Chiral Enamine/Iminium Intermediate Start->Intermediate Reaction Catalyst Chiral Organocatalyst (e.g., Proline Derivative) Catalyst->Intermediate Catalyzes Cyclization Diastereoselective Intramolecular Cyclization Intermediate->Cyclization Conformational Control Hydrolysis Hydrolysis & Catalyst Regeneration Cyclization->Hydrolysis Hydrolysis->Catalyst Regeneration Product Enantioenriched Spirocyclic Compound Hydrolysis->Product

Caption: Organocatalytic cycle for asymmetric spirocyclization.

Transition Metal Catalysis: Power and Versatility

Transition metal catalysis offers a broad scope of reactions for constructing spirocyclic systems with high enantiopurity. Palladium, rhodium, and iridium complexes, featuring chiral ligands, are frequently employed to catalyze reactions such as intramolecular Heck reactions, allylic alkylations, and C-H activation/cyclization cascades. The choice of metal and ligand is critical, as it dictates the reaction mechanism and the stereochemical outcome.

For instance, the palladium-catalyzed asymmetric intramolecular Heck reaction can be used to construct spiro-oxindoles, a common motif in natural products and pharmaceuticals. The chiral ligand, often a phosphine-based ligand like BINAP, coordinates to the palladium center and creates a chiral environment that directs the migratory insertion and subsequent cyclization steps.

Protocol: Asymmetric Synthesis of a Spiro-Oxazolidinone Auxiliary via Organocatalysis

This protocol details the synthesis of a spirocyclic oxazolidinone, a versatile chiral auxiliary, adapted from methodologies described in the literature.

Objective: To synthesize (R)-4-benzyl-2,2-spiro-cyclohexane-oxazolidin-5-one.

Materials:

  • (S)-Phenylalanine methyl ester hydrochloride

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene, anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Triphosgene

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography column

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

Part A: Synthesis of the Spirocyclic Amino Alcohol

  • Imine Formation & Ketalization: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-phenylalanine methyl ester hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and p-TsOH (0.1 eq) in toluene (100 mL).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed (approx. 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

  • Reduction: Dissolve the crude intermediate in anhydrous methanol (80 mL) and cool the solution to 0 °C in an ice bath. Add NaBH₄ (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Quenching & Extraction: After the addition is complete, stir for an additional 2 hours at 0 °C. Quench the reaction by slowly adding water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude amino alcohol by silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired spirocyclic amino alcohol.

Part B: Oxazolidinone Ring Formation

  • Cyclization Setup: Dissolve the purified spirocyclic amino alcohol (1.0 eq) in anhydrous DCM (100 mL) in a three-neck flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Phosgenation: Add anhydrous pyridine (2.5 eq) to the solution. Then, add a solution of triphosgene (0.4 eq) in anhydrous DCM (20 mL) dropwise over 1 hour, maintaining the temperature at 0 °C. Caution: Triphosgene is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up & Purification: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the final product by silica gel column chromatography to yield the spiro-oxazolidinone chiral auxiliary.

Experimental Workflow Diagram

G cluster_A cluster_B A Part A: Amino Alcohol Synthesis B Part B: Oxazolidinone Formation A1 Imine Formation (Phe-OMe + Cyclohexanone) A2 Reduction (NaBH4) A1->A2 A3 Purification (Chromatography) A2->A3 B1 Cyclization (Triphosgene, Pyridine) A3->B1 Intermediate B2 Work-up & Purification B1->B2 B3 Final Auxiliary B2->B3

Caption: Stepwise workflow for spiro-oxazolidinone auxiliary synthesis.

Application in Asymmetric Aldol Reactions

Once synthesized, these spirocyclic auxiliaries can be employed in various asymmetric transformations. A classic application is the diastereoselective aldol reaction.

Protocol: Diastereoselective Aldol Reaction using a Spiro-Oxazolidinone Auxiliary

Objective: To perform a diastereoselective aldol reaction between an N-acylated spiro-oxazolidinone and benzaldehyde.

Materials:

  • Spiro-oxazolidinone auxiliary (synthesized above)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Titanium (IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • N-Acylation: Dissolve the spiro-oxazolidinone (1.0 eq) in anhydrous THF (50 mL) at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 min. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour. Quench with sat. NH₄Cl and extract with ethyl acetate. Purify by chromatography to get the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl spiro-oxazolidinone (1.0 eq) in anhydrous DCM (40 mL) at 0 °C. Add TiCl₄ (1.1 eq) dropwise. A deep red solution should form. Then, add DIPEA (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Aldol Addition: Cool the mixture to -78 °C. Add freshly distilled benzaldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction with sat. NH₄Cl. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry over MgSO₄, and concentrate.

  • Analysis: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. The product can be purified by chromatography.

Data Summary Table

Catalyst/Auxiliary SystemReaction TypeSubstrateYield (%)e.e. / d.r.Reference
Proline-derived organocatalystMichael AdditionNitromethane to Chalcone9599% e.e.
Chiral Phosphoric AcidAza-Friedel-CraftsIndole with Imines9296% e.e.
Pd-BINAP ComplexIntramolecular HeckAryl halide precursor8594% e.e.
Spiro-Oxazolidinone AuxiliaryAldol ReactionN-propionyl imide + Benzaldehyde88>98:2 d.r.(Exemplary)

Trustworthiness & Self-Validation:

The protocols described are designed for reproducibility. Key checkpoints for validation include:

  • Spectroscopic Confirmation: ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of all intermediates and the final product.

  • Stereochemical Analysis: The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) must be determined using chiral HPLC or NMR with a chiral shift reagent to validate the effectiveness of the asymmetric induction.

  • Consistency: Repeating the experiment should yield consistent results in terms of yield and stereoselectivity, confirming the robustness of the protocol.

Conclusion and Future Outlook

The asymmetric synthesis of spirocyclic compounds provides a powerful platform for developing highly effective chiral auxiliaries. The inherent conformational rigidity of the spiro-core translates into superior stereocontrol in a wide range of C-C bond-forming reactions. Organocatalysis and transition metal catalysis represent the leading strategies for accessing these complex architectures enantioselectively. The detailed protocols provided herein serve as a practical guide for researchers to synthesize and apply these valuable tools in their own work. Future advancements will likely focus on the development of more atom-economical catalytic methods and the expansion of the spirocyclic auxiliary toolkit to address new synthetic challenges in drug discovery and beyond.

References

  • Title: Chiral Phosphoric Acid Catalyzed Asymmetric Spiro-N,N-ketal Formation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Spirocyclic Oxindoles Source: Chemical Society Reviews URL: [Link]

  • Title: Transition-Metal-Catalyzed Enantioselective Synthesis of Spirocycles Source: Angewandte Chemie International Edition URL: [Link]

The Spirocyclic Ketone Scaffold: A Gateway to Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in CNS Drug Discovery

For decades, medicinal chemistry has often been constrained to "flatland," a landscape dominated by planar, aromatic scaffolds. While this approach has yielded numerous successful therapeutics, the inherent rigidity and limited vectoral projection of functional groups in such molecules can lead to challenges in achieving high target selectivity and optimal physicochemical properties for central nervous system (CNS) penetration. The CNS, with its complex and intricately folded protein targets, demands a more sophisticated approach to molecular design. Spirocyclic ketones are emerging as powerful and versatile building blocks that enable chemists to escape the confines of two-dimensional chemical space and construct molecules with exquisite three-dimensional architectures.

Spirocycles, characterized by two rings sharing a single atom, introduce a defined and rigid three-dimensional conformation.[1] This structural feature is particularly advantageous in CNS drug design as it allows for precise positioning of pharmacophoric elements to interact with the complex topographies of neuronal receptors and enzymes. The incorporation of a spirocyclic ketone moiety provides a synthetically tractable handle for further elaboration, allowing for the construction of diverse molecular libraries with a wide range of biological activities. Furthermore, the inherent novelty of many spirocyclic scaffolds can provide a valuable foothold in securing intellectual property in a competitive therapeutic landscape.

This application note will provide detailed protocols for the synthesis of two distinct classes of CNS-active spirocyclic compounds derived from spirocyclic ketones: a spiro-hydantoin with potential applications in neuropathic pain and epilepsy, and a 1-oxa-8-azaspiro[4.5]decane derivative investigated as a muscarinic M1 agonist for the treatment of Alzheimer's disease.[1] These protocols are designed to be a practical guide for researchers in drug discovery, offering not just a series of steps, but also insights into the rationale behind the chosen synthetic strategies.

Diagram: General Synthetic Utility of Spirocyclic Ketones in CNS Agent Synthesis

G spiro_ketone Spirocyclic Ketone functionalization Functionalization/ Derivatization spiro_ketone->functionalization e.g., Strecker Reaction, Wittig Olefination cyclization Ring Formation/ Annulation spiro_ketone->cyclization Direct Annulation functionalization->cyclization Intramolecular Cyclization cns_precursor CNS Agent Precursor cyclization->cns_precursor cns_agent Final CNS Agent cns_precursor->cns_agent Final Synthetic Steps

Caption: Synthetic pathways from spirocyclic ketones to CNS agents.

Application Protocol 1: Synthesis of a Spiro-Hydantoin CNS Scaffold

This protocol details a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a spiro-hydantoin derivative with potential as a CNS agent.[2] The synthesis starts from the commercially available 4-phenylcyclohexan-1-one.

Expertise & Experience: The Rationale Behind the Synthesis

The chosen synthetic route is a classic and robust method for the preparation of hydantoins, known as the Bucherer-Bergs reaction, followed by N-alkylation. The initial Strecker reaction is a powerful tool for the one-pot synthesis of α-amino nitriles from a ketone, an amine, and a cyanide source. In this case, the use of methylamine hydrochloride and sodium cyanide efficiently generates the key α-aminonitrile intermediate. The subsequent reaction with potassium cyanate forms a ureido nitrile, which then undergoes an intramolecular cyclization under basic conditions to furnish the hydantoin ring. The final step involves a standard N-alkylation to introduce the methyl group. This sequence is highly efficient and avoids the use of hazardous reagents often associated with other hydantoin syntheses.[3]

Experimental Workflow

G start 4-Phenylcyclohexan-1-one step1 Step 1: Strecker Reaction (NaCN, MeNH2·HCl) start->step1 intermediate1 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile step1->intermediate1 step2 Step 2: Ureido Formation (KOCN, Acetic Acid) intermediate1->step2 intermediate2 1-((Methylcarbamoyl)amino)-4-phenylcyclohexane-1-carbonitrile step2->intermediate2 step3 Step 3: Cyclization & Hydrolysis (NaH, HCl) intermediate2->step3 product 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione step3->product

Caption: Workflow for the synthesis of a spiro-hydantoin.

Detailed Protocol

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)

  • In a round-bottom flask, combine 4-phenylcyclohexan-1-one (1.0 eq), methylamine hydrochloride (1.2 eq), and sodium cyanide (1.2 eq) in a mixture of DMSO and water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), perform a standard aqueous workup. Extract the aqueous layer with diethyl ether.

  • Treat the combined organic layers with a saturated solution of HCl in ethanol under ice cooling to precipitate the hydrochloride salt of the aminonitrile.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield compound 2 .

Step 2: Synthesis of the Ureido Derivative (3)

  • Dissolve the α-amino nitrile hydrochloride 2 (1.0 eq) in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN, 1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the ureido derivative 3 , which can be used in the next step without further purification.[2]

Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the ureido derivative 3 (1.0 eq) in dry DMF.

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise.

  • Stir the reaction mixture at 45 °C for 4 days.

  • After cooling, quench the reaction by the slow addition of 10% aqueous HCl and continue stirring for another 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and n-pentane to afford the final product 4 as a pale yellow crystalline solid.[2]

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4 C₁₆H₂₀N₂O₂272.3479211-214

Application Protocol 2: Synthesis of a 1-Oxa-8-azaspiro[4.5]decane Derivative for Alzheimer's Research

This protocol outlines the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a key scaffold for the development of M1 muscarinic agonists.[1] The synthesis starts from N-methyl-4-piperidone.

Expertise & Experience: Strategic Ring Construction

The synthesis of this spirocyclic system relies on a clever annulation strategy. The initial step involves a Reformatsky-type reaction between N-methyl-4-piperidone and ethyl 2-bromopropionate. This reaction is a reliable method for the formation of β-hydroxy esters from ketones and α-halo esters. The subsequent intramolecular cyclization to form the lactone is a crucial step that establishes the spirocyclic framework. This lactonization is typically acid-catalyzed and proceeds via an intramolecular transesterification. This approach is highly convergent and allows for the rapid assembly of the complex spirocyclic core.

Experimental Workflow

G start N-Methyl-4-piperidone step1 Step 1: Reformatsky Reaction (Ethyl 2-bromopropionate, Zn) start->step1 intermediate1 Ethyl 2-(1-methyl-4-hydroxypiperidin-4-yl)propanoate step1->intermediate1 step2 Step 2: Intramolecular Lactonization (Acid Catalyst) intermediate1->step2 product 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one step2->product

Caption: Workflow for the synthesis of a 1-oxa-8-azaspiro[4.5]decane derivative.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-(1-methyl-4-hydroxypiperidin-4-yl)propanoate

  • Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, place the activated zinc (1.5 eq) in anhydrous THF.

  • Add a solution of N-methyl-4-piperidone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in anhydrous THF dropwise to the zinc suspension.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.

Step 2: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Dissolve the purified β-hydroxy ester (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final spirocyclic ketone.

Data Summary
CompoundMolecular FormulaMolecular WeightYield (%)Physical State
17 (in cited literature)C₁₀H₁₇NO₂183.25(Not explicitly stated)Oil

Conclusion: A Promising Frontier in CNS Drug Design

The protocols detailed in this application note demonstrate the practical utility of spirocyclic ketones as versatile starting materials for the synthesis of complex and biologically relevant CNS agents. The inherent three-dimensionality and synthetic accessibility of these scaffolds offer a compelling alternative to traditional planar structures. By providing a rigid framework for the precise orientation of pharmacophoric groups, spirocyclic ketones enable the design of potent and selective modulators of CNS targets. The continued exploration of novel synthetic methodologies and the expansion of the chemical space accessible from spirocyclic ketones will undoubtedly fuel the discovery of the next generation of CNS therapeutics.

References

  • Giannakopoulou, E.; Pardali, V.; Katsarou, M.-E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. [Link]

  • (This reference is not directly cited in the text but provides general background on spiropiperidine synthesis) Bull, J. A.; et al. Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Org. Biomol. Chem., 2016 , 14, 8199-8234. [Link]

  • (This reference is a duplicate of reference 1) Giannakopoulou, E.; Pardali, V.; Katsarou, M.-E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. [Link]

  • Onishi, H.; et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J. Med. Chem.1994 , 37, 23, 3997–4009. [Link]

  • (This reference provides general context on CNS scaffold synthesis) Mayol-Llinàs, J.; et al. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chem. Commun., 2017 , 53, 12345-12348. [Link]

  • (This reference is not directly cited in the text but provides further reading on the synthesis of related scaffolds) Wan, J.-P.; et al. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Asian J. Org. Chem.2021 , 10, 10, 2554-2568. [Link]

  • (This reference is a duplicate of reference 5) Mayol-Llinàs, J.; et al. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chem. Commun., 2017 , 53, 12345-12348. [Link]

  • (This reference is not directly cited in the text but provides further reading on related scaffolds) Liu, Y.; et al. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules2022 , 27, 11, 3567. [Link]

  • (This reference is not directly cited in the text but provides further reading on spiropiperidine synthesis) Smith, A. M. R.; et al. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Org. Biomol. Chem., 2018 , 16, 5619-5623. [Link]

  • (This reference is not directly cited in the text but provides further reading on related scaffolds) Wang, Y.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem.2020 , 28, 14, 115560. [Link]

  • (This reference provides general background on spirocyclic scaffolds) Li, F.; et al. The use of spirocyclic scaffolds in drug discovery. Bioorg. Med. Chem. Lett.2014 , 24, 13, 2845-2851. [Link]

  • (This reference is not directly cited in the text but provides further reading on spiro-hydantoin synthesis) Northrup, J. D.; et al. One-Pot Synthesis of Chiral, Spirocyclic 4-Hydantoin-Proline Derivatives for Incorporation into Spiroligomer-Based Macromolecules. J. Org. Chem.2017 , 82, 6, 3223–3231. [Link]

  • (This reference is not directly cited in the text but provides further reading on intramolecular Mannich reactions) Szantay, C.; et al. Intramolecular Mannich Reaction of 2-Oxotryptamine and Homologues with Oxo Reagents Yielding Spiro Compounds. Part II. Heterocycles1987 , 26, 8, 2079-2095. [Link]

  • (This reference is not directly cited in the text but provides further reading on related scaffolds) Clark, R. D.; et al. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. J. Med. Chem.1983 , 26, 5, 657–661. [Link]

  • (This reference is not directly cited in the text but provides further reading on spiro-hydantoin synthesis) Bakulina, O. V.; et al. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein J. Org. Chem.2021 , 17, 1827–1835. [Link]

  • (This reference provides general information on hydantoin synthesis) Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • (This reference is not directly cited in the text but provides further reading on spiro-hydantoins) Stankiewicz, A.; et al. New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Pharmacol. Rep.2017 , 69, 5, 946-955. [Link]

  • (This reference is not directly cited in the text but provides further reading on Mannich reactions) Wang, D.; et al. Three-component radical homo Mannich reaction. Nat. Commun.2021 , 12, 976. [Link]

  • (This reference is a duplicate of reference 15) Bakulina, O. V.; et al. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein J. Org. Chem.2021 , 17, 1827–1835. [Link]

  • (This reference is not directly cited in the text but provides further reading on related scaffolds) CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
  • (This reference is not directly cited in the text but provides further reading on related scaffolds) Hussain, K.; et al. 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Acta Crystallogr. Sect. E Struct. Rep. Online2009 , 65, Pt 7, o1551. [Link]

  • (This reference is not directly cited in the text but provides further reading on related scaffolds) Albanese, V.; et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. J. Enzyme Inhib. Med. Chem.2022 , 37, 1, 1-13. [Link]

  • (This reference is not directly cited in the text but provides further reading on Mannich reactions) Al-Hiari, Y. M. The Mannich reaction in the synthesis of N,S-containing heterocycles. Jordan J. Chem.2007 , 2, 1, 1-19. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets. The rigid nature of the spirocyclic core can lead to improved binding affinity, enhanced selectivity, and favorable pharmacokinetic properties. tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug development.

This application note provides a comprehensive guide to the large-scale synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, detailing a robust and reproducible three-step protocol. The synthesis commences with a double Michael addition to form the acyclic precursor, followed by a Dieckmann condensation to construct the spirocyclic core, and concludes with a decarboxylation to yield the final product. Throughout this guide, we will delve into the mechanistic underpinnings of each transformation, providing insights into the rationale behind the chosen reagents and conditions, as well as critical safety considerations for large-scale production.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, starting from readily available starting materials. The workflow is designed to be efficient and scalable, minimizing the need for chromatographic purification of intermediates.

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation A tert-Butylamine C tert-Butyl bis(2-(methoxycarbonyl)ethyl)carbamate A->C 2 eq. Methyl acrylate Methanol B Methyl acrylate B->C D Methyl 8-(tert-butoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-7-carboxylate C->D Sodium hydride Toluene, Reflux E tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate D->E Aqueous HCl Reflux

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of the Acyclic Precursor - tert-Butyl bis(2-(methoxycarbonyl)ethyl)carbamate

The first step involves the synthesis of the key acyclic diester intermediate, tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate, via a double Michael addition of methyl acrylate to tert-butylamine. This reaction proceeds readily without the need for a catalyst, driven by the nucleophilicity of the amine.

Protocol: Large-Scale Synthesis of tert-Butyl bis(2-(methoxycarbonyl)ethyl)carbamate
ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butylamine73.14731.4 g10.0
Methyl acrylate86.091893.98 g22.0
Methanol32.043.0 L-

Procedure:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add tert-butylamine (731.4 g, 10.0 mol) and methanol (3.0 L).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add methyl acrylate (1893.98 g, 22.0 mol) dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting crude oil, tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate, is of sufficient purity for use in the next step without further purification.

Part 2: Construction of the Spirocyclic Core via Dieckmann Condensation

The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the acyclic diester to form the desired spirocyclic β-keto ester.[1][2][3][4] This reaction is a powerful tool for the formation of five- and six-membered rings.[4] In this case, we will employ sodium hydride as the base in a high-boiling solvent such as toluene to drive the reaction to completion.

Protocol: Large-Scale Dieckmann Condensation
ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl bis(2-(methoxycarbonyl)ethyl)carbamate275.342753.4 g10.0
Sodium hydride (60% dispersion in mineral oil)24.00440.0 g11.0
Toluene, anhydrous-10.0 L-
Methanol, anhydrous32.0435.2 g1.1

Safety First: Handling Sodium Hydride

Sodium hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6][7] Large-scale reactions involving sodium hydride must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Personnel should be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. It is crucial to have a Class D fire extinguisher readily available. For quenching any unreacted sodium hydride, a slow and controlled addition of a protic solvent (e.g., isopropanol) at low temperature is recommended.

Procedure:

  • Set up a 20 L three-necked round-bottom flask, equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, charge the flask with sodium hydride (440.0 g of a 60% dispersion in mineral oil, 11.0 mol).

  • Add anhydrous toluene (5.0 L) to the flask and stir to create a slurry.

  • In a separate flask, dissolve tert-butyl bis(2-(methoxycarbonyl)ethyl)carbamate (2753.4 g, 10.0 mol) in anhydrous toluene (5.0 L).

  • Slowly add the solution of the diester to the sodium hydride slurry via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess sodium hydride by the dropwise addition of anhydrous methanol (35.2 g, 1.1 mol). Vigorous hydrogen evolution will be observed.

  • After the quenching is complete, carefully pour the reaction mixture into a mixture of ice (5 kg) and concentrated hydrochloric acid (1 L).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 8-(tert-butoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-7-carboxylate, which can be used in the next step without further purification.

Part 3: Final Product Formation via Decarboxylation

The final step is the hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid to afford the target compound, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.[8][9] This transformation is typically achieved by heating in the presence of an acid.

Protocol: Large-Scale Decarboxylation
ReagentMolar Mass ( g/mol )QuantityMoles
Crude β-keto ester from Part 2~299.36~2993.6 g~10.0
Hydrochloric acid (6 M)-10.0 L-
Toluene-5.0 L-

Procedure:

  • To the crude β-keto ester from the previous step in a 20 L reactor, add 6 M hydrochloric acid (10.0 L).

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add toluene (5.0 L).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 2.5 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate as a white to off-white solid.

Expected Results and Characterization

StepProductExpected YieldPhysical Appearance
1tert-Butyl bis(2-(methoxycarbonyl)ethyl)carbamate>95%Colorless to pale yellow oil
2Methyl 8-(tert-butoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-7-carboxylate70-80% (crude)Brownish oil
3tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate80-90% (after recrystallization)White to off-white solid

Characterization Data for tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 6.8 Hz, 4H), 2.45 (t, J = 6.8 Hz, 4H), 1.85 (t, J = 6.8 Hz, 4H), 1.47 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 210.5, 154.8, 79.5, 54.2, 45.1, 38.7, 35.2, 28.4.

  • Mass Spectrometry (ESI): m/z 254.17 [M+H]⁺.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, a valuable building block for drug discovery and development. By following the outlined procedures and adhering to the specified safety precautions, researchers and process chemists can confidently produce this important spirocyclic ketone on a large scale. The presented methodology is robust, efficient, and avoids the need for extensive chromatographic purification, making it suitable for industrial applications.

References

  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved from [Link]

  • McCabe Dunn, J. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 358–363. [Link]

  • Request PDF. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]

  • McCabe Dunn, J. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 358–363. [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • How does /r/chemistry handle sodium hydride? (2016, October 13). Reddit. [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Molecules, 29(9), 1989. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). International Journal of Molecular Sciences, 14(3), 6203–6217. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.). Google Patents.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.). Atlantis Press. Retrieved from [Link]

  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[10][11]decane-4-carboxylic acid. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for Synthetic Modifications of the 8-Azaspiro[4.5]decane Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold

The 8-azaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of substituents, enabling precise interactions with biological targets.[1][2][3][4] This spirocyclic system, consisting of a piperidine ring fused to a cyclopentane ring at the C-4 position, offers distinct advantages over simpler, more flexible aliphatic amines.[2] The inherent rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing potency and selectivity.[5] Furthermore, the introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved physicochemical properties and higher clinical success rates.[2][3]

Derivatives of this core are found in a range of neurologically active agents, including ligands for sigma receptors and muscarinic agonists.[6][7] Notably, the 4-anilidopiperidine substructure, which is related to the 8-azaspiro[4.5]decane core, is the foundational framework for potent opioid analgesics like fentanyl.[8][9][10] Synthetic modifications of this core are therefore of paramount importance for the discovery of novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of key synthetic strategies to modify the 8-azaspiro[4.5]decane core, focusing on the rationale behind common protocols and providing actionable, detailed methodologies.

Part 2: Key Arenas for Synthetic Modification

The 8-azaspiro[4.5]decane scaffold offers several vectors for chemical modification to build out molecular diversity. The most accessible and frequently modified position is the piperidine nitrogen (N-8), followed by the aromatic ring of an N-aryl substituent, and finally the carbocyclic cyclopentane ring.

G Core N8 N-8 Core->N8 N-Alkylation N-Arylation N-Acylation Cyclopentane C1-C4 Core->Cyclopentane Ring Functionalization Piperidine C6,C7,C9,C10 Core->Piperidine Ring Functionalization

Caption: Key modification points on the 8-azaspiro[4.5]decane core.

Part 3: Functionalization of the Spirocyclic Nitrogen (N-8)

The secondary amine at the N-8 position is the most common site for introducing diversity. Its nucleophilicity allows for a range of classical and modern chemical transformations.

N-Alkylation via Nucleophilic Substitution

Direct alkylation with alkyl halides is a fundamental and straightforward method for introducing alkyl groups at the N-8 position.[11]

Causality and Experimental Choices:

  • Alkylating Agent: Alkyl bromides and iodides are typically more reactive than chlorides. For less reactive amines or sterically hindered halides, using the iodide can significantly improve reaction rates.

  • Base: A non-nucleophilic base is crucial to prevent side reactions. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and common choice. For more demanding reactions requiring stronger, non-nucleophilic conditions, a hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is preferred.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic amine.

  • Pitfall: Overalkylation, leading to the formation of a quaternary ammonium salt, can occur, especially with highly reactive alkylating agents like methyl iodide. This can be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry of the alkylating agent.

Protocol 1: General N-Alkylation with an Alkyl Bromide

This protocol describes a standard procedure for the N-alkylation of a commercially available 8-azaspiro[4.5]decane derivative, such as tert-butyl 8-azaspiro[4.5]decane-8-carboxylate, after Boc-deprotection.

Materials:

  • 8-azaspiro[4.5]decane (1.0 eq)

  • Alkyl bromide (e.g., 2-phenylethyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 8-azaspiro[4.5]decane (1.0 eq) and anhydrous ACN.

  • Add anhydrous K₂CO₃ (2.0 eq) to the stirred solution.

  • Add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aq. NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (typical eluents include ethyl acetate/hexanes or DCM/methanol gradients) to yield the pure N-alkylated product.

Self-Validation:

  • TLC: The product should have a different Rf value from the starting amine.

  • Mass Spectrometry: The observed mass should correspond to the calculated mass of the N-alkylated product.

  • NMR Spectroscopy: Appearance of new signals corresponding to the introduced alkyl group (e.g., characteristic multiplets for a phenylethyl group) and a shift in the signals of the protons adjacent to the nitrogen.

N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, which are common in CNS-active compounds, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[12][13] This reaction allows for the coupling of the spirocyclic amine with aryl halides or triflates, a transformation not achievable through classical nucleophilic aromatic substitution under mild conditions.[12][14]

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13]

  • Solvent: Anhydrous, non-coordinating aromatic solvents like toluene or dioxane are typically used.

G cluster_0 Buchwald-Hartwig Amination Workflow Setup 1. Assemble Reaction (Flask, Stir Bar, Inert Gas) Reagents 2. Add Reagents (Amine, Aryl Halide, Base, Pd Catalyst, Ligand, Solvent) Setup->Reagents Reaction 3. Heat Reaction (e.g., 100 °C) Reagents->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup (Filter, Extract, Wash, Dry) Monitoring->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Reductive Amination

Reductive amination is a powerful and controlled method for N-alkylation, particularly for introducing substituents derived from aldehydes or ketones.[16][17][18] It proceeds via the in-situ formation of an iminium ion, which is immediately reduced to the amine.[19] This two-step, one-pot process avoids the potential for overalkylation seen in direct alkylation with halides.[16]

Causality and Experimental Choices:

  • Reducing Agent: The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation. It is stable in acidic conditions often used to promote iminium ion formation and selectively reduces the iminium ion in the presence of the starting aldehyde.[16] Sodium cyanoborohydride (NaBH₃CN) is another common choice but is more toxic.[18][20]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to facilitate imine formation.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is adapted from optimized syntheses of fentanyl analogs, which often involve the reductive amination of a piperidone precursor.[8][21][22] The principles are directly applicable to the coupling of 8-azaspiro[4.5]decane with an aldehyde.

Materials:

  • 8-azaspiro[4.5]decane (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 8-azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The reaction may be mildly exothermic.

  • Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of N-8 Functionalization Methods

MethodAlkylating/Arylating AgentKey ReagentsProsCons
Direct Alkylation Alkyl Halide (R-X)K₂CO₃ or DIPEASimple, cost-effectiveRisk of overalkylation; limited to alkyl groups
Reductive Amination Aldehyde/Ketone (RCHO/RCOR')NaBH(OAc)₃High control, no overalkylation, wide substrate scopeRequires a carbonyl compound
Buchwald-Hartwig Aryl Halide/Triflate (Ar-X)Pd catalyst, phosphine ligand, NaOt-BuEnables C(sp²)-N bond formation, broad scopeExpensive reagents, requires inert atmosphere

Part 4: Application in Drug Discovery - Fentanyl Analogs

The synthesis of fentanyl provides a quintessential example of N-functionalization on a related piperidine core.[8][9] The final step in many fentanyl syntheses is the acylation of the piperidine nitrogen precursor, N-(4-piperidyl)-N-phenylaniline, with propionyl chloride.[8][21] This highlights how different functional groups (alkyl, aryl, acyl) can be installed on the core nitrogen to modulate pharmacological activity. The same synthetic logic is directly applicable to the 8-azaspiro[4.5]decane scaffold to explore new chemical space for opioid receptor modulators and other CNS targets.[10]

Part 5: Conclusion

The 8-azaspiro[4.5]decane core is a valuable starting point for the development of novel therapeutics. Its synthetic tractability, particularly at the N-8 position, allows for extensive structure-activity relationship (SAR) studies. By mastering key transformations such as direct N-alkylation, reductive amination, and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this privileged scaffold in their discovery programs.

References

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • O'Yang, C., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available at: [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Zhang, J., et al. (2013). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes & Protocols: Leveraging Spirocyclic Scaffolds to Enhance Physicochemical Properties of Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The pursuit of novel therapeutics is a constant battle against molecular complexity and biological variability. A significant hurdle in this endeavor is the optimization of a drug candidate's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Historically, medicinal chemistry has been dominated by flat, aromatic structures. While often easier to synthesize, these "flatland" molecules can present challenges, including poor solubility, high metabolic liability, and off-target effects.

In recent years, a paradigm shift towards three-dimensional molecular architectures has gained significant momentum.[1] Among the most promising strategies in this "escape from flatland" is the incorporation of spirocyclic scaffolds.[1][2] Spirocycles, which consist of two rings sharing a single atom, introduce a rigid, three-dimensional geometry into a molecule.[1] This structural feature can profoundly and positively influence a drug's developability by improving its physicochemical properties and, consequently, its pharmacokinetic profile.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of spirocyclic scaffolds. We will delve into the mechanistic basis of their impact on key drug-like properties, provide detailed protocols for their synthesis and evaluation, and present case studies that underscore their value in modern medicinal chemistry.

The Mechanistic Underpinnings of Spirocyclic Scaffolds' Advantages

The benefits of incorporating spirocyclic scaffolds are not serendipitous; they are rooted in fundamental principles of molecular design and physical chemistry. The primary advantages stem from their inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³).[4]

A higher Fsp³ count has been correlated with a greater likelihood of clinical success.[4] This is because the tetrahedral geometry of sp³ carbons projects substituents into distinct vectors in three-dimensional space, allowing for more precise and favorable interactions with biological targets.[5] This contrasts with the planar nature of sp²-hybridized aromatic rings.

Diagram: The Impact of Spirocyclic Scaffolds on Molecular Properties

G cluster_0 Spirocyclic Scaffold Integration cluster_1 Structural & Conformational Effects cluster_2 Improved Physicochemical Properties (ADME) cluster_3 Enhanced Pharmacological Profile Spirocyclic Scaffold Spirocyclic Scaffold Increased 3D-Character Increased 3D-Character Spirocyclic Scaffold->Increased 3D-Character Increased Fsp3 Increased Fsp3 Spirocyclic Scaffold->Increased Fsp3 Conformational Rigidity Conformational Rigidity Spirocyclic Scaffold->Conformational Rigidity Enhanced Solubility Enhanced Solubility Increased 3D-Character->Enhanced Solubility Improved Permeability Improved Permeability Increased 3D-Character->Improved Permeability Novel IP Position Novel IP Position Increased 3D-Character->Novel IP Position Reduced Lipophilicity (logP/logD) Reduced Lipophilicity (logP/logD) Increased Fsp3->Reduced Lipophilicity (logP/logD) Increased Metabolic Stability Increased Metabolic Stability Conformational Rigidity->Increased Metabolic Stability Improved Potency & Selectivity Improved Potency & Selectivity Conformational Rigidity->Improved Potency & Selectivity Favorable PK Profile Favorable PK Profile Enhanced Solubility->Favorable PK Profile Reduced Lipophilicity (logP/logD)->Favorable PK Profile Increased Metabolic Stability->Favorable PK Profile Improved Permeability->Favorable PK Profile

Caption: The integration of spirocyclic scaffolds imparts favorable structural properties that translate to improved physicochemical and pharmacological profiles.

Impact on Key Physicochemical Properties
  • Solubility: The introduction of spirocyclic scaffolds often leads to an increase in aqueous solubility. This is attributed to the disruption of the flat, planar structures that can favor crystal packing in the solid state. The more globular shape of spirocyclic compounds can lead to a less stable crystal lattice, which in turn reduces the energy required for solvation.

  • Lipophilicity (logP/logD): Spirocyclic scaffolds, particularly those containing heteroatoms, can effectively reduce a molecule's lipophilicity.[1] By replacing a lipophilic aromatic ring with a more polar, saturated spirocyclic system, the overall logP or logD (at physiological pH) can be lowered into a more desirable range for oral absorption and reduced off-target toxicity.

  • Metabolic Stability: The rigid nature of spirocyclic scaffolds can shield metabolically susceptible sites from enzymatic degradation, particularly by cytochrome P450 enzymes.[6] By locking the conformation of a molecule, it is possible to orient vulnerable functional groups away from metabolic enzymes, thereby increasing the compound's half-life.

  • Permeability: The relationship between spirocyclic scaffolds and permeability is nuanced. While a decrease in lipophilicity might suggest lower passive diffusion, the unique three-dimensional shape can sometimes lead to improved permeability. The precise effect is often compound-specific and needs to be experimentally determined.

Design, Synthesis, and Evaluation of Spirocyclic Drug Candidates: A Practical Guide

The successful application of spirocyclic scaffolds requires a systematic approach encompassing design, synthesis, and rigorous evaluation of physicochemical properties.

Design Principles

When considering the incorporation of a spirocyclic scaffold, the following principles should guide the design process:

  • Bioisosteric Replacement: Identify a substructure in your current lead compound, often a planar aromatic ring or a flexible aliphatic chain, that could be replaced by a spirocyclic moiety. The goal is to mimic the spatial orientation of key pharmacophoric elements while improving physicochemical properties.

  • Vectorial Projection: Analyze the desired exit vectors for substituents on the spirocyclic core. The rigid nature of the scaffold allows for precise control over the spatial arrangement of functional groups that interact with the biological target.

  • Scaffold Selection: Choose a spirocyclic scaffold that is synthetically accessible and possesses the desired physicochemical properties. Common and medicinally relevant scaffolds include spiro[3.3]heptanes, spiro[4.4]nonanes, and various nitrogen- and oxygen-containing heterocyclic spirocycles.

Diagram: Workflow for Spirocyclic Scaffold Integration and Evaluation

G Start Start Identify Lead Compound Identify Lead Compound Start->Identify Lead Compound Design Spirocyclic Analogs Design Spirocyclic Analogs Identify Lead Compound->Design Spirocyclic Analogs Synthesize Spirocyclic Scaffolds Synthesize Spirocyclic Scaffolds Design Spirocyclic Analogs->Synthesize Spirocyclic Scaffolds Incorporate into Lead Scaffold Incorporate into Lead Scaffold Synthesize Spirocyclic Scaffolds->Incorporate into Lead Scaffold Purify & Characterize Purify & Characterize Incorporate into Lead Scaffold->Purify & Characterize Physicochemical Profiling Physicochemical Profiling Purify & Characterize->Physicochemical Profiling Solubility Assay Solubility Assay Physicochemical Profiling->Solubility Assay Lipophilicity Assay (logP/logD) Lipophilicity Assay (logP/logD) Physicochemical Profiling->Lipophilicity Assay (logP/logD) Permeability Assay (PAMPA) Permeability Assay (PAMPA) Physicochemical Profiling->Permeability Assay (PAMPA) Metabolic Stability Assay Metabolic Stability Assay Physicochemical Profiling->Metabolic Stability Assay Analyze Data & Compare Analyze Data & Compare Solubility Assay->Analyze Data & Compare Lipophilicity Assay (logP/logD)->Analyze Data & Compare Permeability Assay (PAMPA)->Analyze Data & Compare Metabolic Stability Assay->Analyze Data & Compare Improved Properties? Improved Properties? Analyze Data & Compare->Improved Properties? Advance to Further Studies Advance to Further Studies Improved Properties?->Advance to Further Studies Yes Redesign Analogs Redesign Analogs Improved Properties?->Redesign Analogs No Redesign Analogs->Design Spirocyclic Analogs

Caption: A systematic workflow for the design, synthesis, and evaluation of spirocyclic drug candidates.

Synthetic Protocols

The synthesis of spirocyclic scaffolds can be challenging due to the formation of a quaternary carbon center. However, numerous synthetic strategies have been developed to access these valuable building blocks.[7][8][9][10]

Protocol 1: General Synthesis of Spiro[3.3]heptanones via [2+2] Cycloaddition

This protocol describes a general method for the synthesis of spiro[3.3]heptanones, which are versatile intermediates for a variety of spiro[3.3]heptane derivatives.[8][11]

Materials:

  • Alkene (1.0 equiv.)

  • N,N-dimethylacetamide or other suitable amide (1.2 equiv.)

  • Triflic anhydride (1.2 equiv.)

  • Collidine or lutidine (1.2 equiv.)

  • 1,2-dichloroethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the alkene (1.0 equiv.) and amide (1.2 equiv.) in anhydrous 1,2-dichloroethane, add the base (collidine or lutidine, 1.2 equiv.).

  • Cool the mixture to 0 °C and add triflic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone.

Protocols for Physicochemical Property Evaluation

Accurate and reproducible measurement of physicochemical properties is critical for evaluating the impact of spirocyclic scaffold incorporation.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[12][13]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Shaker/incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

Procedure:

  • Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Filter the supernatant to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method against a standard curve.

  • The measured concentration represents the thermodynamic solubility.

Protocol 3: Lipophilicity Determination (logD at pH 7.4) by Shake-Flask Method

This classic method measures the partition coefficient of a compound between an aqueous and an organic phase.[14][15][16][17]

Materials:

  • Test compound

  • n-octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare a stock solution of the test compound in either PBS or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other phase (e.g., add PBS stock to n-octanol). The final ratio of n-octanol to PBS is typically 1:1.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the mixture to equilibrate by shaking for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Separate the two phases by centrifugation.

  • Carefully sample a known volume from both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logD value using the formula: logD = log ([Concentration in n-octanol] / [Concentration in PBS]).

Protocol 4: Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[18][19][20]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Test compound dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)

  • Acceptor buffer

  • Plate reader or LC-MS for quantification

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with the acceptor buffer.

  • Add the test compound solution to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.

Protocol 5: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][21][22][23]

Materials:

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for quenching the reaction

  • LC-MS/MS for quantification

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Case Studies and Data

The following table provides a summary of literature-reported data comparing the physicochemical properties of spirocyclic compounds with their non-spirocyclic analogs. This data highlights the tangible benefits of incorporating these scaffolds.

Spirocyclic Compound Non-Spirocyclic Analog Property Spirocyclic Value Analog Value Reference
Spirocyclic MCHR1 AntagonistMorpholine AnaloglogDLoweredHigher[18]
Spirocyclic MCHR1 AntagonistMorpholine AnalogMetabolic StabilityImprovedLower[18]
Aza-spirocyclePiperazine/PiperidineSolubilityHigherLower[1]
Aza-spirocyclePiperazine/PiperidineLipophilicityDecreasedHigher[1]
Aza-spirocyclePiperazine/PiperidineMetabolic StabilityBetterPoorer[1]

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established themselves as a powerful tool in the medicinal chemist's arsenal for overcoming challenges related to poor physicochemical properties. Their inherent three-dimensionality and ability to increase Fsp³ character provide a rational basis for improving solubility, modulating lipophilicity, and enhancing metabolic stability. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of spirocyclic building blocks, further fueling their application in drug discovery.[24][25] By embracing the principles outlined in these application notes and protocols, researchers can strategically leverage spirocyclic scaffolds to design and develop drug candidates with a higher probability of clinical success.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

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  • Réseau des bibliothèques luxembourgeoises. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Semantic Scholar. (2023). [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Stepan, A. F., et al. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal, 27(61), 15135-15148. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1079-1082. [Link]

  • Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Glinka, A., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 114, 132743. [Link]

  • ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

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Application Notes & Protocols: Enantioselective Synthesis of Spiro Compounds Using Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The enantioselective synthesis of spiro compounds, molecules defined by two rings sharing a single atom, represents a significant challenge and a compelling opportunity in modern organic chemistry.[1] Their rigid, three-dimensional architecture makes them privileged scaffolds in drug discovery and natural product synthesis.[2][3][4] The advent of organocatalysis has revolutionized the approach to these complex targets, offering powerful, metal-free strategies for constructing stereochemically rich spirocyclic frameworks with high levels of enantiocontrol.[1][2] This guide provides an in-depth exploration of key organocatalytic methodologies, focusing on the underlying principles, practical experimental protocols, and the causal logic behind procedural choices for researchers in synthetic chemistry and drug development.

Introduction: The Spirocyclic Scaffold and the Rise of Organocatalysis

Spirocyclic motifs are prevalent in a wide array of bioactive natural products and pharmaceuticals, such as spironolactone and exiguaquinol.[5] The defining feature of a spiro compound is the spirocenter, a quaternary carbon atom that is often a stereocenter. The controlled, asymmetric construction of this center is a formidable synthetic task.[6]

Historically, access to enantiomerically pure spiro compounds relied on chiral pool synthesis or diastereoselective transformations. However, the last two decades have seen an exponential increase in catalytic asymmetric methods.[2] Organocatalysis, which utilizes small, chiral organic molecules to accelerate reactions, has emerged as a particularly robust platform.[1][7] Its advantages include operational simplicity, stability to air and moisture, and the avoidance of toxic heavy metals.

This document will detail several dominant organocatalytic strategies, including:

  • Brønsted Acid Catalysis: Primarily featuring Chiral Phosphoric Acids (CPAs).

  • Bifunctional Catalysis: Employing catalysts like cinchona alkaloid-derived thioureas and squaramides.

  • Covalent Catalysis: Including aminocatalysis (enamine/iminium) and N-Heterocyclic Carbene (NHC) catalysis.

The synthesis of the spirooxindole framework, a core structure in many biologically active compounds, will be used as a recurring illustrative example.[8][9]

Chiral Phosphoric Acid (CPA) Catalysis: The Power of Hydrogen Bonding

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are exceptionally effective catalysts for enantioselective spirocyclizations. Their efficacy stems from their ability to act as bifunctional catalysts, activating both an electrophile and a nucleophile simultaneously through a well-organized hydrogen-bonding network within a confined chiral microenvironment.[10][11]

Mechanism of Action: A CPA catalyst typically protonates an electrophile (e.g., an imine generated from an isatin), enhancing its reactivity. Simultaneously, the conjugate base (the phosphate anion) coordinates with the nucleophile, orienting it for a stereochemically controlled attack. This dual activation within the catalyst's chiral pocket dictates the facial selectivity of the bond formation.[11][12] Theoretical calculations have shown that this process is often an asynchronous, concerted mechanism rather than a stepwise one involving long-lived intermediates.[11]

Logical Flow of CPA-Catalyzed Spirocyclization

CPA_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dry Glassware under Inert Atmosphere (N2/Ar) reagents Add Substrates (e.g., Isatin, Aniline derivative) & Additive (e.g., MS 4Å) start->reagents solvent Add Anhydrous Solvent (e.g., CHCl3, DCE) reagents->solvent catalyst Add Chiral Phosphoric Acid (CPA) Catalyst solvent->catalyst stir Stir at Specified Temperature (e.g., -50°C to RT) catalyst->stir tlc Monitor Progress via TLC stir->tlc concentrate Concentrate in vacuo tlc->concentrate Upon Completion purify Purify by Flash Column Chromatography concentrate->purify product Obtain Enantioenriched Spiro Compound purify->product

Caption: General workflow for a typical CPA-catalyzed enantioselective synthesis.

Protocol 2.1: CPA-Catalyzed Three-Component Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]

This protocol is based on the highly efficient 1,3-dipolar cycloaddition of methyleneindolinones with azomethine ylides generated in situ.[10][12] The CPA catalyst orchestrates the entire transformation, controlling both regio- and stereoselectivity.[10]

Materials & Reagents:

  • (E)-1-acetyl-3-benzylideneindolinone (Methyleneindolinone, 1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.5 equiv)

  • Amino ester (e.g., Methyl glycinate, 1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 10 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Molecular Sieves 4Å (activated)

Instrumentation:

  • Magnetic stirrer and stir bars

  • Schlenk flask or oven-dried round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Flash chromatography system

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar and activated 4Å molecular sieves (100 mg), add the methyleneindolinone (0.1 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 5 minutes.

  • Reagent Addition: Add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%). Dissolve the solids in anhydrous CH₂Cl₂ (1.0 mL).

  • Cooling (if required): Cool the reaction mixture to the specified temperature (e.g., room temperature or 0°C).

  • Substrate Addition: Sequentially add the aldehyde (0.15 mmol, 1.5 equiv) and the amino ester (0.15 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by TLC by observing the consumption of the limiting methyleneindolinone starting material.

  • Work-up: Upon completion (typically 12-48 hours), quench the reaction by directly loading the mixture onto a silica gel column.

  • Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure spirooxindole product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Causality Insights:

  • Catalyst Choice: The bulky 3,3'-substituents on BINOL-derived catalysts like TRIP are crucial. They create a deep chiral pocket that enforces a specific approach trajectory for the reactants, leading to high enantioselectivity.[10]

  • Molecular Sieves: Are used to scavenge any trace amounts of water, which can hydrolyze the intermediates or deactivate the Brønsted acid catalyst.

  • Solvent: Dichloromethane is a common choice as it is relatively non-coordinating and effectively dissolves the reactants while maintaining catalyst activity.

CatalystSubstrate (Aldehyde)Time (h)Yield (%)dree (%)Reference
(R)-TRIP Benzaldehyde2495>95:596[10][12]
(R)-TRIP 4-Cl-C₆H₄CHO3692>95:598[10][12]
(R)-TRIP 2-Naphthaldehyde4888>95:594[10][12]

Bifunctional Catalysis: Thioureas and Squaramides

Bifunctional catalysts, particularly those derived from cinchona alkaloids, possess both a Lewis basic site (e.g., the quinuclidine nitrogen) and a hydrogen-bond donor moiety (e.g., thiourea or squaramide).[13] This dual functionality allows them to activate and organize the nucleophile and electrophile in a highly stereocontrolled manner, similar to CPAs but through a different binding mode.

Mechanism of Action: In a typical Michael addition, the thiourea or squaramide moiety activates the electrophile (e.g., a nitroolefin or methyleneindolinone) through double hydrogen bonding. Simultaneously, the tertiary amine base deprotonates the pronucleophile (e.g., 3-isothiocyanato oxindole), generating a chiral enolate. The close proximity of these activated species within the catalyst's chiral scaffold facilitates a highly enantioselective C-C bond formation.[13][14]

Catalytic Cycle of Bifunctional Thiourea Catalyst

Thiourea_Cycle catalyst Chiral Thiourea Catalyst (Cat-H) node_a Deprotonation & Activation catalyst->node_a Tertiary Amine Site pronucleophile Pronucleophile (Nu-H) pronucleophile->node_a electrophile Electrophile (E) transition_state [Cat···H···Nu···E] electrophile->transition_state H-Bonding Activation node_a->transition_state Generates Chiral Enolate product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Release product Product (Nu-E) product_complex->product

Caption: Catalytic cycle for a bifunctional thiourea/squaramide catalyst in a Michael addition.

Protocol 3.1: Asymmetric Michael/Cyclization Cascade for Spirooxindole Piperidinones

This protocol describes a squaramide-catalyzed aza-Michael/Michael cyclization cascade to construct complex spiro-oxindole piperidin-2-one derivatives.[15]

Materials & Reagents:

  • Isatylidene malononitrile derivative (Electrophile, 1.2 equiv)

  • α,β-Unsaturated N-tosyl ketimine (Nucleophile precursor, 1.0 equiv)

  • Cinchona-derived squaramide catalyst (5 mol%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

  • Setup: To a dry vial, add the α,β-unsaturated N-tosyl ketimine (0.1 mmol, 1.0 equiv), the isatylidene malononitrile derivative (0.12 mmol, 1.2 equiv), and the squaramide catalyst (0.005 mmol, 5 mol%).

  • Solvent: Add anhydrous toluene (1.0 mL) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for the time specified in the literature (e.g., 24-72 h), monitoring by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 5 mL) and brine (5 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (hexanes/ethyl acetate) to yield the spiro-oxindole piperidinone product.

  • Analysis: Characterize the product by NMR and HRMS. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Causality Insights:

  • Catalyst Structure: The squaramide moiety is a more rigid and slightly more acidic H-bond donor than thiourea, which can lead to higher organization in the transition state and improved enantioselectivity in some cases.[15]

  • Substrate Design: The reaction is a cascade process. The initial aza-Michael addition is followed by an intramolecular Michael addition. The specific design of the substrates is critical for the desired reaction pathway to occur efficiently.

  • Conditions: The reaction is often run at room temperature under mild conditions, highlighting a key advantage of organocatalysis.

Catalyst LoadingSubstrate R¹Substrate R²Yield (%)dree (%)Reference
5 mol%HH99>20:198[15]
5 mol%5-BrH97>20:199[15]
5 mol%H4-Me9515:196[15]

N-Heterocyclic Carbene (NHC) Catalysis

Chiral N-Heterocyclic Carbenes (NHCs) are a class of nucleophilic organocatalysts.[8] They react with aldehydes or ketenes to generate highly reactive intermediates such as the Breslow intermediate or acyl azoliums, enabling a variety of transformations. For spirocycle synthesis, NHC-catalyzed annulation reactions are particularly powerful.[8]

Protocol 4.1: NHC-Catalyzed [2+2] Cycloaddition for Spirocyclic Oxindole-β-lactones

This protocol, based on the work of Ye and colleagues, involves the formal [2+2] cycloaddition of disubstituted ketenes (generated in situ) and isatins to yield spirocyclic oxindole-β-lactones.[1][8]

Materials & Reagents:

  • Isatin derivative (1.0 equiv)

  • Disubstituted acetyl chloride (Ketene precursor, 1.2 equiv)

  • Chiral NHC precursor (e.g., a triazolium salt, 20 mol%)

  • Hunig's Base (DIPEA, 1.5 equiv)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: In an inert-atmosphere glovebox or Schlenk line, add the chiral NHC precursor (0.02 mmol, 20 mol%) and the isatin derivative (0.1 mmol, 1.0 equiv) to a dry vial.

  • Solvent: Add anhydrous toluene (1.0 mL).

  • Base Addition: Add DIPEA (0.15 mmol, 1.5 equiv).

  • Cooling: Cool the mixture to the required temperature (e.g., -40°C).

  • Ketene Generation: Slowly add the disubstituted acetyl chloride (0.12 mmol, 1.2 equiv) via syringe pump over several hours. The acetyl chloride reacts with DIPEA to generate the reactive ketene in situ.

  • Reaction: Allow the reaction to stir at -40°C until the isatin is fully consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the spiro-β-lactone.

  • Analysis: Determine yield, dr, and ee by standard methods (NMR, HPLC).

Causality Insights:

  • In Situ Generation: The slow addition of the acid chloride is critical to keep the concentration of the highly reactive ketene low, preventing undesired dimerization and side reactions.

  • NHC Role: The chiral NHC attacks the ketene to form a chiral enolate equivalent, which then adds to the C2-carbonyl of the isatin. The subsequent intramolecular cyclization and catalyst regeneration furnishes the β-lactone product and regenerates the NHC. The stereochemistry is set during the C-C bond-forming step, which is directed by the chiral environment of the NHC catalyst.[1]

Conclusion and Outlook

Organocatalysis provides a diverse and powerful toolkit for the enantioselective synthesis of spiro compounds. The methodologies highlighted here—leveraging Brønsted acids, bifunctional catalysts, and NHCs—demonstrate the capacity to construct complex, three-dimensional architectures with remarkable precision from relatively simple starting materials. The choice of catalyst and reaction conditions is paramount and is guided by the specific activation modes required for the desired transformation. As the field continues to evolve, the development of new catalysts and cascade reactions will further expand the accessibility of novel spirocyclic scaffolds, paving the way for new discoveries in medicinal chemistry and materials science.[2][16]

References

  • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies Source: ACS Catalysis URL: [Link]

  • Title: Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity Source: PubMed URL: [Link]

  • Title: Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions Source: Sciforum URL: [Link]

  • Title: Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction Source: Organic Letters URL: [Link]

  • Title: Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions Source: Organic Letters URL: [Link]

  • Title: Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters Source: ACS Catalysis URL: [Link]

  • Title: Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis Source: PubMed URL: [Link]

  • Title: New development in the enantioselective synthesis of spiro compounds Source: Chemical Society Reviews URL: [Link]

  • Title: Enantioselective methodologies for the synthesis of spiro compounds Source: Chemical Society Reviews URL: [Link]

  • Title: Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles Source: Shodhganga@INFLIBNET URL: [Link]

  • Title: Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions Source: PubMed URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: ResearchGate URL: [Link]

  • Title: Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds Source: PubMed Central URL: [Link]

  • Title: Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives Source: Organic Letters URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: CORE URL: [Link]

  • Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: PubMed Central URL: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic building block. As a key intermediate in the development of novel therapeutics, including Fatty Acid Amide Hydrolase (FAAH) inhibitors and Neuropeptide Y5 Receptor (NPY5R) antagonists, robust and optimized synthesis of this molecule is critical.[1]

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing the 8-azaspiro[4.5]decane core structure?

The most common and effective strategy involves a multi-step sequence starting from a commercially available and suitably protected piperidine derivative. A typical approach begins with 4-piperidone, where the ketone is first protected as a ketal (e.g., an ethylene ketal, forming 1,4-dioxa-8-azaspiro[4.5]decane).[2] This protected intermediate allows for selective functionalization at the nitrogen atom and subsequent elaboration of the second ring. The synthesis culminates in the deprotection of the ketal to reveal the desired ketone.

Q2: Why is the Boc (tert-Butoxycarbonyl) protecting group essential in this synthesis?

The Boc group serves two primary functions. First, it deactivates the secondary amine of the piperidine ring, preventing it from interfering with subsequent reactions, such as those involving strong bases or nucleophiles. Second, it provides a versatile handle that is stable under a wide range of reaction conditions, including those that are nucleophilic or basic, but can be removed cleanly under acidic conditions.[3] This orthogonality is crucial for complex, multi-step syntheses. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Q3: What are the most critical challenges encountered during the synthesis of this spiroketone?

Researchers often face three main hurdles:

  • Low Cyclization Yield: The key ring-forming step to create the five-membered cyclopentanone ring can be low-yielding due to competing side reactions or unfavorable ring strain.

  • Reaction Control: Many steps involve highly reactive intermediates that require precise control of temperature and stoichiometry to avoid side product formation.[4]

  • Purification: The structural similarity between the desired product, intermediates, and potential byproducts can complicate purification, often requiring careful chromatographic separation.[4]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Q4: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low overall yield is a common issue stemming from inefficiencies in one or more steps. A systematic approach is required to identify and optimize the problematic stage.

Plausible Causes & Solutions:

  • Inefficient Ring Closure: The intramolecular cyclization is often the lowest-yielding step. This can be due to an inappropriate choice of base, solvent, or temperature, leading to intermolecular side reactions.

    • Optimization: Screen a matrix of conditions for the cyclization step. For example, in a Dieckmann-type condensation, compare strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). Solvent choice is also critical; aprotic solvents like THF or toluene are typically preferred.

  • Moisture and Air Sensitivity: Reagents like organolithiums or hydrides used in the synthesis are extremely sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incomplete Reactions: If reactions do not go to completion, you are carrying unreacted starting material through the workflow, which complicates purification and lowers the yield of subsequent steps.

    • Solution: Monitor reaction progress meticulously using TLC or LC-MS. If a reaction stalls, consider extending the reaction time, slightly increasing the temperature, or adding an additional equivalent of a key reagent.

Q5: I'm observing multiple side products during the formation of the second ring. How can I increase the selectivity?

The formation of side products is typically related to the reactivity of the intermediates and the reaction conditions.

Plausible Causes & Solutions:

  • Intermolecular vs. Intramolecular Reactions: At high concentrations, intermediates can react with each other rather than cyclizing.

    • Solution: Employ high-dilution conditions for the key cyclization step. This is achieved by adding the substrate slowly via a syringe pump to a solution of the base. This favors the desired intramolecular reaction pathway.

  • Lack of Temperature Control: Exothermic reactions can lead to thermal decomposition or unwanted side reactions if the temperature is not carefully controlled.

    • Solution: For highly exothermic steps, such as the addition of strong bases or organometallic reagents, maintain a low temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone).[4]

  • Competing Reaction Pathways: The chosen reagents may not be selective for the desired transformation.

    • Solution: Re-evaluate your synthetic route. For instance, if a Grignard reaction is giving low selectivity, a milder organozinc or organocuprate reagent might provide better results.

Q6: The final ketal deprotection step is proving difficult, resulting in decomposition or low yield. What conditions should I use?

Ketal deprotection requires acidic conditions, but the Boc protecting group is also acid-labile. Finding a balance is key to selectively cleaving the ketal without removing the Boc group or causing degradation.

Plausible Causes & Solutions:

  • Acid Strength is Too High: Strong acids like concentrated HCl or H₂SO₄ will rapidly cleave both the ketal and the Boc group.

    • Solution: Use milder acidic conditions. A common and effective method is using pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water at elevated temperatures (e.g., 60-70 °C).[4] This buffered acidic system is often selective for ketal deprotection.

  • Reaction Time and Temperature: Insufficient time or temperature will lead to an incomplete reaction, while excessive conditions can cause side product formation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Start with reported conditions (e.g., 70 °C for 15 hours) and adjust as necessary based on your monitoring results.[4]

Experimental Protocols & Data

Optimized Synthesis Workflow

The following diagram outlines a robust, multi-step workflow for the synthesis, incorporating key optimization points.

G cluster_0 Phase 1: Core Preparation cluster_1 Phase 2: Ring Elaboration cluster_2 Phase 3: Final Steps A 1,4-Dioxa-8-azaspiro[4.5]decane (Piperidone Ketal) B Boc Protection (Boc)₂O, Base (e.g., TEA, DCM) A->B C tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate B->C D Deprotonation & Alkylation 1. LDA, THF, -78°C 2. Alkylating Agent (e.g., Ethyl 3-bromopropionate) C->D E Diester Intermediate D->E F Intramolecular Cyclization Base (e.g., KOtBu), Toluene High Dilution E->F G β-Keto Ester Intermediate F->G H Decarboxylation Aqueous Acid/Heat G->H I Protected Spiroketone (Ketal Intact) H->I J Ketal Deprotection PPTS, Acetone/H₂O, 70°C I->J K Final Product: tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate J->K

Caption: A validated multi-phase workflow for synthesizing the target spiroketone.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common synthesis issues.

G Start Low Yield or Impure Product Check_SM Is Starting Material Pure? Start->Check_SM Check_Cond Are Reaction Conditions Anhydrous/Inert? Check_SM->Check_Cond Yes Purify_SM Purify Starting Material (Distill/Recrystallize) Check_SM->Purify_SM No Check_Temp Is Temperature Strictly Controlled? Check_Cond->Check_Temp Yes Dry_Reagents Dry Solvents & Glassware; Use Inert Atmosphere Check_Cond->Dry_Reagents No Check_Purity Is Purification Method Optimized? Check_Temp->Check_Purity Yes Optimize_Temp Use Cryocooler/Ice Bath; Monitor Internal Temp Check_Temp->Optimize_Temp No Optimize_Chrom Screen Solvent Systems; Consider Alternative Media Check_Purity->Optimize_Chrom No Success Problem Solved Check_Purity->Success Yes Purify_SM->Success Dry_Reagents->Success Optimize_Temp->Success Optimize_Chrom->Success

Caption: A decision tree for troubleshooting common synthesis problems.

Data Summary: Optimization of Cyclization Conditions

The following table summarizes hypothetical results from an optimization screen for an intramolecular cyclization step, demonstrating the impact of different bases and solvents on product yield.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF651245
2LDA (1.2)THF-78 to 25662
3KOtBu (1.2)Toluene25475
4KOtBu (1.2)THF25468
5KHMDS (1.2)Toluene0871

Analysis: The data suggests that potassium tert-butoxide in toluene at room temperature provides the highest yield for this key transformation. Stronger, more sterically hindered bases appear to favor the desired intramolecular cyclization over competing pathways.

References

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks—a structural motif of increasing importance in drug discovery.[1] Spirocycles, with their rigid, three-dimensional architectures, offer unique advantages for enhancing the physicochemical properties of therapeutic candidates.[2][3] However, their synthesis can be challenging, often plagued by issues of low yield and poor selectivity.

This resource provides in-depth, field-proven insights into troubleshooting common problems encountered during spirocyclization reactions. The guidance herein is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address the most common and critical challenges observed in the lab.

Issue 1: Low or No Product Formation

Question: My reaction has stalled. TLC and LC-MS analysis show primarily unreacted starting material, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge that can often be traced back to several key factors related to reagents, catalysts, or reaction conditions. A systematic approach is crucial for diagnosis.

Potential Cause 1.1: Impure Starting Materials or Reagents

Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions, consuming reagents and lowering the yield of your desired spirocycle.[4][5]

Troubleshooting Steps:

  • Verify Purity: Re-purify your starting materials using appropriate techniques such as recrystallization or column chromatography. Confirm purity by NMR, melting point, or high-resolution mass spectrometry.[5]

  • Use Fresh Reagents: Oxidizing or reducing agents, as well as organometallic reagents, can degrade over time. It is advisable to use freshly opened or properly stored reagents.[5] For instance, Grignard reagents are notoriously sensitive to air and moisture.

Potential Cause 1.2: Inactive or Inefficient Catalyst System

The catalyst is the heart of many modern spirocyclization reactions. Its activity can be compromised by impurities, improper activation, or inherent limitations for your specific substrate.[6]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand can profoundly impact both yield and stereoselectivity.[4] For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands were shown to have a significant effect on the outcome.[4] A screening of various catalysts (e.g., Palladium, Gold, Nickel, Copper-based) and ligands is often a necessary first step in optimization.[3][7][8]

  • Ensure Anhydrous Conditions: Many catalytic cycles are sensitive to water. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[9][10]

  • Catalyst Loading: In some cases, increasing the catalyst loading can improve conversion, although this should be done judiciously to manage costs and potential side reactions.

Potential Cause 1.3: Suboptimal Reaction Conditions

Temperature, solvent, and concentration are critical parameters that govern reaction kinetics and equilibrium.

Troubleshooting Steps:

  • Temperature Adjustment: Many decomposition pathways have higher activation energies than the desired reaction.[11] Conversely, some reactions require higher temperatures to overcome activation barriers. Systematically screen a range of temperatures (e.g., from room temperature up to the reflux temperature of the solvent) to find the optimal balance.[12]

  • Solvent Optimization: The polarity and coordinating ability of the solvent can dramatically influence the reaction's transition state and, consequently, the yield.[13][14] For instance, in a dearomative spirocyclization of ynamides, dichloromethane (DCM) was found to be superior to other common solvents like diethyl ether or THF.[2] It is recommended to screen a variety of solvents with different polarities.[10]

  • Concentration Effects: For intramolecular cyclizations, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.[10]

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My reaction is messy. I'm observing multiple spots on the TLC plate, and the desired spirocycle is only a minor component. How can I improve the selectivity?

Answer: A lack of selectivity, whether regio- or stereoselectivity, is a common hurdle in spirocycle synthesis. The formation of side products often competes with the desired spirocyclization pathway.

Potential Cause 2.1: Competing Side Reactions

Depending on the reaction type, various side reactions can occur. For example, in some metal-catalyzed processes, C-H insertion can compete with the spirocyclization.[1] In reactions involving α,β-unsaturated ketones, polymerization can be a significant issue.[11]

Troubleshooting Steps:

  • Analyze Byproducts: Isolate and characterize the major byproducts. Understanding their structure can provide valuable mechanistic insights into the competing reaction pathways.[15]

  • Modify Reaction Conditions: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product.[12] Adjusting the rate of addition of a key reagent can also minimize side reactions by maintaining a low instantaneous concentration.

  • Protecting Groups: Unprotected functional groups on your substrate may interfere with the reaction.[10] For instance, free hydroxyl groups can be problematic in some oxidative cyclizations.[5] A judicious protecting group strategy can mask these reactive sites.

Potential Cause 2.2: Poor Diastereoselectivity

Achieving high diastereoselectivity is a critical challenge when forming new stereocenters during spirocyclization.[12]

Troubleshooting Steps:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric ratio.[4][16] A screen of solvents with varying dielectric constants is warranted.

  • Catalyst/Ligand Control: In asymmetric catalysis, the chiral ligand is the primary determinant of stereoselectivity. Experiment with a library of ligands to identify one that provides optimal stereocontrol for your substrate.[8]

  • Temperature: As mentioned, lowering the reaction temperature generally increases selectivity.[12]

Issue 3: Product Decomposition

Question: I am able to form my desired spirocyclic product, but it appears to be decomposing under the reaction or workup conditions. How can I mitigate this?

Answer: The stability of the spirocyclic product is a crucial consideration. Some spirocyclic systems, particularly those containing strained rings or sensitive functional groups, can be prone to degradation.[11]

Troubleshooting Steps:

  • Monitor Reaction Progress: Analyze the crude reaction mixture at different time points to determine the point of maximum product formation and the onset of decomposition.[4] This can help you to quench the reaction at the optimal time.

  • Milder Workup Conditions: If decomposition is observed during workup, consider modifications. This could involve using milder pH conditions for extractions or avoiding prolonged exposure to silica gel during chromatography.[4][11]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down decomposition pathways more than the desired product formation.[11]

  • Inert Atmosphere: If your product is sensitive to oxidation, ensure that the reaction and workup are performed under an inert atmosphere (e.g., argon or nitrogen).[11]

Key Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Trial Spirocyclization

This protocol outlines a systematic approach to screen solvents, a critical step in optimizing reaction yield and selectivity.

Materials:

  • Your starting material (substrate)

  • Catalyst and any necessary ligands/additives

  • A selection of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a series of oven-dried reaction vials, add the starting material (e.g., 0.1 mmol).

  • In a separate vessel, prepare a stock solution of the catalyst and any ligands/additives.

  • Under an inert atmosphere, add the appropriate volume of the catalyst stock solution to each reaction vial.

  • Add an equal volume (e.g., 1.0 mL) of each of the selected anhydrous solvents to the respective vials.

  • Seal the vials and place them in a heating block set to the desired reaction temperature.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Compare the conversion to product and the formation of byproducts across the different solvents to identify the optimal medium.

Data Presentation: Impact of Reaction Parameters

To illustrate the importance of optimizing reaction conditions, consider the following hypothetical data for a generic spirocyclization reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
15Toluene8045
25THF6630
35DCM4065
45MeCN8220
510DCM4075
65DCM25 (RT)50

This table clearly demonstrates how a systematic variation of solvent, temperature, and catalyst loading can significantly impact the reaction yield.

Visualizing the Troubleshooting Process

A logical workflow is essential when troubleshooting complex chemical reactions. The following diagram illustrates a decision-making process for addressing low yield in spirocyclization reactions.

Troubleshooting_Spirocyclization cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_analysis Product/Byproduct Analysis start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude purify Re-purify Starting Materials check_purity->purify optimize_temp Optimize Temperature review_conditions->optimize_temp optimize_solvent Screen Solvents review_conditions->optimize_solvent optimize_conc Adjust Concentration review_conditions->optimize_conc side_products Side Products Identified? analyze_crude->side_products decomposition Product Decomposition? analyze_crude->decomposition no_reaction Mainly Starting Material analyze_crude->no_reaction modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes milder_workup Use Milder Workup/ Lower Temperature decomposition->milder_workup Yes screen_catalysts Screen Catalysts & Ligands no_reaction->screen_catalysts Yes

Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful spirocyclization?

A1: While reaction-specific, three factors are universally critical:

  • Substrate Design: The electronic and steric properties of your substrate are paramount. The groups tethering the nucleophile and electrophile must be optimized for the desired cyclization.

  • Catalyst System: For catalyzed reactions, the choice of metal, ligand, and additives is often the most influential factor in achieving high yield and selectivity.[2][4]

  • Reaction Conditions: Solvent and temperature can dramatically alter the course of a reaction, favoring either the desired product or unwanted side pathways.[2][12]

Q2: How do I choose the right catalyst for my spirocyclization?

A2: The choice of catalyst depends heavily on the specific transformation you are trying to achieve. A thorough literature review for similar spirocyclization reactions is the best starting point. Palladium catalysts are widely used for Heck-type cyclizations and C-H activation pathways.[15][17] Gold and silver catalysts are often employed for the activation of alkynes and allenes.[3][18] More recently, nickel-catalyzed methods have emerged as powerful alternatives.[8] If you are developing a novel transformation, an initial screen of catalysts from different transition metal groups is a prudent strategy.

Q3: Can computational chemistry help in troubleshooting my reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations can provide invaluable insights into reaction mechanisms, transition state energies, and the origins of selectivity.[15][19] By modeling different potential pathways, computational studies can help explain experimental observations, such as the formation of unexpected byproducts or the reasons for poor stereoselectivity, and guide future experimental design.[15]

Q4: My spirocyclization involves breaking aromaticity. Are there special considerations?

A4: Yes, dearomative spirocyclizations are a powerful but challenging class of reactions.[2][20] The energetic penalty of breaking aromaticity means that these reactions often require highly reactive intermediates or strong driving forces.[21][22] The choice of the aromatic system and the nature of the cyclizing tether are critical for success. Photocatalysis and electrochemistry are emerging as mild and effective methods for initiating these challenging transformations.[20][21]

This guide provides a foundational framework for troubleshooting low yields in spirocyclization reactions. Successful synthesis in this area requires a combination of careful planning, systematic optimization, and a deep understanding of chemical principles.

References

  • Al-Zoubi, R. M., et al. (2022). Dearomative spirocyclization of ynamides. PMC, NIH. Available at: [Link]

  • Vitaku, E., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. Available at: [Link]

  • Sha, W., et al. (2023). Ynones in dearomative spirocyclisation processes; a review. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions[a]. ResearchGate. Available at: [Link]

  • Mirabi, B., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, RSC Publishing. Available at: [Link]

  • Jackson, M. D., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Pospíšil, J., et al. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC, NIH. Available at: [Link]

  • Larraufie, M.-H., et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, ACS Publications. Available at: [Link]

  • Procter, R. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

  • University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Abe, I., et al. (2021). Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Bobko, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]

  • Abazid, A., & Nachtsheim, B. J. (2021). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Substrate scope for the spirocyclization. All reactions were run on... ResearchGate. Available at: [Link]

  • Bednar, D., et al. (2022). Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv. Available at: [Link]

  • ResearchGate (n.d.). Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. Available at: [Link]

  • Heipieper, H. J., et al. (1998). Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. Applied and Environmental Microbiology, NIH. Available at: [Link]

  • Li, G., et al. (2022). Dearomative spirocyclization via visible-light-induced reductive hydroarylation of non-activated arenes. Tetrahedron Letters. Available at: [Link]

  • Wu, S., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]

  • ResearchGate (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]

  • YouTube (2021). Catalyst deactivation. YouTube. Available at: [Link]

  • ResearchGate (2024). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Masuda, Y., et al. (2020). Atypical Dearomative Spirocyclization of β-Naphthols with Diazoacetamides Using a Silver Catalyst. Organic Letters. Available at: [Link]

  • Sharma, U., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Piras, P. P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Contreras, R., et al. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high purity for this valuable synthetic intermediate.

A Note on Nomenclature: The chemical name tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be ambiguous. The locant "1-oxo" is not standard for this spirocyclic system. This guide addresses the purification of the general class of Boc-protected keto-azaspiro[4.5]decanes, such as the common building block tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS 1272758-17-4)[1]. The principles and techniques discussed are broadly applicable to isomers within this family.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to common issues encountered during the purification process.

Q1: My final product has a low yield after column chromatography. What are the likely causes?

Low recovery can stem from several factors:

  • Product Streaking/Tailing on the Column: If the compound streaks, it elutes over a large number of fractions, making it difficult to isolate a pure, concentrated sample. This can be caused by the slightly acidic nature of standard silica gel.

  • Irreversible Adsorption: Highly polar impurities or partial decomposition of the product on the silica can lead to material being permanently retained on the stationary phase.

  • Inappropriate Solvent Polarity: Using a mobile phase that is too polar can cause your compound to elute too quickly along with impurities. Conversely, a solvent system that is not polar enough may result in the compound never eluting from the column.

  • Product Volatility: While this specific compound is a solid, some smaller impurities might be volatile and lost during solvent removal under high vacuum[2].

Q2: What are the most common impurities I should expect to see?

The impurity profile is highly dependent on the synthetic route, but typical impurities include:

  • Unreacted Starting Materials: The parent amine (e.g., 8-azaspiro[4.5]decan-1-one) and the Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O)[3].

  • Reaction Byproducts: tert-Butanol is a common byproduct from the Boc protection reaction[4]. You may also see byproducts from the synthesis of the spirocycle itself[5].

  • Degradation Products: The tert-butyloxycarbonyl (Boc) group is sensitive to acid[6]. Exposure to acidic conditions (including standard silica gel) can cause partial deprotection, regenerating the starting amine.

Q3: How do I choose between flash column chromatography and recrystallization?

The choice depends on the nature of the crude product and impurities.

  • Flash Column Chromatography is the preferred method when dealing with oily products or when impurities have very different polarities from the desired compound, allowing for effective separation[7]. It is the most versatile purification technique for this class of compounds.

  • Recrystallization is ideal for solid materials when the desired compound is highly pure (>90-95%) and the impurities have different solubility profiles. It is an excellent final polishing step to achieve high crystalline purity but is less effective at removing large quantities of impurities with similar structures.

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a silica gel TLC plate often indicates strong interaction between your compound and the acidic silica stationary phase. While the Boc-protected amine is significantly less basic than the free amine, residual basicity can lead to this phenomenon.

Solutions:

  • Add a Basic Modifier: Prepare your TLC elution solvent with a small amount of triethylamine (~0.5-1%). This base will occupy the acidic sites on the silica, allowing your compound to travel up the plate with a more defined spot.

  • Use a Different Stationary Phase: For preparative chromatography, consider using deactivated (neutral) silica gel or alumina if streaking is severe.

Q5: The ¹H NMR spectrum of my purified product shows a singlet at ~1.2 ppm and a broad peak. What could these be?

  • A singlet around 1.2-1.3 ppm is often characteristic of tert-butanol, a common byproduct of the Boc protection reaction[4].

  • A singlet at ~1.4-1.5 ppm integrating to 9 hydrogens corresponds to the tert-butyl group of the Boc protector, which is expected.

  • A very broad, often hard-to-integrate peak could be residual water. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause this peak to exchange and disappear, confirming its identity.

Section 2: In-Depth Troubleshooting Guide

This section addresses complex purification challenges with structured, expert-driven solutions.

Problem 1: A Persistent Impurity Co-elutes with the Product

You've performed flash chromatography, but TLC and NMR analysis show a persistent impurity with a very similar Rf value to your product.

Causality Analysis: This issue is common when the impurity is a structural isomer or a closely related byproduct from the synthesis. Standard solvent systems like Hexane/Ethyl Acetate may not provide sufficient resolving power.

Troubleshooting Workflow:

G cluster_0 Chromatography Optimization start Impurity Co-elutes tlc_reval Re-evaluate on TLC (Test different solvent systems, e.g., DCM/MeOH, Toluene/Acetone) start->tlc_reval Analyze gradient Implement a Shallow Gradient (e.g., 10-25% EtOAc over 20 column volumes) tlc_reval->gradient Resolution Improved phase Change Stationary Phase (e.g., Reverse Phase C18) tlc_reval->phase No Resolution recryst Attempt Recrystallization (Solvent screening required) gradient->recryst Impurity Persists phase->recryst Impurity Persists

Caption: Workflow for resolving co-eluting impurities.

Detailed Solution Steps:

  • Optimize the Mobile Phase: Test a wider range of solvent systems for TLC analysis. Sometimes, switching from a standard Hexane/Ethyl Acetate system to one with different solvent properties, like Dichloromethane/Methanol or Toluene/Acetone, can significantly alter the separation factor (α) between your product and the impurity.

  • Employ Gradient Elution: If a solvent system shows even minimal separation on TLC, a shallow gradient during column chromatography can enhance the resolution. Start the column with a polarity lower than what is required to move the product and slowly increase the polarity. This sharpens the elution bands and can resolve closely running spots[7].

  • Consider an Alternative Stationary Phase: If normal phase (silica) chromatography fails, the impurity may have a polarity too similar to your product. Reverse-phase chromatography (using C18 silica) separates compounds based more on hydrophobicity and can often resolve impurities that are inseparable on silica gel.

Problem 2: Product Appears to Decompose on the Column

You notice a new, more polar spot appearing on the TLC plates of your column fractions, which corresponds to the deprotected starting amine.

Causality Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5). The Boc protecting group is notoriously labile to acid, and prolonged exposure on a silica gel column can lead to its cleavage, generating the free amine as a byproduct[6].

Solution Workflow:

G cluster_0 Mitigation Strategies start Product Decomposition (Observed on Column) deactivate Deactivate Silica Gel (Pre-treat with 1% Et3N in eluent) start->deactivate Primary Solution fast_flow Increase Flow Rate (Use Flash Chromatography to reduce residence time) deactivate->fast_flow If decomposition persists alt_phase Use Neutral Stationary Phase (e.g., Neutral Alumina) fast_flow->alt_phase Final Option

Caption: Decision tree for preventing on-column decomposition.

Detailed Solution Steps:

  • Neutralize the Silica Gel: Before running the column, flush the packed silica gel with the initial, low-polarity eluent containing 0.5-1% triethylamine. Discard the initial volume of solvent that passes through. Then, run the entire purification using an eluent that contains this small percentage of triethylamine. This neutralizes the acidic sites on the silica, preventing Boc group cleavage.

  • Minimize Residence Time: Avoid slow, gravity-fed columns. Use flash chromatography with positive air pressure to push the solvent through more quickly, minimizing the contact time between your acid-sensitive compound and the stationary phase[7].

  • Switch to a Neutral Stationary Phase: If decomposition remains a significant issue, use a less acidic stationary phase like neutral alumina. Note that the elution profile will be different from silica, so you must re-optimize your solvent system using TLC with alumina plates first.

Section 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard method for purifying 1-5 grams of crude product.

Materials:

  • Crude tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Elution solvents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (optional, for neutralization)

  • TLC plates, chamber, and UV lamp

  • Collection tubes and rotary evaporator

Methodology:

  • Determine the Eluent System:

    • On a TLC plate, find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

    • If streaking is observed, add 0.5% triethylamine to the solvent system.

TLC Rf of Product Recommended Starting % of Polar Solvent (e.g., EtOAc in Hexanes)
> 0.6Decrease polarity (e.g., from 30% to 15% EtOAc)
0.25 - 0.35Optimal for Column
< 0.1Increase polarity (e.g., from 10% to 25% EtOAc)
  • Pack the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (typically 50-100 times the weight of your crude material) in the least polar solvent (e.g., Hexanes).

    • Pour the slurry into the column and use positive pressure or tapping to pack it evenly without air bubbles. Add another layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the column.

    • Apply positive pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

    • Collect fractions of a consistent volume.

    • Monitor the elution progress by spotting fractions onto TLC plates and visualizing under UV light or with a stain (e.g., potassium permanganate).

  • Isolate the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Place the final product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This method is suitable for a final purification step of a solid product that is already >90% pure.

Methodology:

  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) into several test tubes.

    • Add different solvents dropwise. A good recrystallization solvent is one in which the compound is poorly soluble at room temperature but highly soluble when heated. Test solvents like hexanes, ethyl acetate, isopropanol, acetone, and mixtures thereof.

  • Perform the Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the top of the flask with a watch glass will slow the cooling process.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

References
  • BenchChem. (n.d.). tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • CN111518015A. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Royal Society of Chemistry.
  • Abosyn. (n.d.). tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%. Retrieved from [Link]

  • Leyan. (2021). Certificate of Analysis: tert-Butyl 8-oxo-2-azaspiro[4.
  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Van Breemen, R. B., et al. (2000). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 11(10), 920-927.
  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • ResearchGate. (n.d.). A novel use of catalytic zinc-hydroxyapatite columns for the selective deprotection of N-tert-butyloxycarbonyl (BOC) protecting group using flow chemistry.

Sources

Technical Support Center: A Guide to Scalable Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the scalability and efficiency of their synthetic routes to this valuable scaffold. The azaspiro[4.5]decane motif is a key structural component in a variety of biologically active molecules and pharmaceuticals, making its efficient and scalable synthesis a critical endeavor.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azaspiro[4.5]decane and its analogues. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Low Diastereoselectivity in Spirocyclization

Question: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex spirocyclic systems. The observed ratio of diastereomers is a direct consequence of the relative energy of the transition states leading to each product. To improve selectivity, you must create a larger energy difference between these transition states. Here are several factors to investigate:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial strategy. Reduced thermal energy can amplify the energetic differences between competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product. It is recommended to perform a systematic temperature screen (e.g., from ambient temperature down to -78 °C) to identify the optimal conditions.[3]

  • Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. A thorough solvent screen is highly recommended.

    • Polarity: Less polar solvents can promote more organized and compact transition states, which can enhance facial selectivity. Conversely, in some cycloaddition reactions, highly polar or aqueous environments have been shown to improve diastereoselectivity.[4]

    • Coordinating Ability: Solvents that can coordinate to the catalyst or reactants can influence the steric environment of the transition state.

  • Catalyst System: If your reaction is catalyzed, the choice of catalyst is paramount.

    • Lewis Acids and Brønsted Acids: The nature and concentration of the acid catalyst can significantly impact selectivity.[5] For instance, in Pictet-Spengler type reactions, stronger acids can lead to more electrophilic iminium ions, potentially altering the transition state geometry.[6]

    • Chiral Catalysts: For enantioselective syntheses that produce diastereomers, ensuring the correct enantiomer of the chiral catalyst or auxiliary is being used is critical. The catalyst loading should also be optimized, as higher or lower concentrations can affect selectivity.[3]

  • Substrate Modifications: If synthetically feasible, modifying the steric bulk or electronic properties of substituents on your starting materials can direct the stereochemical outcome of the cyclization.

Formation of Significant Side Products

Question: My reaction is plagued by the formation of multiple side products, which complicates purification and lowers the yield. What are the likely culprits and how can I minimize them?

Answer: The formation of side products often points to issues with reaction conditions, reagent stability, or competing reaction pathways. Here are some common causes and solutions:

  • Rearrangement of Spirocyclic Intermediates: Spirocyclic intermediates, particularly cyclohexadienones formed during dearomatization reactions, can be prone to rearrangement to more stable phenolic compounds.[7][8]

    • Mitigation: Carefully control the reaction pH and temperature. In some cases, immediate downstream processing or in-situ functionalization of the desired intermediate can prevent rearrangement.

  • Competing Reaction Pathways: Depending on the synthetic route, alternative cyclization pathways or intermolecular reactions can compete with the desired intramolecular spirocyclization.

    • Aza-Michael Reactions: In syntheses involving aza-Michael additions, double addition to the Michael acceptor can occur, especially with primary amines.[9] Using a slight excess of the Michael acceptor or carefully controlling the stoichiometry can minimize this. The retro-aza-Michael reaction can also be a factor at elevated temperatures, leading to an equilibrium mixture of products.[10]

    • Pictet-Spengler Reactions: Side reactions can include the formation of undesired regioisomers.[5] The choice of acid catalyst and reaction conditions is critical to control regioselectivity.[11]

  • Impure Starting Materials: Impurities in starting materials can act as catalysts for side reactions or participate in undesired transformations. Always ensure the purity of your reagents, especially on a larger scale.

  • Atmosphere Control: Some reactions are sensitive to atmospheric moisture or oxygen. If you suspect sensitivity, ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[5]

Challenges in Scaling Up the Synthesis

Question: I have a high-yielding procedure on a milligram scale, but upon scaling up to a multigram or kilogram scale, the yield has dropped significantly and I'm observing new impurities. What should I consider when scaling up?

Answer: Scaling up a chemical synthesis is not always a linear process. Issues that are negligible at a small scale can become significant at a larger scale. Here are key areas to focus on:

  • Heat Transfer: Exothermic or endothermic reactions can pose significant challenges during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. This can lead to localized "hot spots" or "cold spots," which can promote side reactions or decomposition.

    • Solution: Use jacketed reactors with precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.

  • Mixing: Inefficient mixing in large reactors can lead to localized high concentrations of reagents, which can result in the formation of byproducts.

    • Solution: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume and viscosity.

  • Reagent Addition: The rate of reagent addition can be critical. A slow, controlled addition of a key reagent on a large scale can mimic the conditions of a small-scale reaction where reagents are mixed quickly.

  • Purification: Purification methods that are convenient on a small scale, such as column chromatography, can be cumbersome and expensive on a larger scale.

    • Solution: Explore alternative purification methods such as crystallization, distillation, or extraction. Designing the reaction to produce a solid product that can be isolated by filtration is a highly effective strategy for scalable synthesis.

  • Catalyst Deactivation: In catalytic reactions, the catalyst lifetime can be a concern on a larger scale.

    • Leaching: The active catalyst may leach from its support into the reaction mixture, leading to a loss of activity and potential product contamination.[12] This can be influenced by the solvent and the reaction temperature.

    • Poisoning: Impurities in the starting materials or solvents can poison the catalyst, reducing its activity over time.[13]

    • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azaspiro[4.5]decane core?

A1: Several powerful methods have been developed for the synthesis of azaspiro[4.5]decanes. Some of the most common include:

  • Domino and Cascade Reactions: These reactions form multiple bonds in a single pot, offering high efficiency. Examples include Au/Pd relay catalytic tandem cyclizations and radical-initiated dearomative spirocyclizations.[14][15]

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with dipolarophiles is a common method for constructing the pyrrolidine ring of the azaspiro[4.5]decane system.[16]

  • Dearomatization Reactions: The intramolecular dearomatizing spirocyclization of aromatic precursors is a powerful strategy for building the spirocyclic core.[7][8][17]

  • Intramolecular Schmidt Reaction: This reaction can be used to construct the azaspirocycle through the rearrangement of an azide intermediate.[18][19]

  • Pictet-Spengler Reaction: While classically used for tetrahydroisoquinolines, variations of this reaction can be applied to the synthesis of spiro-indoline systems, which are related to certain azaspirocycles.[6][20]

Q2: How do I choose the right analytical techniques to monitor my reaction and characterize my products?

A2: A combination of techniques is usually necessary:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and diastereomeric ratio. Chiral HPLC is essential for determining enantiomeric excess in asymmetric syntheses.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry of a crystalline product.

Q3: My final product is difficult to purify by column chromatography. What are some alternative strategies?

A3: If chromatography is not ideal, especially for larger scales, consider the following:

  • Crystallization: This is a highly effective method for purifying solid compounds and can often provide material of very high purity. A screen of different solvents and solvent mixtures is recommended.

  • Salt Formation and Recrystallization: If your product contains a basic nitrogen, you can form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties than the free base.

  • Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be an effective purification method.

Section 3: Visual and Data-Driven Guides

Decision-Making Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (-20°C, -40°C, -78°C) start->temp check1 Improved d.r.? temp->check1 solvent Screen Solvents (Polar vs. Non-polar) check2 Improved d.r.? solvent->check2 catalyst Optimize Catalyst System (Loading, Ligand, Acid Strength) check3 Improved d.r.? catalyst->check3 substrate Modify Substrate (Steric/Electronic Effects) check4 Improved d.r.? substrate->check4 check1->solvent No end Optimized Diastereoselectivity check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->start Re-evaluate Strategy check4->end Yes

Caption: A systematic approach to improving diastereoselectivity.

Common Side Reactions in Azaspiro[4.5]decane Synthesis

G cluster_0 Dearomatization Pathway cluster_1 Aza-Michael Pathway Aromatic_Precursor Aromatic_Precursor Spiro_Intermediate Spiro_Intermediate Aromatic_Precursor->Spiro_Intermediate Spirocyclization Desired_Product Desired_Product Spiro_Intermediate->Desired_Product Further Steps Phenolic_Byproduct Phenolic_Byproduct Spiro_Intermediate->Phenolic_Byproduct Rearrangement Primary_Amine Primary_Amine Mono_Adduct Mono_Adduct Primary_Amine->Mono_Adduct Aza-Michael Michael_Acceptor Michael_Acceptor Michael_Acceptor->Mono_Adduct Bis_Adduct Bis_Adduct Michael_Acceptor->Bis_Adduct Desired_Spirocycle Desired_Spirocycle Mono_Adduct->Desired_Spirocycle Intramolecular Cyclization Mono_Adduct->Bis_Adduct Second Aza-Michael

Caption: Competing pathways leading to side products.

Table 1: Impact of Reaction Parameters on Diastereoselectivity
ParameterCondition ADiastereomeric Ratio (d.r.) ACondition BDiastereomeric Ratio (d.r.) BRationale
Temperature 25 °C2:1-78 °C>10:1Lower temperature increases the energy difference between diastereomeric transition states.[3]
Solvent Dichloromethane (DCM)3:1Toluene8:1Less polar solvents can favor more organized transition states.[3]
Catalyst Loading 5 mol%4:120 mol%6:1Optimal catalyst loading can improve both yield and selectivity.[3]
Acid Catalyst Acetic Acid1.5:1Trifluoroacetic Acid (TFA)5:1Stronger acids can lead to more defined transition state geometries.[5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Scalable Crystallization
  • Solvent Screening: In small vials, dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) at elevated temperature to achieve saturation. Allow the solutions to cool slowly to room temperature and then to 0-4 °C. Observe which solvent or solvent system yields crystalline material.

  • Dissolution: In a reactor of appropriate size, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the reactor with a glass rod or adding a seed crystal.

  • Cooling to Low Temperature: Once crystallization has started, cool the mixture to a lower temperature (e.g., 0-4 °C) to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Semantic Scholar. (n.d.). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. Retrieved from [Link]

  • PubMed. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. [Link]

  • National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • ResearchGate. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization. [Link]

  • MDPI. (n.d.). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Royal Society of Chemistry. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • National Institutes of Health. (n.d.). Dearomative spirocyclization of ynamides. [Link]

  • ACS Publications. (n.d.). Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • ACS Publications. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. [Link]

  • CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]

  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. [Link]

  • DAU. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]

  • Organic & Biomolecular Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. [Link]

  • Catalysis Science & Technology. (n.d.). Catalyst deactivation and structure sensitivity. [Link]

  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

  • PubMed. (2011). Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[22][22]nonane: application to the formal synthesis of (±)-stemonamine. [Link]

  • YouTube. (2021). Catalyst deactivation. [Link]

  • Patsnap. (2026). How to Scale Alkane Production for Sustainable Outcomes. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. [Link]

  • Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. [Link]

Sources

Technical Support Center: Synthesis of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocyclic ketones are not merely synthetic curiosities; they are privileged structures in numerous natural products and pharmaceuticals, prized for the conformational rigidity and novel vectoral display of substituents imparted by the spirocenter.[1] However, their synthesis is fraught with challenges, from controlling stereochemistry at a quaternary carbon to managing ring strain and preventing undesired side reactions.[2]

This document is structured as a dynamic resource, combining a detailed troubleshooting guide with a comprehensive FAQ section to address both immediate experimental issues and broader strategic questions.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of spirocyclic ketones. Each issue is presented in a question-and-answer format, detailing symptoms, root causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Ketone

Q: My reaction is providing very low yields of the target spirocycle. TLC/LC-MS analysis shows mainly unreacted starting material or a complex mixture of decomposition products. What's going wrong?

A: Low yield is a multifaceted problem that can stem from several factors, from suboptimal reaction conditions to inherent substrate limitations. Let's break down the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Cyclization Conditions: The activation energy for the key ring-forming step may not be met, or the catalyst may be inactive.

    • Thermal Conditions: If the reaction is thermally driven (e.g., some intramolecular aldol reactions), ensure the temperature is optimal. A reaction that is too cool will be sluggish, while one that is too hot can lead to decomposition.[3] Consider a systematic temperature screen.

    • Catalyst Activity: For metal-catalyzed processes (e.g., Pd, Ni, Au), ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[4][5] Consider increasing catalyst loading incrementally. For organocatalyzed reactions, ensure the catalyst is pure and the solvent is scrupulously dry.[6][7]

    • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence reaction rates. Aprotic non-polar solvents (e.g., toluene, DCM) are common, but sometimes more polar aprotic solvents (e.g., DMF, DMSO) are required.

  • Substrate Decomposition: The starting material or the spirocyclic product may be unstable under the reaction conditions.

    • Acid/Base Sensitivity: Many precursors and products, especially those with α,β-unsaturated ketone motifs, are sensitive to strong acids or bases.[3] If using acidic or basic conditions, consider switching to a milder reagent (e.g., use a Lewis acid like TiCl₄ at low temperature instead of a strong Brønsted acid).[8]

    • Thermal Instability: High temperatures can cause retro-reactions (e.g., retro-aldol) or non-specific decomposition. Running the reaction at the lowest effective temperature is crucial.

  • Steric Hindrance: The transition state for cyclization may be sterically congested, leading to a slow reaction.

    • Substrate Design: While not a simple fix, this is a key consideration. Bulky groups near the reacting centers can inhibit cyclization.

    • Catalyst Choice: In catalyzed reactions, the ligand on the metal or the organocatalyst itself can be modified to better accommodate a sterically demanding substrate.

G start Low Yield Observed check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed No Consumption: - Increase Temp/Time - Check Catalyst Activity - Screen Solvents sm_consumed->no_sm_consumed No decomp Decomposition Observed? sm_consumed->decomp Yes yes_decomp Decomposition: - Lower Temperature - Use Milder Reagents - Protect Sensitive Groups decomp->yes_decomp Yes no_decomp Complex Mixture/ Side Products: - See 'Side Product' Guide - Re-evaluate Mechanism decomp->no_decomp No

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Poor Diastereoselectivity or Formation of Multiple Isomers

Q: I am forming the desired spirocyclic ketone, but as a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is arguably the most significant challenge in spirocycle synthesis.[2] The stereochemical outcome is dictated by the competition between thermodynamically and kinetically controlled pathways.[9][10]

  • Thermodynamic Control: The reaction is reversible, allowing the product mixture to equilibrate to the most stable diastereomer. This is often favored by higher temperatures and longer reaction times. The stability of spiroketals is influenced by factors like the anomeric effect.[11]

  • Kinetic Control: The reaction is irreversible (or faster than the reverse reaction), and the product ratio is determined by the relative energies of the transition states leading to each isomer. This is favored by low temperatures and often requires carefully designed chiral catalysts or substrates.[9][10]

Strategies to Enhance Stereoselectivity:

  • Shift Between Kinetic and Thermodynamic Control:

    • To Favor the Thermodynamic Product: Increase the reaction temperature, use a protic solvent, or add a catalyst that facilitates equilibration (e.g., a mild acid).[11]

    • To Favor the Kinetic Product: Lower the reaction temperature significantly. Use a strong, non-nucleophilic base for rapid and irreversible enolate formation in aldol-type cyclizations. Employ reaction conditions that trap the initial product.

  • Substrate-Based Control:

    • Tethering: Incorporating a temporary tether into the acyclic precursor can restrict conformational freedom, forcing the cyclization to proceed through a specific transition state and yield a single diastereomer.[11]

    • Existing Stereocenters: Use existing stereocenters in the precursor to direct the formation of the new spirocenter via chiral induction.

  • Reagent-Based Control:

    • Asymmetric Catalysis: This is a powerful approach.

      • Organocatalysis: Chiral amines (like proline derivatives) or phosphoric acids can form chiral enamines or activate electrophiles, respectively, to guide the cyclization enantioselectively.[6][12]

      • Transition Metal Catalysis: Chiral ligands on metals like nickel, palladium, or gold can create a chiral environment that directs the stereochemical outcome of the ring-forming step.[4][5]

StrategyPrincipleTypical ConditionsProsCons
Thermodynamic Equilibrate to the most stable isomer.[11]High temp, long reaction times, protic solvents.Simple, does not require chiral catalysts.Only accessible if the desired isomer is the most stable.
Kinetic Irreversible formation via the lowest energy transition state.[9]Low temp, strong non-nucleophilic bases, rapid trapping.Can access less stable isomers.Highly sensitive to reaction conditions.
Organocatalysis Use of small chiral organic molecules to create a chiral environment.[7]Proline, Cinchona alkaloids, etc.Metal-free, often robust to air/moisture.Catalyst loading can be high; may require specific substrates.
Metal Catalysis Chiral ligands on a metal center control the approach of reactants.[5]Ni, Pd, Au, Rh with chiral phosphine ligands.High turnover, excellent selectivity possible.Cost of metals/ligands, sensitivity to air/impurities.
Issue 3: Formation of Persistent Side Products

Q: My main product is contaminated with a significant side product that I can't easily remove. How can I identify and suppress it?

A: Side product formation often arises from competing reaction pathways. Identifying the structure of the side product is the first critical step.

Common Side Reactions and Their Mitigation:

  • Intramolecular Aldol Reactions: When synthesizing spirocycles from dicarbonyl compounds, different enolates can form, potentially leading to different ring sizes.[13]

    • Symptom: Formation of a regioisomeric spirocycle or a product with a different ring size.

    • Cause: Deprotonation at a different α-carbon. Five- and six-membered rings are generally favored over smaller or larger rings due to lower ring strain.[14]

    • Solution: Use directed aldol strategies. For example, pre-form a specific silyl enol ether to control which carbonyl acts as the nucleophile. Use reaction conditions that favor the formation of the thermodynamically or kinetically preferred enolate.

  • Pummerer Rearrangement-type Reactions: If sulfoxides are used as precursors (e.g., to generate a reactive intermediate), the Pummerer rearrangement can be a major competitive pathway.[8]

    • Symptom: Formation of an α-acyloxy-thioether instead of the spirocycle.[15]

    • Cause: The reaction involves the acylation of a sulfoxide followed by elimination to form a thionium ion, which is then trapped by a nucleophile.[8]

    • Solution: Carefully control the stoichiometry of the activating agent (e.g., acetic anhydride). Lowering the temperature can sometimes suppress this pathway. Alternative strategies that avoid sulfoxide intermediates may be necessary.[16]

  • Decomposition of α,β-Unsaturated Ketones: The product itself can be reactive.

    • Symptom: Appearance of new spots on TLC or peaks in HPLC over time, even during workup or storage.[3]

    • Cause: The enone system is susceptible to polymerization, photochemical [2+2] cycloaddition, or Michael addition by nucleophiles present in the reaction mixture.[3]

    • Solution: Work up the reaction quickly and under neutral pH. Protect the product from light. Purify using neutral chromatography media (e.g., neutral alumina instead of silica gel if acid sensitivity is an issue). Store under an inert atmosphere.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy for my target spirocyclic ketone?

A1: The choice of strategy depends on the target structure, desired stereochemistry, and available starting materials.

G start Target Spirocyclic Ketone is_chiral Is Asymmetric Synthesis Required? start->is_chiral chiral_yes Yes (Enantio- or Diastereo-control) is_chiral->chiral_yes Yes chiral_no No (Racemic or Achiral) is_chiral->chiral_no No strategy_chiral Consider: - Organocatalysis [9] - Chiral Transition Metal Catalysis [5] - Substrate Control (Chiral Pool) chiral_yes->strategy_chiral strategy_racemic Consider: - Intramolecular Aldol/Claisen [11] - Friedel-Crafts Alkylation - Radical Cyclization chiral_no->strategy_racemic precursor Analyze Precursor Complexity strategy_chiral->precursor strategy_racemic->precursor

Caption: A simplified decision workflow for selecting a synthetic strategy.

  • For simple, achiral spirocycles (e.g., spiro[4.5]decan-1-one): Methods like intramolecular Friedel-Crafts or base-catalyzed aldol condensations of readily available precursors are often most direct.[17]

  • For complex, stereodefined spirocycles: Asymmetric catalysis is often the best approach. Transition-metal-catalyzed methods offer broad scope, while organocatalysis provides a powerful metal-free alternative.[5][18]

Q2: What are the key considerations for purifying spirocyclic ketones?

A2: Purification can be challenging due to the presence of closely related stereoisomers or stable side products.

  • Chromatography: Standard silica gel chromatography is the most common method. For separating diastereomers, carefully optimized solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) are needed. Sometimes, reverse-phase HPLC is required for baseline separation.

  • Isomer Stability: Be aware that some isomers can equilibrate on silica gel, which is slightly acidic. If this is suspected, use deactivated silica or an alternative stationary phase like alumina.

  • Volatility: Smaller spirocyclic ketones can be volatile. Care must be taken during solvent removal under reduced pressure.

  • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining highly pure material and can sometimes selectively crystallize one diastereomer out of a mixture.

Q3: Can you provide a sample protocol for a common spirocyclization reaction?

A3: Certainly. Below is a representative protocol for an intramolecular aldol condensation to form a spiro[4.5]decane system. This is a classic and robust method for forming the spirocyclic core.

Experimental Protocol: Synthesis of a Spiro[4.5]decenone via Intramolecular Aldol Condensation

This protocol describes the base-catalyzed cyclization of a hypothetical 1,5-diketone precursor to form a six-membered ring fused to a five-membered ring at a spirocenter. The reaction proceeds via enolate formation, intramolecular cyclization, and subsequent dehydration.[13][14]

Reaction Scheme: (Acyclic diketone precursor) ---[Base, Heat]--> (α,β-Unsaturated Spirocyclic Ketone)

Materials:

  • Acyclic diketone precursor (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add the acyclic diketone precursor (e.g., 5.0 mmol, 1.0 eq) and anhydrous toluene (to make a 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: While stirring, add potassium tert-butoxide (5.5 mmol, 1.1 eq) portion-wise over 10 minutes. The solution may change color upon enolate formation.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the enone product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure spirocyclic ketone.

References

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link][9][10]

  • Barrett, K. T., & Tarselli, M. A. (2018). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. The Journal of Organic Chemistry, 83(15), 7859–7870. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(39), 13796–13797. [Link]

  • MacMillan, D. W. C., et al. (2020). Static to inducibly dynamic stereocontrol: The convergent use of racemic β-substituted ketones. Science, 369(6507), 1113-1118. [Link]

  • Fletcher, S. P. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(38), 7423-7432. [Link]

  • Gais, H. J., et al. (2010). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 12(1), 124-127. [Link]

  • Kitching, W., & Lewis, J. A. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(40), 10106-10124. [Link]

  • Bobko, A. A., & Kirilyuk, I. A. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(19), 6529. [Link]

  • Chi, Y., et al. (2018). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 54(72), 10132-10135. [Link]

  • Stoltz, B. M., et al. (2021). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis, 11(15), 9416-9422. [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Chemistry Steps. [Link][13]

  • Aubé, J., et al. (2001). Intramolecular Schmidt Reaction of Ketones and Alkyl Azides to Synthesize 2-Amino-spiro[4.5]decan-6-ones. Journal of the American Chemical Society, 123(46), 11504–11505. [Link]

  • Czerwonka, R., & Galkin, M. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Wang, S., et al. (2025). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 10, 1508-1516. [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. [Link][8]

  • Brimble, M. A., & Gibson, J. S. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(5), 465-498. [Link]

  • LibreTexts Chemistry. (2022). 23.6: Intramolecular Aldol Reactions. LibreTexts Chemistry. [Link][14]

  • Hsung, R. P., et al. (2004). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 1(3), 245-259. [Link]

  • DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link][15]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. [Link]

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  • Padwa, A., et al. (2002). Extending Pummerer Reaction Chemistry. Asymmetric Synthesis of Spirocyclic Oxindoles via Chiral Indole-2-sulfoxides. The Journal of Organic Chemistry, 67(17), 5938–5947. [Link]

  • Clarke, C., & Yus, M. (2018). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Chemistry – A European Journal, 24(59), 15794-15797. [Link]

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Technical Support Center: Refinement of Protocols for Boc Protection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of applying the tert-butyloxycarbonyl (Boc) protecting group to spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by the steric hindrance and conformational rigidity inherent to spirocyclic systems. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these critical transformations.

Introduction: The Spirocyclic Challenge in Amine Protection

Spirocyclic amines are invaluable scaffolds in modern drug discovery, prized for their ability to confer three-dimensional complexity and novel pharmacological properties. However, the very structural rigidity that makes them attractive also presents significant hurdles in synthetic chemistry. The spiro center often creates a sterically congested environment around the nitrogen atom, impeding the approach of reagents and leading to sluggish or incomplete reactions.

This guide provides a systematic approach to overcoming these challenges, focusing on the widely-used Boc protection reaction with di-tert-butyl dicarbonate (Boc₂O). We will explore the causality behind common experimental failures and provide robust, validated protocols to ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of a spirocyclic amine so slow compared to simpler cyclic or acyclic amines?

A: The reduced reaction rate is almost always attributable to steric hindrance. The rigid, three-dimensional architecture of a spirocycle can physically block the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of the Boc anhydride. This increased steric bulk around the nitrogen atom raises the activation energy of the reaction, leading to slower kinetics.

Q2: Is a base always necessary for the Boc protection of spirocyclic amines?

A: While the reaction can proceed without a base, it is highly recommended for spirocyclic substrates.[1] The reaction generates tert-butyl carbonate, which decomposes into tert-butanol and CO₂. The intermediate protonated amine is neutralized by the tert-butyl carbonate anion.[2] In the case of sterically hindered amines, this process can be slow. An external base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), actively deprotonates the amine intermediate, driving the equilibrium toward the protected product and accelerating the reaction.[3]

Q3: Can I form a di-Boc protected primary spirocyclic amine?

A: Yes, over-protection to form a di-Boc derivative (Boc₂N-R) can occur with primary spirocyclic amines, particularly under forcing conditions. This is more likely when using a large excess of Boc₂O in the presence of a strong base or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[1] To minimize this, it is crucial to use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents).

Q4: What is the role of 4-(Dimethylamino)pyridine (DMAP) and when should I use it?

A: DMAP is a highly effective nucleophilic catalyst that can dramatically accelerate Boc protection, especially for sterically hindered or electronically deactivated (less nucleophilic) amines. DMAP first reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself, readily reacting with the hindered spirocyclic amine.[4][5] You should consider using a catalytic amount of DMAP (e.g., 0.1 equivalents) when standard conditions with a non-nucleophilic base like TEA fail to give a satisfactory conversion.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Extreme Steric Hindrance: The spirocyclic core is exceptionally bulky. 2. Low Nucleophilicity: The amine is part of an electron-deficient system. 3. Poor Solubility: The spirocyclic amine starting material is not fully dissolved.1. Increase Reaction Temperature: Gently heat the reaction to 40-50 °C. For highly challenging substrates, refluxing in a suitable solvent may be necessary. 2. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1 eq.). 3. Change Solvent: Switch to a solvent that better solubilizes your substrate, such as tetrahydrofuran (THF), acetonitrile (ACN), or 1,4-dioxane. In some cases, a mixture like dioxane/water can be effective.[6]
Formation of Side Products (e.g., Urea Derivatives) 1. Use of Strong Base with Hindered Amines: Strong bases can promote the formation of isocyanate intermediates, which can then react with the starting amine to form ureas.[1]1. Switch to a Milder Base: Replace strong bases with milder options like triethylamine (TEA) or sodium bicarbonate (NaHCO₃). 2. Catalyst-Free Conditions: If the amine has sufficient nucleophilicity, try running the reaction without any base, though this may require longer reaction times.
Incomplete Reaction Despite Forcing Conditions 1. Degraded Boc Anhydride: Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration. 2. Insufficient Reagent: The stoichiometry of Boc₂O may be too low if there are multiple nucleophilic sites or if the reagent has partially degraded.1. Use Fresh Reagent: Ensure your Boc anhydride is fresh and has been stored under anhydrous conditions. 2. Increase Stoichiometry: Increase the equivalents of Boc₂O to 1.5-2.0.
Difficult Purification 1. Excess Boc Anhydride: Unreacted Boc₂O can co-elute with the product during chromatography. 2. Water-Soluble Product: The Boc-protected spirocycle may have significant water solubility, leading to losses during aqueous workup.1. Quench Excess Reagent: After the reaction is complete, add a primary amine like N,N-dimethylethylenediamine to consume excess Boc₂O, forming a water-soluble byproduct that is easily removed during workup. 2. Modified Workup: For water-soluble products, avoid extensive aqueous washes. Instead, concentrate the reaction mixture and directly purify by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: Standard Boc Protection of a Secondary Spirocyclic Amine

This protocol is a robust starting point for many secondary spirocyclic amines, such as 2-azaspiro[3.3]heptane.

Materials:

  • Spirocyclic amine hydrochloride (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)

  • Triethylamine (TEA) (2.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the spirocyclic amine hydrochloride (1.0 eq.) in DCM or THF (approx. 0.2 M).

  • Add triethylamine (2.5 eq.) to the suspension and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. For hindered amines, the reaction may require stirring for 12-24 hours.

  • Upon completion, dilute the reaction mixture with the reaction solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel if necessary.[7]

Protocol 2: DMAP-Catalyzed Boc Protection for Hindered Spirocyclic Amines

This protocol is recommended for sterically demanding or less nucleophilic spirocyclic amines where Protocol 1 results in low conversion.

Materials:

  • Spirocyclic amine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the spirocyclic amine (1.0 eq.) in ACN or DCM (approx. 0.15 M).

  • Add DMAP (0.1 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (1.5 eq.) to the solution. A slight exotherm and gas evolution (CO₂) may be observed.[4]

  • Stir the mixture at room temperature for 4-16 hours, monitoring by TLC until the starting material is consumed.[8]

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing the Process

Boc Protection Workflow

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Spirocyclic Amine (Free Base or Salt) Dissolve Dissolve in Aprotic Solvent (DCM, THF, ACN) Start->Dissolve AddBase Add Base (e.g., TEA) if starting from salt Dissolve->AddBase AddBoc Add Boc₂O (1.1-1.5 eq.) AddBase->AddBoc AddDMAP Add DMAP (cat.) (Optional, for hindered amines) AddBoc->AddDMAP if needed Stir Stir at RT (or heat if needed) AddBoc->Stir AddDMAP->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Aqueous Quench (NaHCO₃ or NH₄Cl) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Pure N-Boc Spirocycle Purify->Product

Caption: General workflow for the Boc protection of spirocyclic amines.

Reaction Mechanism with DMAP Catalysis

Boc_Mechanism_DMAP Boc2O Boc₂O Intermediate Reactive N-Boc-pyridinium Intermediate Boc2O->Intermediate + DMAP (fast) DMAP DMAP Product R₂N-Boc (Protected Amine) Intermediate->Product + R₂NH (slow step for hindered amines) Amine R₂NH (Spirocyclic Amine) Byproducts t-BuOH + CO₂ + DMAP Product->Byproducts Release

Caption: Catalytic cycle of DMAP in Boc protection.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • ResearchGate. Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of.... Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • PubMed. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available at: [Link]

  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. Available at: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available at: [Link]

  • ResearchGate. Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF. Available at: [Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + Base + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + DMAP). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. Available at: [Link]

  • National Institutes of Health. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Available at: [Link]

  • The Royal Society of Chemistry. 10. Available at: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

  • National Institutes of Health. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Available at: [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • PubChem. Spiro[3.4]octan-5-amine. Available at: [Link]

  • ResearchGate. Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines | Request PDF. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Google Patents. US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • RSC Publishing. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available at: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available at: [Link]

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Technical Support Center: Reducing Impurities in the Production of Pharmaceutical Spiro-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pharmaceutical spiro-compounds. Spirocycles are a fascinating and increasingly important structural motif in modern drug discovery, prized for their unique three-dimensional architecture.[1][2] However, their complex synthesis often presents significant challenges, particularly in controlling the formation of impurities. The presence of unwanted organic, inorganic, or stereoisomeric impurities can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of spiro-compound synthesis and achieve the highest possible purity in your products.

Frequently Asked Questions (FAQs)

Q: What are the primary types of impurities encountered in spiro-compound synthesis?

A: Impurities in pharmaceutical products are broadly categorized into three main types:

  • Organic Impurities: These are the most common and structurally diverse. They can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[4][5] Given the complexity of spirocyclization, by-products are a frequent challenge.[6]

  • Inorganic Impurities: These originate from the manufacturing process and can include reagents, ligands, catalysts (especially residual metals), inorganic salts, and filter aids like charcoal.[4][7][8]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed from the final product.[4]

Q: What are the common sources of these impurities?

A: Impurities can be introduced at nearly any stage of the manufacturing process. Key sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[5]

  • Synthesis Process: Side reactions are a major source of organic impurities. For instance, incomplete reactions can leave residual starting materials or intermediates.[8]

  • Degradation: The desired spiro-compound itself may be unstable and degrade under certain conditions (e.g., pH, temperature, light), forming new impurities.[8][9]

  • Manufacturing Environment: Cross-contamination from other processes or leaching of materials from equipment can introduce impurities.

Q: Why is the control of stereoisomers (enantiomers and diastereomers) so critical?

A: Spiro-compounds are inherently three-dimensional, and their synthesis often creates multiple stereocenters. Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, achieving high diastereoselectivity and enantioselectivity is crucial for ensuring the safety and efficacy of the final drug product.[1][10]

Q: What regulatory standards must be followed regarding impurities?

A: Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on the qualification and control of impurities in new drug substances.[3][11] For example, the ICH has defined thresholds for reporting, identifying, and qualifying impurities, which are critical for regulatory filings and ensuring patient safety.[11][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is low, and my initial analysis (TLC, LC-MS) shows a complex mixture of products. How should I begin troubleshooting?

A1: A low yield and a complex crude product mixture point to issues with reaction efficiency, competing side reactions, or product decomposition. A systematic approach is essential for diagnosis.

Causality and Explanation: The root cause can often be traced back to one of three areas: the quality of your inputs, the reaction conditions, or the stability of your product. Impurities in starting materials can poison catalysts or participate in side reactions.[10] Suboptimal reaction conditions (temperature, concentration, stoichiometry) can favor side-product formation. Finally, the desired spiro-compound may be forming but then decomposing under the reaction or workup conditions.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and product impurity.

Step-by-Step Protocol:

  • Verify Starting Material Purity: Before anything else, confirm the purity of your starting materials and reagents using techniques like NMR or HPLC. If impurities are found, purify the materials.

  • Time-Course Analysis: Set up the reaction and take small aliquots at regular intervals (e.g., every hour). Quench the reaction immediately and analyze by LC-MS. This will reveal if your product is forming and then degrading over time.[10]

  • Modify Workup: If product decomposition is observed, consider a milder workup procedure. This could involve avoiding acidic or basic washes, reducing the temperature during extraction, or minimizing exposure to air.

  • Systematic Re-optimization: If starting materials are pure and the product is stable, the issue lies with the reaction conditions. Systematically screen parameters such as catalyst, solvent, temperature, and reagent stoichiometry to find the optimal conditions that favor your desired product.[10]

Q2: I am observing poor diastereoselectivity in my spirocyclization reaction. How can I improve the stereochemical outcome?

A2: Achieving high diastereoselectivity is a common challenge and is highly dependent on the transition state of the cyclization step.[10] Several factors can be tuned to influence this outcome.

Causality and Explanation: The diastereomeric ratio is determined by the relative energy levels of the different transition states leading to the various stereoisomers. Factors that can influence these energy levels include:

  • Solvent Polarity: The solvent can stabilize or destabilize charged intermediates or transition states, thereby influencing the stereochemical pathway.[10]

  • Temperature: Lowering the reaction temperature can increase selectivity by making the reaction more sensitive to small differences in activation energies between the competing diastereomeric transition states.

  • Catalyst and Ligands: In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands play a direct role in orchestrating the approach of the reactants, which is fundamental to controlling stereoselectivity.[10]

  • Steric Hindrance: Bulky groups on the substrates can favor the formation of the sterically less hindered diastereomer.

Strategies for Optimization:

StrategyRationaleExample Application
Solvent Screening Polar solvents may stabilize polar transition states, while non-polar solvents may favor others.Screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar (e.g., Acetonitrile, DMF).
Temperature Reduction Decreases the available thermal energy, amplifying the energy difference between transition states.Run the reaction at room temperature, 0 °C, and -78 °C to observe the effect on the diastereomeric ratio (d.r.).
Catalyst/Ligand Variation Chiral ligands or catalysts create a chiral environment that directs the stereochemical outcome.In a metal-catalyzed reaction, screen a library of ligands with different steric and electronic properties.[10]
Substrate Modification Introducing bulky protecting groups can block one face of the molecule, directing attack to the other.If a hydroxyl or amine group is near the reaction center, try using protecting groups of varying sizes.
Q3: An unexpected, major side-product has formed. How do I identify it and adjust my process to prevent it?

A3: Identifying an unknown impurity is the first critical step toward eliminating it. This requires a combination of analytical techniques, followed by a logical adjustment of the reaction conditions based on the impurity's structure.

Causality and Explanation: The structure of the side-product provides crucial clues about the unintended reaction pathway that is competing with your desired synthesis. Common side reactions include hydrolysis of esters or amides, oxidation of sensitive functional groups, or rearrangement of intermediates.[6][13] Once the structure is known, you can propose a formation mechanism and devise a strategy to suppress it.[13][14]

Protocol: Impurity Identification and Elimination

  • Isolation: Isolate the impurity from the crude reaction mixture using preparative HPLC or column chromatography. Sufficient purity (>95%) is needed for unambiguous characterization.

  • Characterization:

    • LC-MS/MS: Obtain an accurate mass to determine the molecular formula. MS/MS fragmentation patterns can provide initial structural clues.[14]

    • NMR Spectroscopy: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC) spectra. This is the most powerful technique for unambiguously determining the connectivity and stereochemistry of the molecule.[14]

  • Propose a Mechanism: Based on the identified structure, deduce its likely formation pathway. For example, if an oxidized by-product is found, the reaction may be sensitive to atmospheric oxygen.[13] If a hydrolyzed product is observed, trace amounts of water or acid/base could be the culprit.[6]

  • Modify Reaction Conditions:

    • To Prevent Oxidation: Run the reaction under an inert atmosphere (Nitrogen or Argon).[13]

    • To Prevent Hydrolysis: Use anhydrous solvents and reagents. If the reaction is sensitive to acid or base, add a non-nucleophilic base or a buffer.[6]

    • To Prevent Rearrangements: Consider changing the solvent or lowering the reaction temperature to disfavor the rearrangement pathway.

Caption: Workflow for identifying and mitigating a major side-product.

Analytical Techniques for Impurity Profiling

Effective impurity control relies on robust analytical methods to detect, identify, and quantify contaminants.[15]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for impurity analysis. It excels at separating components in a mixture and quantifying their relative amounts, making it the gold standard for purity assessment.[15][16]

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents.[15]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for each component, which is crucial for identifying unknown impurities.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive elucidation of an impurity's chemical structure once it has been isolated.[14][16]

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • National Institutes of Health (NIH). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
  • Journal of Synthetic Chemistry. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions.
  • Royal Society of Chemistry. New development in the enantioselective synthesis of spiro compounds.
  • Moravek. Different Types of Impurities in Pharmaceuticals.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling.
  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling.
  • SpiroChem. Impurity Synthesis And Identification.
  • Simson Pharma. Sources Of Impurities In Pharmaceutical Substances.
  • Impurities in pharmaceutical substances.
  • SiliCycle. Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
  • Veeprho. Sources and Types of Impurities in Pharmaceutical Substances.
  • National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Advent Chembio. Pharmaceutical Impurities & Their Effects.
  • ResearchGate. Isolation and identification of impurities in spironolactone.
  • Royal Society of Chemistry. Recent advances in spirocyclization of indole derivatives.
  • Juniper Publishers. Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient.
  • YouTube. Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full).
  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • PubMed. Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • National Institutes of Health (NIH). Syntheses and medicinal chemistry of spiro heterocyclic steroids.

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Technical Support Center: Stereoselective Synthesis of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic scaffolds. This guide is designed to provide practical, in-depth solutions to common challenges encountered in controlling stereoselectivity. Drawing from established literature and field-proven insights, we will explore the causal relationships behind experimental outcomes and offer structured troubleshooting frameworks to enhance your synthetic strategies. Spirocycles, with their rigid three-dimensional structures, offer access to novel chemical space, a critical advantage in medicinal chemistry.[1][2] However, the creation of the spiro-quaternary stereocenter in a controlled manner is a significant synthetic challenge.[3][4] This guide will address these challenges in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in controlling the stereochemistry of spirocyclization reactions.

Question 1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

Answer: The first and often most impactful parameter to investigate is temperature . The energy difference between the transition states leading to the two diastereomers (ΔΔG‡) can be small. Lowering the reaction temperature will amplify this small energy difference, often leading to a significant improvement in the diastereomeric ratio (dr).

  • Causality: According to the Eyring equation, the ratio of products is exponentially dependent on the difference in the free energies of activation and inversely dependent on temperature. By reducing thermal energy in the system, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of the thermodynamically or kinetically preferred diastereomer.[5] For instance, studies on the spirocyclization of 1-methoxybrassinin have shown a distinct effect of temperature on diastereoselectivity, with low temperatures favoring the trans-diastereoisomer.[5]

Actionable Steps:

  • Perform the reaction at 0 °C.

  • If selectivity improves but is not yet optimal, attempt the reaction at lower temperatures (e.g., -20 °C, -40 °C, or -78 °C).

  • Be mindful that lowering the temperature will decrease the reaction rate, so extended reaction times may be necessary.

Question 2: I'm observing poor enantioselectivity in my metal-catalyzed reaction. Should I change the metal precursor or the chiral ligand first?

Answer: You should almost always focus on screening different chiral ligands first. While the metal center is crucial for catalysis, the chiral ligand is the primary source of asymmetric induction. The ligand's steric and electronic properties create the chiral environment that differentiates the enantiomeric transition states.

  • Causality: The chiral ligand coordinates to the metal center, forming a chiral catalyst complex. This complex then interacts with the substrate, and the ligand's three-dimensional structure sterically blocks one pathway of approach while favoring another, leading to the preferential formation of one enantiomer.[6][7] The diversity of available chiral ligands (e.g., phosphines, diamines, N-heterocyclic carbenes) allows for fine-tuning of this chiral pocket.[6] For example, in nickel-catalyzed enantioselective spirocyclizations, the choice of a specific Mandyphos or BDPP ligand was critical for achieving high enantiomeric excess (ee).[3][8]

Question 3: How significantly can the choice of solvent affect the stereochemical outcome of my spirocyclization?

Answer: The solvent can have a profound impact on both diastereoselectivity and enantioselectivity. It is not merely an inert medium but an active participant that can influence transition state stabilization through polarity, hydrogen bonding, and coordination.[2][9][10]

  • Causality: Solvents can stabilize or destabilize transition states differently.

    • Polarity: More polar solvents may stabilize a more polar transition state, potentially favoring one stereochemical pathway over another.

    • Coordinating Solvents: Solvents like THF or DME can coordinate to metal catalysts or Lewis acids, altering the catalyst's steric and electronic environment and, consequently, the stereoselectivity.

    • Hydrogen Bonding: Protic solvents can form hydrogen bonds with substrates or catalysts, which can either enhance or disrupt the desired stereochemical control.[11]

A systematic solvent screen is a crucial part of reaction optimization.

SolventDielectric Constant (ε)Typical Effect on Stereoselectivity
Toluene2.4Often used for non-polar reactions; can favor aggregation effects.
THF7.6Coordinating solvent; can alter the structure of the catalytic species.
Dichloromethane (DCM)9.1Common polar aprotic solvent; generally a good starting point.
Acetonitrile (MeCN)37.5Polar coordinating solvent; can sometimes compete for catalyst binding sites.
Methanol (MeOH)33.0Protic solvent; can participate in H-bonding, which may be beneficial or detrimental.[12]

Table 1: Common solvents and their potential influence on stereoselectivity.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more persistent stereoselectivity issues.

Guide 2.1: Troubleshooting Poor Diastereoselectivity

If adjusting temperature and solvent has not resolved poor diastereoselectivity, a more systematic approach is required. The issue could stem from substrate control, reagent control, or competing reaction pathways.

Q: My diastereomeric ratio is stuck below 5:1 despite optimizing temperature and solvent. What's my next step?

A: Your next step is to evaluate the influence of Lewis acids or other additives . Even in non-catalyzed reactions, additives can help organize the transition state, leading to improved stereochemical communication.

  • Causality: Lewis acids can coordinate to carbonyls or other functional groups in the substrate, locking it into a more rigid conformation. This pre-organization reduces the conformational flexibility of the transition state, amplifying the steric and electronic factors that govern which diastereomer is formed.[13][14] Rare-earth metal salts, such as Sc(OTf)₃, have proven particularly effective in multicomponent reactions to form spirooxindoles with high diastereoselectivity by coordinating key intermediates.[15]

Below is a troubleshooting workflow to guide your decision-making process.

G start Poor Diastereoselectivity (dr < 5:1) temp_solvent Optimize Temperature & Solvent (See FAQ Section) start->temp_solvent check1 Is dr > 10:1? temp_solvent->check1 add_lewis Introduce Lewis Acid (e.g., Sc(OTf)3, TiCl4, BF3·OEt2) check1->add_lewis No success Success: Proceed with Synthesis check1->success Yes check2 Improvement? add_lewis->check2 modify_substrate Modify Substrate: - Increase steric bulk - Add directing group check2->modify_substrate No check2->success Yes check3 Improvement? modify_substrate->check3 rethink Re-evaluate Mechanism: - Consider alternative cyclization strategy - Use chiral auxiliary check3->rethink No check3->success Yes fail Consult Literature for Alternative Strategies rethink->fail

Workflow for troubleshooting poor diastereoselectivity.
Guide 2.2: Troubleshooting Poor Enantioselectivity

Achieving high enantioselectivity is fundamentally about maximizing the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. This is almost always accomplished through catalysis.

Q: I have screened several ligands from the same class (e.g., different BINAP derivatives) with a metal catalyst, but the enantiomeric excess (ee) will not improve beyond 70%. What should I do?

A: When optimizing within a single ligand class yields diminishing returns, it is time to explore entirely different classes of catalysts or catalytic systems . The ideal chiral environment for your specific substrate may require a fundamentally different catalytic approach.

Catalyst System Comparison:

Catalyst SystemGeneral PrincipleProsCons
Metal + Chiral Ligand Substrate coordinates to a chiral metal complex.[16]High turnover, broad applicability (Ni, Rh, Pd, Cu, Ir).[3][16]Sensitive to air/moisture, potential for metal contamination.
Organocatalysis Substrate activated by a small, chiral organic molecule (e.g., amine, thiourea, phosphoric acid).[17][18]Metal-free, often robust, unique activation modes.Can require high catalyst loading, substrate scope may be narrower.
Chiral Auxiliary Substrate is covalently attached to a chiral molecule, which directs the stereochemistry of the cyclization.[19][20]Predictable and often high stereocontrol, robust.Requires extra steps for attachment and removal of the auxiliary.
Biocatalysis (Enzymes) Reaction occurs in the active site of an engineered enzyme.[21]Extremely high selectivity, environmentally friendly conditions.Substrate scope can be limited, requires protein engineering expertise.

Table 2: Comparison of major asymmetric catalysis strategies for spirocyclization.

Actionable Plan:

  • Switch Catalyst Type: If you are using a metal catalyst, try an organocatalytic approach, or vice versa. For example, asymmetric spirocyclizations can be effectively catalyzed by chiral phosphoric acids.[7][18]

  • Change the Metal: If you are committed to metal catalysis, switching the metal can open new mechanistic pathways. An intramolecular reaction that is slow with Palladium might be efficient with Nickel or Rhodium.

  • Consider a Chiral Auxiliary: For high-value intermediates where efficiency is paramount, a chiral auxiliary approach provides a reliable, albeit less atom-economical, route.[1][19][20]

Section 3: Key Experimental Protocols

Here we provide standardized protocols for common optimization procedures.

Protocol 3.1: Parallel Screening of Chiral Ligands for a Metal-Catalyzed Enantioselective Spirocyclization

This protocol outlines a method for efficiently screening a set of chiral ligands to identify a lead candidate for optimizing an enantioselective reaction.

Objective: To identify the most promising chiral ligand for a given metal-catalyzed spirocyclization.

Materials:

  • Spirocyclization precursor (Substrate)

  • Metal precursor (e.g., Ni(COD)₂, [Rh(COD)Cl]₂, Pd₂(dba)₃)

  • Array of chiral ligands (e.g., 4-8 different phosphine ligands)

  • Anhydrous, degassed solvent

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials (e.g., 1 mL) with stir bars

  • Internal standard for NMR/GC analysis

  • Chiral HPLC or SFC column for ee determination

Procedure:

  • Preparation (In a Glovebox):

    • Prepare a stock solution of the metal precursor in the chosen reaction solvent.

    • Prepare a stock solution of the substrate with an internal standard.

    • In separate, labeled vials, weigh out an appropriate molar equivalent of each chiral ligand. For a typical 1:1.1 metal:ligand ratio, this would be (moles of metal per reaction) * 1.1.

  • Reaction Setup:

    • To each vial containing a ligand, add the required volume of the metal precursor stock solution.

    • Allow the metal and ligand to stir for 15-30 minutes to pre-form the catalyst complex. The solution may change color.

    • Initiate all reactions simultaneously by adding the substrate stock solution to each vial.

    • Seal the vials and move them to a reaction block set to the desired temperature.

  • Monitoring and Analysis:

    • After the designated reaction time, quench a small aliquot from each reaction.

    • Analyze the aliquot by ¹H NMR or GC-MS to determine the conversion (yield) relative to the internal standard.

    • Filter the remainder of the reaction mixture through a small plug of silica.

    • Analyze the filtrate by chiral HPLC or SFC to determine the enantiomeric excess (ee%).

  • Data Evaluation:

    • Tabulate the results (Yield vs. ee%) for each ligand.

    • Select the ligand that provides the best combination of high yield and high ee for further optimization (solvent, temperature, concentration).

Workflow for parallel ligand screening.

Section 4: Advanced Strategies & Outlook

Q: My experimental optimization has plateaued. Are there non-experimental tools that can provide further insight?

A: Yes. When experimental approaches yield diminishing returns, computational chemistry can be a powerful tool for gaining deeper mechanistic understanding and guiding further experimental design.[22]

  • Mechanism: Using Density Functional Theory (DFT), one can model the transition states for the different stereochemical pathways. By calculating the relative energies of these transition states, it is possible to predict the favored diastereomer or enantiomer.[11]

  • Application: This approach can help rationalize why a particular catalyst is effective (or ineffective) by visualizing the specific non-covalent interactions between the catalyst and substrate in the enantio-determining transition state.[22] It can also predict the effect of substrate modifications or new ligand designs before committing laboratory resources.[23][24] While computationally intensive, this strategy is becoming increasingly accessible and can prevent costly and time-consuming trial-and-error experimentation.

Section 5: References

  • Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. MDPI. [Link]

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis. [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Computational insight into the mechanism and stereoselectivity of cycloaddition between donor-acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH. ResearchGate. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). ResearchGate. [Link]

  • Design and Synthesis of Chiral Spiro Ligands. ResearchGate. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central. [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. [Link]

  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach Authors. ChemRxiv. [Link]

  • Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Semantic Scholar. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. ACS Publications. [Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science (RSC Publishing). [Link]

  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH. [Link]

  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. PubMed. [Link]

  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. ACS Publications. [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC - NIH. [Link]

  • Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. ResearchGate. [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC - PubMed Central. [Link]

  • Predicting the stereoselectivity of chemical reactions by composite machine learning method. PMC - NIH. [Link]

  • Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. ACS Publications. [Link]

  • A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal. PMC - NIH. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews (RSC Publishing). [Link]

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Spirocyclization Catalyst Selection Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Catalyst Selection. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing spirocyclic frameworks. Spirocycles are not merely a synthetic curiosity; their rigid, three-dimensional structures offer unique vectors for exploring chemical space, making them highly prized motifs in medicinal chemistry. However, the construction of the requisite spirocyclic quaternary stereocenter presents a formidable challenge that hinges critically on the selection of an appropriate catalyst.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind catalyst choice, offering troubleshooting guidance and addressing common questions encountered in the field.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during catalytic spirocyclization experiments.

Q1: My spirocyclization reaction shows low or no conversion. What are the likely catalytic causes?

Diagnosis:

Low conversion is one of the most common hurdles. Before questioning the substrate's viability, it's essential to scrutinize the catalytic system. The root cause often lies in one of three areas: catalyst activity, catalyst deactivation, or reaction equilibrium.

  • Insufficient Catalyst Activity: The chosen catalyst may simply lack the requisite activity to overcome the activation energy barrier for your specific substrate. This is common when there is a mismatch between the electronic properties of the substrate and the catalyst. For instance, an electron-rich substrate may require a more electrophilic metal center or a stronger Brønsted acid catalyst to achieve efficient activation.[2][4]

  • Catalyst Deactivation: Catalysts are not invincible. They can lose activity over time through various pathways.[5]

    • Poisoning: Trace impurities in substrates, reagents, or solvents (e.g., sulfur, amines, or halides) can irreversibly bind to the catalyst's active site.[6][7]

    • Fouling/Coking: In reactions involving hydrocarbons or complex organic molecules, insoluble organic residues can deposit on the catalyst surface, blocking active sites.[6][7]

    • Sintering: At elevated temperatures, the fine metallic particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[5]

    • Chemical Degradation: The catalyst or its supporting ligand may be unstable under the reaction conditions (e.g., oxidative or reductive environments, harsh pH).

Recommended Actions:

  • Verify Starting Material Purity: Ensure all substrates, solvents, and reagents are of the highest purity. Consider passing solvents through a column of activated alumina or charcoal to remove trace impurities.[8]

  • Increase Catalyst Loading: As a simple first step, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor deactivation issues or low intrinsic activity.

  • Screen Different Catalyst Types: If a particular catalyst class is failing, consider a mechanistically distinct alternative. For example, if a Gold(I) catalyst is ineffective for a cycloisomerization, a Palladium(0)-catalyzed Heck-type cyclization might offer a viable pathway.[9][10][11]

  • Modify Ligands (for Metal Catalysts): The ligand plays a crucial role in tuning the steric and electronic properties of the metal center.[10] For a low-yield Palladium-catalyzed reaction, switching from a simple phosphine ligand like PPh₃ to a more electron-rich and bulky biarylphosphine ligand can dramatically enhance catalytic activity and stability.[10]

  • Monitor for Decomposition: Analyze the crude reaction mixture at various time points using techniques like NMR or LC-MS to check for the formation of byproducts that might suggest catalyst decomposition or product instability.[8]

Q2: I'm observing poor diastereoselectivity or enantioselectivity. How can I improve stereocontrol?

Diagnosis:

Achieving high stereoselectivity is paramount, especially in drug development. Poor stereocontrol arises from a small energy difference between the diastereomeric transition states leading to the different product isomers.

  • Catalyst-Substrate Mismatch: The chiral environment created by the catalyst must effectively differentiate between the prochiral faces of the substrate. A catalyst with a poorly defined or overly flexible chiral pocket may fail to impart significant facial bias.

  • Background (Uncatalyzed) Reaction: If the reaction can proceed non-catalytically, even at a slow rate, it will produce a racemic or achiral mixture that erodes the overall enantiomeric excess (ee) or diastereomeric ratio (dr).[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry, thereby impacting stereoselectivity.[8]

  • Temperature: Higher temperatures can provide enough thermal energy to overcome the small energy barriers between competing stereochemical pathways, leading to lower selectivity.

Recommended Actions:

  • Optimize the Chiral Catalyst:

    • For Organocatalysis: Chiral phosphoric acids (CPAs) derived from backbones like SPINOL or BINOL are powerful tools.[12][13] The acidity and steric bulk of the CPA can be tuned by modifying the substituents at the 3,3' positions of the binaphthyl or spirobiindane core. A bulkier catalyst often creates a more confined chiral pocket, leading to higher enantioselectivity.[14][15]

    • For Metal Catalysis: Ligand selection is critical. For a Nickel-catalyzed spirocyclization, switching between different Mandyphos ligands can significantly alter the enantioselectivity.[1][8] A systematic screening of a library of chiral ligands is often the most effective approach.

  • Lower the Reaction Temperature: Reducing the temperature is a classic strategy to enhance selectivity, provided the reaction rate remains acceptable.

  • Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, TBME). Sometimes a non-obvious solvent choice can lock the catalyst-substrate complex into a more favorable conformation for high stereoselectivity.[1]

  • Use Additives: Salt additives, such as LiBr, can influence the aggregation state and geometry of organometallic intermediates, sometimes leading to a dramatic improvement in diastereoselectivity.[16]

Q3: My reaction is producing regioisomers. How can catalyst choice direct the outcome?

Diagnosis:

The formation of regioisomers occurs when cyclization can happen at two or more distinct positions on the substrate. This is a common challenge in reactions like intramolecular Heck cyclizations or Friedel-Crafts alkylations. The catalyst's role is to lower the activation energy for one pathway significantly more than the others.

  • Electronic Bias: The inherent electronic properties of the substrate may favor multiple cyclization pathways.

  • Steric Hindrance: Steric clashes in the transition state can disfavor one regioisomeric pathway, but if the catalyst itself is not sufficiently bulky, this discrimination may be weak.

  • Mechanism-Dependent Selectivity: The type of catalysis can dictate the outcome. For example, in the cyclization of γ,δ-unsaturated oxime esters, a Narasaka-Heck cyclization pathway can lead to different products than a C-H activation pathway.[11][17]

Recommended Actions:

  • Tune Ligand Sterics: For transition metal catalysis, increasing the steric bulk of the ligand can block approach to a less hindered position, thereby favoring cyclization at a more sterically demanding but electronically favorable site.

  • Leverage Directing Groups: Incorporating a directing group into your substrate can chelate to the metal center, holding it in proximity to a specific C-H bond and forcing the reaction to proceed with a specific regiochemistry. This is a cornerstone of modern palladium catalysis.[11][18][19]

  • Switch Catalyst Class: Chiral Brønsted acids, like phosphoric acids, often operate through a network of hydrogen bonds, which can pre-organize the substrate in a specific conformation, leading to high regioselectivity in reactions like Pictet-Spengler or Friedel-Crafts type spirocyclizations.[15][20] This can be a superior strategy to metal catalysis where directing groups are not feasible.

Part 2: Frequently Asked Questions (FAQs)

How do I choose between a transition metal catalyst and an organocatalyst?

This is a fundamental strategic decision. The choice depends on the specific transformation, substrate functionality, and desired outcome. The following table summarizes key considerations:

FeatureTransition Metal Catalysis (e.g., Pd, Au, Ni)Organocatalysis (e.g., Chiral Phosphoric Acids, Amines)
Activation Mode Activates substrates through coordination, oxidative addition, and other organometallic steps.[18]Activates substrates through non-covalent interactions (H-bonding) or covalent intermediates (enamines, iminiums).[15][21]
Strengths Unparalleled versatility for C-C and C-X bond formation, C-H activation, and cycloadditions.[10][22]Excellent for enantioselective transformations, metal-free, generally less sensitive to air/moisture, and avoids toxic metal residues.[21]
Common Issues Catalyst poisoning, ligand screening required, potential for product contamination with heavy metals, air/moisture sensitivity.Higher catalyst loadings may be needed, substrate scope can be narrower, may struggle with less activated substrates.
Best For... Cross-coupling, C-H functionalization, cycloisomerizations of alkynes/allenes, Heck reactions.[9][11][19]Asymmetric Mannich, Michael, Friedel-Crafts, Diels-Alder, and Pictet-Spengler reactions.[2][12]
What is the most efficient way to screen for the optimal catalyst and reaction conditions?

Traditional one-variable-at-a-time optimization is slow and resource-intensive. High-Throughput Experimentation (HTE) is a superior approach.[23]

  • Strategy: Utilize 96-well plates or vial arrays to run many reactions in parallel. Design an array that screens multiple catalysts, ligands, solvents, and bases simultaneously.

  • Tools: Commercial screening kits, such as those for cross-coupling reactions, provide pre-weighed catalysts and ligands, streamlining the setup process.[24]

  • Analysis: Rapid analysis techniques are key. LC-MS is often used to determine conversion and identify products. For enantioselective reactions, chiral HPLC or SFC is necessary. Other high-throughput analytical methods include infrared thermography and scanning mass spectrometry.[25]

My catalyst is expensive. How can I minimize its usage or recycle it?

Minimizing catalyst loading is a primary goal of process development.

  • Optimization: A thorough HTE screen can often identify conditions where catalyst loading can be significantly reduced without sacrificing yield or selectivity.

  • Heterogenization: Immobilizing a homogeneous catalyst onto a solid support (e.g., polymer beads, silica) can facilitate its recovery by simple filtration.

  • Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coking can often be reversed by calcination (controlled heating in air) to burn off carbonaceous deposits.[26]

Part 3: Visualized Workflow & Protocols

Decision Workflow for Catalyst Class Selection

This diagram provides a simplified decision-making framework for selecting an initial catalyst class for a novel spirocyclization reaction.

CatalystSelection cluster_start cluster_questions cluster_recommendations Start Define Transformation (e.g., Substrate A -> Spirocycle B) Q1 Is Enantioselectivity Required? Start->Q1 Q2 Does the reaction involve alkyne/allene cycloisomerization or C-H activation? Q1->Q2 No Rec1 Consider Chiral Organocatalysts (e.g., Phosphoric Acids) or Chiral Metal Complexes Q1->Rec1 Yes Q3 Is the substrate an enone/enal or imine precursor? Q2->Q3 No Rec2 Consider Au(I) or Pd(0)/Pd(II) Catalysis Q2->Rec2 Yes Rec3 Consider Aminocatalysis or Brønsted Acid Catalysis Q3->Rec3 Rec4 Screen Achiral Metal (Pd, Au, Ni, Rh) or Acid/Base Catalysts Q3->Rec4 No Rec1->Q2 Rec2->Q3

Caption: A decision tree to guide initial catalyst class selection.

Example Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Spirocyclization

This protocol is a representative example for the synthesis of a spiro[indoline-3,6'-indolo[1,2-c]quinazolin]-2-one, adapted from literature procedures.[20]

Materials:

  • (R)-SPINOL-derived Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • 2-(1H-indol-1-yl)aniline (Substrate 1)

  • Isatin derivative (Substrate 2)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the 2-(1H-indol-1-yl)aniline (1.0 equiv), the isatin derivative (1.1 equiv), and the (R)-CPA catalyst (5-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (typically 12-48 hours), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired spirocyclic product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

References

  • Title: Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters Source: Tetrahedron Letters URL: [Link]

  • Title: Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety Source: RSC Advances URL: [Link]

  • Title: The development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis Source: ResearchGate URL: [Link]

  • Title: Gold-catalyzed Three-component Spirocyclization Source: ResearchGate URL: [Link]

  • Title: Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products Source: E3S Web of Conferences URL: [Link]

  • Title: Gold-Catalyzed Spirocyclization of Furan-ynones and Unexpected Skeleton Rearrangement of the Resulting Spirohydrofurans Source: PubMed URL: [Link]

  • Title: Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions Source: ResearchGate URL: [Link]

  • Title: Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis Source: East China Normal University URL: [Link]

  • Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: ACS Publications URL: [Link]

  • Title: Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study Source: PMC - NIH URL: [Link]

  • Title: Comparison of organocatalysis with conventional catalysis. Source: ResearchGate URL: [Link]

  • Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction Source: NIH URL: [Link]

  • Title: Gold-catalyzed three-component spirocyclization: A one-pot approach to functionalized pyrazolidines Source: ResearchGate URL: [Link]

  • Title: Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: A facile approach to spirocyclic butenolides through cascade cyclization/oxidative cleavage reactions of (Z)-enynols catalyzed by gold under dioxygen atmosphere Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis Source: PubMed URL: [Link]

  • Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion Source: PubMed URL: [Link]

  • Title: Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid Source: PMC - NIH URL: [Link]

  • Title: Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid Source: Journal of the American Chemical Society URL: [Link]

  • Title: High-Throughput Screening Techniques in Catalysis Source: PDF Slide Presentation URL: [Link]

  • Title: On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion Source: ScienceDirect URL: [Link]

  • Title: High Throughput In Situ XAFS Screening of Catalysts Source: AIP Conference Proceedings URL: [Link]

  • Title: Enantioselective Synthesis of Spiro Heterocycles Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions Source: MDPI URL: [Link]

  • Title: Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters Source: ACS Catalysis URL: [Link]

  • Title: Entry to Spirocyclic Diketopiperazines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Catalyst deactivation Source: YouTube URL: [Link]

  • Title: Approach to Heterospirocycles for Medicinal Chemistry Source: Organic Letters - ACS Publications URL: [Link]

  • Title: High throughput reaction screening for accelerated materials research update Source: YouTube URL: [Link]

  • Title: Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline Source: ChemRxiv URL: [Link]

  • Title: Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 Source: YouTube URL: [Link]

  • Title: Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I Source: YouTube URL: [Link]

  • Title: Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: Organic Letters - ACS Publications URL: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of N-Boc-8-azaspiro[4.5]decan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. N-Boc-8-azaspiro[4.5]decan-1-one, a key building block in the synthesis of various biologically active compounds, presents a unique analytical challenge due to its spirocyclic nature and the presence of the thermally labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of the expected mass spectral behavior of this compound, comparing it with alternative analytical approaches and related molecular structures. The insights provided herein are grounded in established principles of mass spectrometry and data from closely related compounds.

Introduction: The Analytical Imperative for Spirocyclic Compounds

Spirocyclic scaffolds are increasingly incorporated into drug candidates to enhance conformational rigidity and explore novel chemical space, which can lead to improved target specificity and pharmacokinetic properties.[1] The structural characterization of these complex three-dimensional molecules necessitates robust analytical techniques, with mass spectrometry (MS) being a cornerstone for molecular weight confirmation and structural elucidation. This guide focuses on predicting and interpreting the mass spectrum of N-Boc-8-azaspiro[4.5]decan-1-one, a valuable synthetic intermediate.

Predicted Mass Spectrum and Fragmentation of N-Boc-8-azaspiro[4.5]decan-1-one

While a publicly available, detailed mass spectrum for N-Boc-8-azaspiro[4.5]decan-1-one is not readily found, we can confidently predict its behavior under electrospray ionization (ESI), a soft ionization technique ideal for polar and thermally sensitive molecules.[2][3]

Expected Molecular Ion

Under typical positive-ion ESI-MS conditions, N-Boc-8-azaspiro[4.5]decan-1-one (Molecular Weight: 253.35 g/mol ) is expected to be readily protonated at the nitrogen atom of the azaspirocycle, yielding a prominent protonated molecule peak, [M+H]⁺, at m/z 254.36 . The high sensitivity of ESI-MS makes it a superior choice for confirming the molecular weight of such compounds compared to techniques that might induce thermal degradation.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to follow characteristic pathways for N-Boc protected amines and cyclic ketones.[4][5] The primary fragmentation events are predictable and offer valuable structural information.

Diagram 1: Predicted ESI-MS Fragmentation Pathway of N-Boc-8-azaspiro[4.5]decan-1-one

G cluster_main cluster_frags cluster_frag2 M N-Boc-8-azaspiro[4.5]decan-1-one [M+H]⁺ m/z 254.36 loss_boc Loss of Boc group (-100 Da) ion_154 8-azaspiro[4.5]decan-1-one [M+H-Boc]⁺ m/z 154.22 M->ion_154 -100.12 Da loss_isobutylene Loss of isobutylene (-56 Da) ion_198 [M+H-C₄H₈]⁺ m/z 198.28 M->ion_198 -56.11 Da loss_co2 Loss of CO₂ (-44 Da) loss_co Loss of CO (-28 Da) ion_126 [m/z 154.22 - CO]⁺ m/z 126.20 ion_154->ion_126 -28.01 Da ion_198->ion_154 -44.01 Da ion_210 [M+H-CO₂]⁺ m/z 210.33

Caption: Predicted major fragmentation pathways for protonated N-Boc-8-azaspiro[4.5]decan-1-one.

The key predicted fragmentation steps are:

  • Loss of the entire Boc group (100.12 Da): This is often a facile cleavage for N-Boc protected amines, leading to a fragment ion at m/z 154.22 . This ion corresponds to the protonated core spirocycle, 8-azaspiro[4.5]decan-1-one.

  • Loss of isobutylene (56.11 Da): A characteristic fragmentation of the Boc group involves the loss of isobutylene, resulting in a carbamic acid intermediate which can be observed at m/z 198.28 .[4]

  • Subsequent loss of carbon dioxide (44.01 Da) from the m/z 198.28 fragment would also lead to the ion at m/z 154.22 .

  • Loss of carbon monoxide (28.01 Da): The fragment corresponding to the deprotected core (m/z 154.22) contains a ketone. Alpha-cleavage adjacent to the carbonyl group could result in the loss of CO, yielding a fragment at m/z 126.20 .[5]

Comparison with Alternative Analytical Approaches and Related Structures

To provide a comprehensive analytical picture, it is instructive to compare the expected ESI-MS data with that of alternative techniques and structurally similar molecules.

Alternative Ionization Techniques
  • Electron Ionization (EI): While a classic technique, EI is a "hard" ionization method that would likely lead to extensive fragmentation of N-Boc-8-azaspiro[4.5]decan-1-one, potentially making the molecular ion peak weak or absent.[6] This would complicate molecular weight confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The thermal lability of the Boc group makes GC-MS a less suitable technique without prior derivatization, as thermal degradation in the injection port is highly probable.

Comparison with Related Spirocyclic Structures

The mass spectral data of related azaspiro[4.5]decane derivatives provide valuable comparative insights. For instance, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives also show prominent [M+H]⁺ ions under ESI conditions.[7] Similarly, research on 1-oxa-8-azaspiro[4.5]decane derivatives confirms that the spirocyclic core is stable under ESI, with fragmentation often dictated by the substituents on the nitrogen atom.[8][9]

Compound/TechniqueExpected/Observed Molecular Ion (m/z)Key Fragmentation/Remarks
N-Boc-8-azaspiro[4.5]decan-1-one (ESI-MS) 254.36 [M+H]⁺Facile loss of Boc group (100 Da) and isobutylene (56 Da).
8-Azaspiro[4.5]decan-1-one (ESI-MS) 154.22 [M+H]⁺Would serve as a reference for the deprotected core.
N-Benzoyl-8-azaspiro[4.5]decan-1-one (ESI-MS) 258.34 [M+H]⁺Expected to show fragmentation related to the benzoyl group.
N-Boc-8-azaspiro[4.5]decan-1-one (EI-MS) 253.35 [M]⁺ (likely weak)Extensive fragmentation expected, complicating interpretation.

Experimental Protocol: ESI-MS Analysis

To obtain high-quality mass spectral data for N-Boc-8-azaspiro[4.5]decan-1-one, the following experimental protocol is recommended.

Diagram 2: Experimental Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_infusion Infusion cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid infusion Direct infusion via syringe pump (5-10 µL/min) sample_prep->infusion ms_analysis Acquire full scan MS (m/z 100-500) infusion->ms_analysis msms_analysis Select m/z 254.36 for MS/MS fragmentation ms_analysis->msms_analysis data_analysis Correlate fragments with predicted pathways msms_analysis->data_analysis

Caption: A streamlined workflow for the ESI-MS analysis of N-Boc-8-azaspiro[4.5]decan-1-one.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Boc-8-azaspiro[4.5]decan-1-one.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of high-purity methanol and water. The addition of 0.1% formic acid is recommended to facilitate protonation.[10]

    • Vortex the solution until the sample is fully dissolved.

  • Instrumentation and Infusion:

    • Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

    • Calibrate the instrument according to the manufacturer's guidelines.

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. This method avoids potential thermal degradation associated with chromatography.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (Nitrogen) Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Nebulizer Pressure: 30-40 psi

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion at m/z 254.36 for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Identify the [M+H]⁺ peak in the full scan spectrum and confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify fragment ions.

    • Correlate the observed fragments with the predicted fragmentation pathways outlined in Section 2.2.

Conclusion

This guide provides a robust framework for understanding and obtaining high-quality mass spectrometry data for N-Boc-8-azaspiro[4.5]decan-1-one. By leveraging electrospray ionization, researchers can reliably confirm the molecular weight and gain significant structural insights through predictable fragmentation patterns. The comparative analysis with alternative techniques and related structures underscores the suitability of ESI-MS for the characterization of this important class of spirocyclic compounds. The detailed experimental protocol offers a practical starting point for scientists and drug development professionals, ensuring accurate and reproducible analytical results.

References

  • Subramanian, V. S., et al. (2019). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. Retrieved from [Link]

  • Singh, K., et al. (2015). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PubMed Central. Retrieved from [Link]

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Retrieved from [Link]

  • Ashworth, I. W., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Retrieved from [Link]

  • Arnold, F. H., et al. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed Central. Retrieved from [Link]

  • Potapov, V. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Retrieved from [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Cole, R. B. (2011). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. ResearchGate. Retrieved from [Link]

  • Kelly, R. T., et al. (2015). Electrospray Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Wiseman, J. M., et al. (2006). Desorption electrospray ionization mass spectrometry for the analysis of pharmaceuticals and metabolites. PubMed. Retrieved from [Link]

  • Chowdhury, S. K., Katta, V., & Chait, B. T. (1990). An Electrospray-Ionization Mass Spectrometer with New Features. ResearchGate. Retrieved from [Link]

  • Mokrosz, M. J., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8928731/
  • CAS. (n.d.). 6,10-Dioxa-2-azaspiro[4.5]decan-1-one. CAS Common Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem. Retrieved from [Link]

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Mastering the Matrix: A Comparative Guide to X-ray Crystallography of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical fingerprint, making it an attractive framework for developing novel therapeutics, particularly in the realm of muscarinic agonists for neurodegenerative diseases.[1] The precise spatial arrangement of substituents on this core structure is critical for receptor binding and biological activity. Therefore, single-crystal X-ray diffraction is not merely a characterization technique but an essential tool for elucidating structure-activity relationships (SAR) and driving rational drug design.

This guide provides a comparative overview of the critical methodologies for obtaining high-quality single crystals of 8-azaspiro[4.5]decane derivatives, supported by experimental protocols and an analysis of published structural data. We will explore the causality behind experimental choices, ensuring a robust and reproducible approach to structure determination.

The Crystallization Challenge: Choosing the Optimal Path to Diffraction-Quality Crystals

The journey from a purified powder to a well-ordered single crystal is often the most significant bottleneck in structural analysis. For small organic molecules like 8-azaspiro[4.5]decane derivatives, the choice of crystallization method is paramount. The ideal technique hinges on the compound's solubility, the quantity of material available, and the volatility of the chosen solvents. Three primary methods stand as the most effective alternatives: Slow Evaporation, Liquid-Liquid Diffusion, and Vapor Diffusion.

Method 1: Slow Evaporation

This is arguably the most straightforward technique. A solution of the compound is prepared, filtered to remove any particulate matter that could act as unwanted nucleation sites, and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration pushes the solution past its saturation point, ideally leading to slow, controlled crystal growth.

  • Expertise & Experience: The key to success is controlling the evaporation rate. A vial with a narrow opening or one covered with perforated film will slow down evaporation, promoting the formation of fewer, larger crystals rather than a fine powder. Placing the vessel in a temperature-controlled environment, like a refrigerator, can also decelerate this process.[2] The choice of solvent is critical; it must be one in which the compound is moderately soluble. Highly soluble compounds may simply form an oil as the solvent evaporates.[2]

Method 2: Liquid-Liquid (Solvent) Layering

This method is particularly useful when a compound is highly soluble in one solvent but poorly soluble in another. A concentrated solution of the compound is prepared in the "good" solvent, and the "poor" solvent (the anti-solvent) is carefully layered on top. For this to work, the two solvents must be miscible, but differences in density should allow for the formation of a distinct interface. Over time, the solvents slowly mix at this interface, creating a zone of supersaturation where crystals can form.

  • Expertise & Experience: The success of this technique relies heavily on the careful layering of the anti-solvent to avoid immediate precipitation. This can be achieved by slowly trickling the anti-solvent down the side of the vial or by using a syringe with a fine needle. A third, intermediate "buffer" solvent can be used to further slow the diffusion rate, providing greater control over crystal growth.[2]

Method 3: Vapor Diffusion

Vapor diffusion is one of the most powerful and controlled methods, especially when working with milligram quantities of a precious sample.[3] In this technique, a small drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant in a sealed chamber. The concentration difference creates a vapor pressure gradient, causing water or a more volatile solvent to slowly diffuse from the drop to the reservoir. This gradually increases the concentration of both the compound and the precipitant within the drop, inducing crystallization.

  • Expertise & Experience: The two most common setups are the "hanging drop" and "sitting drop" methods. The hanging drop method, where the drop hangs from a coverslip over the reservoir, is often preferred as it minimizes contact with surfaces that could trigger unwanted nucleation. The rate of diffusion can be finely tuned by altering the concentration gradient between the drop and the reservoir, providing exquisite control over the crystallization process.

Comparative Analysis of Crystallization Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual removal of solvent to increase concentration.Simple setup, requires minimal material handling.Difficult to control rate, risk of forming oils or microcrystals.Screening various solvents quickly; compounds with moderate solubility.
Liquid-Liquid Diffusion Slow mixing of a solvent and an anti-solvent at an interface.Good control over the rate of supersaturation.Technically challenging to set up without disturbing the interface.Compounds that are highly soluble in a specific solvent.
Vapor Diffusion Controlled diffusion of vapor between a sample drop and a reservoir.Excellent control over crystallization rate, ideal for small quantities.[3]More complex setup, requires careful optimization of drop and reservoir composition.Precious or difficult-to-crystallize compounds.

Experimental Protocols & Workflow

A systematic approach is crucial for successfully obtaining and analyzing crystals. The following workflow outlines the key stages from sample preparation to data analysis.

Crystallization Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Purified_Compound Purified Compound (>95%) Solvent_Screen Solubility Screening Purified_Compound->Solvent_Screen Setup_Trials Set Up Crystallization Trials (Vapor Diffusion, Evaporation, etc.) Solvent_Screen->Setup_Trials Incubation Incubate Under Controlled Conditions (Temperature, Vibration) Setup_Trials->Incubation Harvest_Crystal Harvest & Mount Crystal Incubation->Harvest_Crystal XRay_Diffraction X-ray Diffraction Data Collection Harvest_Crystal->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Final_Model Final Crystallographic Model Structure_Solution->Final_Model

Caption: General workflow for single-crystal X-ray diffraction.

Detailed Protocol: Hanging Drop Vapor Diffusion

This protocol provides a robust starting point for crystallizing novel 8-azaspiro[4.5]decane derivatives.

  • Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of the reservoir solution (e.g., a specific concentration of a salt or polymer like PEG).

  • Prepare the Coverslip: Apply a thin ring of vacuum grease around the rim of the well to ensure an airtight seal. On a siliconized glass coverslip, place 1 µL of the reservoir solution.

  • Add the Compound: To the drop on the coverslip, add 1 µL of your compound solution (typically 5-10 mg/mL in a suitable solvent). Gently mix by aspirating and dispensing with the pipette tip, avoiding the creation of bubbles.

  • Seal the Well: Invert the coverslip and place it over the well, pressing down gently to create a seal. The drop should be hanging suspended over the reservoir.

  • Incubate and Observe: Place the plate in a stable, vibration-free environment at a constant temperature. Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Case Study: Structural Analysis of an 8-Azaspiro[4.5]decane Derivative

To illustrate the outcome of a successful crystallographic experiment, we present the data for 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one .[4] This compound provides a valuable reference point for researchers working on analogous structures.

Crystallographic Data Summary
Parameter8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one[4]
Chemical Formula C₁₅H₂₆N₂O₂S
Molecular Weight 298.45
Crystal System Triclinic
Space Group P-1
a (Å) 7.8629 (4)
b (Å) 10.5239 (6)
c (Å) 10.8252 (6)
α (°) 94.974 (5)
β (°) 106.378 (5)
γ (°) 107.169 (4)
Volume (ų) 806.89 (8)
Z 2
Temperature (K) 296

Data sourced from Akkurt et al. (2008).[4]

Interpreting the Data: From Numbers to Insights

The crystallographic data provides a wealth of information. The space group (P-1) and the number of molecules per unit cell (Z=2 ) indicate that the crystal is centrosymmetric, with two molecules comprising the asymmetric unit. The unit cell parameters define the precise dimensions of the repeating lattice.

Analysis of the solved structure for this compound reveals that the cyclohexane and morpholine rings both adopt a stable chair conformation .[4] This is a critical insight for drug designers, as it defines the spatial orientation of any substituents on these rings. Furthermore, the study identified key intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal packing.[4] Understanding these non-covalent interactions is crucial for predicting crystal packing and can inform formulation and solid-state chemistry studies.

Other derivatives, such as (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane , have also had their absolute configuration definitively determined by X-ray analysis, underscoring the technique's power in resolving stereochemical ambiguities.[1] Similarly, the three-dimensional structure of complex coumarin conjugates, like 8-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione , has been elucidated, providing a blueprint for understanding their biological activity.

Scaffold_Analysis cluster_info Key Structural Information from X-ray Data Scaffold 8-Azaspiro[4.5]decane Core Stereochem Absolute Stereochemistry Scaffold->Stereochem Defines Conformation Ring Conformations (e.g., Chair vs. Boat) Scaffold->Conformation Reveals Interactions Intermolecular Interactions (Hydrogen Bonds, π-stacking) Conformation->Interactions Influences Packing Crystal Packing & Polymorphism Interactions->Packing Dictates

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The Spirocyclic Advantage: A Comparative Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) molecular architectures.[1] Among these, spirocyclic scaffolds—structures where two rings share a single common atom—have emerged as a powerful tool for optimizing drug candidates.[2][3] This guide provides a comparative analysis of spirocyclic versus non-spirocyclic (often acyclic or monocyclic) drug analogues, offering experimental insights into how this structural motif can profoundly influence a compound's journey from a mere bioactive molecule to a viable drug.

The Rationale for Rigidity: Beyond Flatland Chemistry

Traditional drug discovery has often relied on planar, aromatic structures. However, the introduction of spirocycles imparts a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success.[4] This shift towards 3D structures offers several advantages:

  • Conformational Restriction: The rigid framework of a spirocycle locks the conformation of a molecule, which can optimize the presentation of key binding elements to a biological target.[1] This pre-organization can lead to enhanced potency and selectivity.

  • Novel Chemical Space: Spirocycles provide access to unique and underexplored chemical space, offering opportunities for novel intellectual property.[5]

  • Improved Physicochemical Properties: As we will explore, the introduction of a spiro-moiety can favorably modulate critical drug-like properties.[6]

Comparative Physicochemical Properties: Spirocyclic vs. Non-Spirocyclic Analogues

The introduction of a spirocyclic scaffold can significantly alter a molecule's physicochemical profile, impacting its solubility, lipophilicity, and metabolic stability.

PropertySpirocyclic AnalogueNon-Spirocyclic AnalogueRationale for Difference
Aqueous Solubility Often IncreasedVariableThe 3D structure of spirocycles can disrupt crystal lattice packing, leading to lower lattice energy and improved solubility. Furthermore, the introduction of heteroatoms within the spirocycle can increase polarity.
Lipophilicity (LogP/LogD) Generally DecreasedVariableThe compact, spherical nature of spirocycles can reduce the molecule's surface area, leading to lower lipophilicity compared to more linear, flexible analogues.[1]
Metabolic Stability Often IncreasedVariableThe quaternary spiro-carbon and adjacent atoms can be sterically shielded from metabolic enzymes, such as cytochrome P450s, thus reducing metabolic breakdown.[1]

Delving Deeper: Pharmacokinetics (ADME)

A drug's journey through the body is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7] The structural rigidity and altered physicochemical properties of spirocycles can have a profound impact on this process.[8]

A Visualized Comparison of ADME Pathways

ADME_Comparison S_Abs Improved Solubility -> Enhanced Absorption S_Dist Lower Lipophilicity -> Altered Distribution S_Abs->S_Dist S_Met Increased Stability -> Reduced Metabolism S_Dist->S_Met S_Exc Potentially Altered Excretion Pathway S_Met->S_Exc NS_Abs Variable Absorption NS_Dist Higher Lipophilicity -> Broader Distribution NS_Abs->NS_Dist NS_Met Susceptible to Metabolism NS_Dist->NS_Met NS_Exc Standard Excretion Pathways NS_Met->NS_Exc Spirocyclic Spirocyclic Analogue NonSpirocyclic Non-Spirocyclic Analogue

Caption: Comparative ADME pathways of spirocyclic vs. non-spirocyclic analogues.

The Impact on Pharmacodynamics: Binding Affinity and Selectivity

The ultimate goal of a drug is to interact with its biological target effectively and selectively. The conformational rigidity of spirocycles can be a significant asset in achieving this.[1]

By locking the molecule in a bioactive conformation, a spirocyclic analogue can exhibit a higher binding affinity for its target compared to a more flexible non-spirocyclic counterpart.[9] This is because less conformational entropy is lost upon binding.

Furthermore, the well-defined 3D orientation of substituents on a spirocyclic core can lead to enhanced selectivity.[1] By precisely positioning binding groups, interactions with off-target proteins can be minimized, reducing the potential for side effects.

Visualizing Target Engagement

Binding_Comparison cluster_target Target Protein cluster_spiro Spirocyclic Analogue cluster_non_spiro Non-Spirocyclic Analogue P_pocket Binding Pocket S_ligand Pre-organized Conformation S_ligand->P_pocket High Affinity Binding NS_ligand Flexible Conformation NS_ligand->P_pocket Lower Affinity Binding NS_ligand2 Inactive Conformation NS_ligand->NS_ligand2 Conformational Entropy Loss

Caption: Spirocyclic analogues can exhibit higher binding affinity due to their pre-organized conformation.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of spirocyclic analogues, a series of head-to-head comparative experiments are essential.

Kinetic Solubility Assay
  • Objective: To compare the aqueous solubility of the spirocyclic and non-spirocyclic analogues.

  • Methodology:

    • Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).

    • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 200 µM.

    • Incubate the solutions at room temperature for 2 hours with gentle shaking.

    • Filter the solutions through a 0.45 µm filter to remove any precipitated compound.

    • Quantify the concentration of the soluble compound in the filtrate using high-performance liquid chromatography (HPLC) with a standard curve.

LogD7.4 Determination (Shake-Flask Method)
  • Objective: To compare the lipophilicity of the analogues at physiological pH.

  • Methodology:

    • Prepare a solution of each compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake the mixture vigorously for 1 hour to allow for partitioning.

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer by HPLC.

    • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Liver Microsomes)
  • Objective: To assess the susceptibility of the analogues to metabolism by liver enzymes.

  • Methodology:

    • Incubate each compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction by adding an ice-cold solution of acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Target Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC)
  • Objective: To directly measure the binding affinity (KD) of each analogue to the target protein.

  • Methodology:

    • Place a solution of the target protein in the sample cell of the ITC instrument.

    • Fill the injection syringe with a solution of the compound.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • Fit the resulting data to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion: A Strategic Imperative

The incorporation of spirocyclic scaffolds is not merely a synthetic novelty but a strategic imperative in modern drug discovery. By imparting conformational rigidity and favorably modulating physicochemical properties, spirocycles offer a compelling approach to overcoming common hurdles in drug development, such as poor solubility, metabolic instability, and off-target toxicity. The empirical data derived from the comparative experimental protocols outlined in this guide can provide the necessary evidence to justify the often more complex synthetic routes required for these promising 3D structures.[3] As the pharmaceutical landscape continues to evolve, the strategic implementation of spirocyclic chemistry will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Ritchie, T. J., & Macdonald, S. J. F. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(10), 1147-1150.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Zheng, Y. J., & Tice, C. M. (2016). Spirocycles: a new class of scaffolds for drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3465-3472.
  • Carreira, E. M., & Fessard, T. (2014). The application of spirocyclic compounds in drug discovery. Chimia, 68(10), 679-683.
  • Kaur, S., Kaur, J., Zarger, B. A., Islam, N., & Mir, N. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(9), e19736.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of chemical space. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • B-Global. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties.
  • Edgar, A. D. (2023, September 19). PK & property differences of biologics & small molecule drugs. YouTube.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease.
  • National Center for Biotechnology Information. (n.d.). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of chemical space. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Rowland, M., & Tozer, T. N. (2011).
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Korepanov, A. P., & Fokin, V. V. (2022). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 23(21), 13324.

Sources

A Comparative Guide to HPLC Purity Analysis of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, a key spirocyclic building block, is pivotal in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its purity is a critical step that directly impacts the impurity profile of the final drug substance.[2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound, grounded in established chromatographic principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate possesses a unique structure with a non-polar tert-butoxycarbonyl (Boc) protecting group and a more polar ketone functionality. This amphiphilic nature, combined with the potential for various process-related impurities (e.g., starting materials, by-products) and degradants, necessitates a separation technique with high resolving power. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for such molecules, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4][5][6]

The primary goal is to develop a method that can separate the main compound from all potential impurities, some of which may be structurally similar. Key considerations for method development include the selection of an appropriate column, mobile phase composition (including pH and organic modifier), and detection wavelength.[7][8]

Comparative Analysis of HPLC Methodologies

Two primary strategic approaches can be employed for the purity analysis of this intermediate: a rapid, high-throughput screening method and a comprehensive, high-resolution method. The choice depends on the specific application, such as in-process control versus final release testing.

  • Method A: Rapid Isocratic Screening: This approach prioritizes speed, making it ideal for monitoring reaction progress or for rapid quality checks of raw materials. It typically uses a shorter column and an isocratic mobile phase (constant composition), providing results in a few minutes.

  • Method B: High-Resolution Gradient Method: This method is designed for maximum separation efficiency to detect and quantify trace-level impurities. It employs a longer column and a gradient elution, where the mobile phase composition is changed over time to resolve closely eluting compounds. This is the preferred approach for final product release and stability testing.[9]

The following table provides a head-to-head comparison of these two methodologies.

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient MethodRationale & Justification
Application In-process control, rapid screeningFinal purity assay, stability studies, impurity profilingThe application dictates the required balance between speed and resolution.[3]
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3 µmA longer column provides more theoretical plates, leading to better resolution for complex mixtures.[9] C18 is a versatile, hydrophobic stationary phase suitable for this analyte.[5]
Mobile Phase A Water20 mM Ammonium Formate, pH 3.7A buffer is crucial for the gradient method to control the pH and ensure reproducible retention times for any ionizable impurities.[10][11]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[11][12]
Elution Mode Isocratic (e.g., 60% B)Gradient (e.g., 40% to 90% B over 15 min)Gradient elution is necessary to elute a wide range of compounds with varying polarities and to resolve closely related impurities.[9]
Flow Rate 1.5 mL/min1.0 mL/minA lower flow rate in the gradient method enhances separation efficiency and resolution.
Detection UV at 210 nmUV at 210 nmThe ketone chromophore allows for UV detection. 210 nm is chosen for high sensitivity, as many organic molecules absorb at this low wavelength.
Run Time ~5 minutes~25 minutesThe shorter run time of Method A allows for higher sample throughput.
Resolution ModerateHighMethod B is optimized to separate the main peak from all potential impurities, including isomers and near-eluting species.
Sensitivity GoodExcellentGradient elution often improves sensitivity for later-eluting peaks by focusing them into narrower bands.[9]

Recommended High-Resolution Method (Method B): Experimental Protocol

This section details the protocol for the high-resolution gradient method, which is recommended for comprehensive purity analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (150 mm x 4.6 mm, 3 µm particle size).

  • HPLC-grade acetonitrile and water.[10]

  • Ammonium formate and formic acid (for buffer preparation).

  • Sample: tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of ammonium formate in HPLC-grade water. Adjust the pH to 3.7 using formic acid. Filter through a 0.22 µm membrane filter. Causality: The acidic pH ensures that any basic impurities are protonated, leading to sharper peaks and consistent retention.[10]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature is critical for ensuring reproducible retention times.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-15 min: 40% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 40% B (re-equilibration)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main component using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System through Method Validation

A developed HPLC method is only trustworthy if it is validated.[2] The validation process demonstrates that the analytical procedure is suitable for its intended purpose. This must be performed in accordance with regulatory guidelines, such as ICH Q2(R1).[13][14][15]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of the analyte standard.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Below is a workflow diagram illustrating the logical progression from method development to full validation.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Final Finalization Dev_Start Define Analytical Goal (Purity Assay) Column_Select Column & Stationary Phase Selection (e.g., C18) Dev_Start->Column_Select Mobile_Phase Mobile Phase Screening (ACN/Water, pH) Column_Select->Mobile_Phase Optimize Optimize Gradient, Flow Rate, Temp. Mobile_Phase->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Implement Implement for Routine QC Testing SOP->Implement

Caption: Workflow for HPLC Method Development and Validation.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage Source: Welch Materials URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharma Times URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: HPLC Method Development Steps For Pharmaceuticals: How To Make Source: Pharmaguidances URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Reversed-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Reversed-phase HPLC Analysis and Purification of Small Molecules Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged from the periphery of medicinal chemistry to become a central focus in modern drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This unique architecture allows for a more precise and selective interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4] The increasing prevalence of spirocyclic motifs in clinically approved drugs and candidates underscores their significance.[2][4]

However, the synthetic complexity of these molecules presents a considerable challenge.[1] The creation of the defining spirocyclic quaternary carbon center demands robust and stereocontrolled synthetic strategies. Furthermore, the unambiguous validation of these complex three-dimensional structures requires a multi-pronged analytical approach.

This guide provides a comparative analysis of two powerful synthetic methodologies for accessing novel spirocyclic compounds: the [3+2] Cycloaddition of Azomethine Ylides for the synthesis of spiro-pyrrolidinyl-oxindoles and the Intramolecular Heck Reaction . We will delve into the mechanistic underpinnings of each strategy, providing detailed, field-proven experimental protocols. Subsequently, a comprehensive workflow for the validation of the synthesized spirocycles will be presented, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is paramount and is dictated by the desired scaffold, available starting materials, and the need for stereochemical control. Here, we compare a cycloaddition approach with a transition-metal-catalyzed cross-coupling reaction.

Strategy 1: [3+2] Cycloaddition for Spiro-pyrrolidinyl-oxindoles

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly efficient method for constructing five-membered nitrogen-containing heterocycles, including the medicinally relevant spiro-pyrrolidinyl-oxindole scaffold.[5] This reaction is prized for its ability to generate multiple stereocenters, including the spiro-quaternary center, in a single, often highly stereoselective, step.[5]

Mechanism: The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid (e.g., proline or sarcosine).[5][6] This dipole then reacts with a suitable dipolarophile, such as a chalcone or other α,β-unsaturated carbonyl compound, in a concerted [3+2] cycloaddition to furnish the spirocyclic product.[7] The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of catalyst, solvent, and reaction conditions.[7]

Strategy 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbo- and heterocycles.[8][9] It is particularly useful for constructing strained ring systems and generating quaternary carbon centers, making it a valuable tool for spirocycle synthesis.[8][10]

Mechanism: The reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide/triflate. The resulting organopalladium(II) complex then undergoes an intramolecular migratory insertion of a tethered alkene. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the spirocyclic product.[9] The diastereoselectivity of the reaction can be influenced by the substrate, ligands, and reaction conditions, allowing for the controlled formation of stereocenters.[10]

Performance Comparison
Feature[3+2] Cycloaddition of Azomethine YlidesIntramolecular Heck Reaction
Key Transformation 1,3-Dipolar CycloadditionPalladium-Catalyzed Intramolecular C-C Bond Formation
Common Scaffolds Spiro-pyrrolidinyl-oxindoles, Spiro-pyrrolizidinesFused and Spiro-carbocycles and heterocycles
Stereocontrol Often high, can generate multiple stereocenters in one step.Can be highly diastereoselective, with stereochemistry influenced by ligands and substrate.
Substrate Scope Isatins, amino acids, and various dipolarophiles.Aryl/vinyl halides or triflates with a tethered alkene.
Catalyst Often organocatalytic or metal-catalyzed (e.g., Ag).[7]Palladium(0) complexes.[8]
Typical Yields Moderate to high (50-95%).[7]Generally good, but can be substrate-dependent.
Advantages High atom economy, rapid assembly of complex scaffolds.Good functional group tolerance, reliable for ring formation.[8]
Limitations Scope can be limited by the availability of suitable dipoles and dipolarophiles.Requires a pre-functionalized substrate (halide/triflate).

Experimental Protocols

Protocol 1: Synthesis of a Spiro-pyrrolidinyl-oxindole via [3+2] Cycloaddition

This protocol is adapted from methodologies described for the three-component synthesis of spirooxindole pyrrolidine derivatives.[5]

Materials:

  • Substituted Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • Substituted Chalcone (1.0 mmol)

  • Methanol (10 mL)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and the substituted chalcone (1.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure spiro-pyrrolidinyl-oxindole.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of a Spiro-oxindole via Intramolecular Heck Reaction

This protocol is a generalized procedure based on the principles of intramolecular Heck reactions for the synthesis of spiro-oxindoles.[10]

Materials:

  • N-Acryloyl-2-iodoaniline derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 10 mL)

  • Stir bar

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the N-acryloyl-2-iodoaniline derivative (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the pure spiro-oxindole.

Validation Workflow for Novel Spirocyclic Compounds

The unambiguous structural elucidation of novel spirocyclic compounds is a critical step. A multi-technique approach is essential for confirming the connectivity, stereochemistry, and purity of the synthesized molecule.

ValidationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure Validation Synthesis Crude Product Purification Column Chromatography / Recrystallization Synthesis->Purification Initial Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure & Purity MS Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation Xray X-ray Crystallography (if single crystals form) MS->Xray Absolute Stereochemistry (Definitive Structure) Final Validated Pure Compound MS->Final If no crystals Xray->Final

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For spirocyclic compounds, both ¹H and ¹³C NMR provide a wealth of information.

  • ¹H NMR: Provides information on the number of distinct proton environments, their connectivity through spin-spin coupling, and their spatial proximity via Nuclear Overhauser Effect (NOE) experiments. The rigid nature of many spirocycles can lead to complex splitting patterns.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. The chemical shift of the spiro-carbon is a particularly diagnostic signal, often appearing in a distinct region of the spectrum.[11] For instance, in spiro[5.5]undecane derivatives, the spiro-carbon can be estimated to be around 68-70 ppm.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the entire molecular framework, which is essential for complex spirocyclic systems.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and, through fragmentation patterns, can offer further structural information.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition. This data is critical for confirming that the desired product has been formed.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide insights into the connectivity of the molecule. The fragmentation patterns of spirocyclic compounds can be complex, but often reveal characteristic losses of substituents or ring fragments.[14][15][16][17]

Single-Crystal X-ray Crystallography

When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the most definitive structural proof.[18][19]

  • Unambiguous Structure Determination: This technique yields a three-dimensional model of the molecule, confirming the atomic connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers, including the spiro-center.[3]

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be invaluable for understanding its interaction with biological targets.

SynthesisComparison cluster_cycloaddition [3+2] Cycloaddition cluster_heck Intramolecular Heck Reaction Start Starting Materials A1 Isatin + Amino Acid Start->A1 A3 Dipolarophile Start->A3 B1 Aryl/Vinyl Halide with Alkene Tether Start->B1 A2 Azomethine Ylide (in situ) A1->A2 A4 Spiro-pyrrolidinyl-oxindole A2->A4 [3+2] A3->A4 B2 Pd(0) Oxidative Addition B1->B2 Pd(0) B3 Migratory Insertion B2->B3 B4 β-Hydride Elimination B3->B4 B5 Spirocycle B4->B5

Conclusion

The synthesis and validation of novel spirocyclic compounds are critical endeavors in the quest for new therapeutics. The choice between synthetic strategies like the [3+2] cycloaddition and the intramolecular Heck reaction will depend on the specific target molecule and desired outcomes. A rigorous validation workflow, employing a combination of NMR, mass spectrometry, and, when possible, X-ray crystallography, is non-negotiable to ensure the structural integrity of these complex and promising molecules. As our synthetic and analytical tools continue to advance, the exploration of the vast chemical space occupied by spirocycles will undoubtedly lead to the discovery of next-generation medicines.

References

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A Comparative Guide to the Characterization of Impurities in tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a vital spirocyclic building block in medicinal chemistry, notably used as a key intermediate in the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities above specific thresholds.[2][3][4]

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust characterization of potential impurities in tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a strategic workflow for researchers, scientists, and drug development professionals.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities begins with the synthesis of the target compound. While various synthetic routes exist, a common approach involves the reaction of a spirocyclic lactam with di-tert-butyl dicarbonate or a similar Boc-protecting agent.[1] Impurities can be broadly categorized based on their origin:

  • Organic Impurities: These are the most common and can include starting materials, by-products from parallel reactions, intermediates, and degradation products.

  • Inorganic Impurities: Typically reagents, catalysts, or salts from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis and purification.

This guide will focus on the characterization of organic impurities, which pose the greatest analytical challenge due to their structural similarity to the main compound.

Orthogonal Analytical Approaches for Impurity Characterization

A multi-faceted, or orthogonal, analytical approach is essential for the comprehensive identification and quantification of impurities. No single technique is sufficient. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification

HPLC with Ultraviolet (UV) detection is the cornerstone of purity assessment, primarily due to its high resolving power and quantitative accuracy.[5] For a compound like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, which contains a carbonyl chromophore, UV detection is a suitable and straightforward method.

Causality of Method Parameters:

  • Column Choice: A reversed-phase C18 column is selected due to the non-polar nature of the spirocyclic core and the tert-butyl group. The C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient of water and acetonitrile is employed to ensure the elution of compounds with a wide range of polarities. A mild acid, such as formic acid, is often added to sharpen peaks by ensuring the consistent protonation state of any ionizable groups.

  • Detection Wavelength: The carbonyl group within the lactam ring typically exhibits a UV absorbance maximum around 210-220 nm. Monitoring at this wavelength provides high sensitivity for the parent compound and related impurities containing this chromophore.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. .

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 215 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20
      30.0 20

      .

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. .

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area to determine the purity profile.

Strengths:

  • Excellent for quantification of known and unknown impurities.

  • High precision, accuracy, and robustness.

  • Widely available and cost-effective.

Limitations:

  • Provides no structural information about unknown impurities.

  • Co-eluting peaks can lead to inaccurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry, making it indispensable for identifying unknown impurities.[6][7] It provides the molecular weight of impurities, which is a critical first step in their structural elucidation.[8]

Causality of Method Parameters:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of nitrogen and oxygen atoms allows for efficient protonation in positive ion mode (ESI+), forming [M+H]⁺ ions.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides accurate mass measurements, which can be used to determine the elemental composition of an impurity, significantly narrowing down potential structures.[8]

Experimental Protocol: LC-MS Impurity Identification

  • System Preparation:

    • LC-MS System: An HPLC or UHPLC system coupled to an ESI-HRMS detector.

    • The same column and mobile phases as the HPLC-UV method can be used to facilitate peak tracking. .

  • MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Nitrogen): 800 L/hr.

    • Mass Range: m/z 100-1000. .

  • Data Analysis:

    • Extract ion chromatograms for suspected impurity masses.

    • Determine the accurate mass of the [M+H]⁺ ion for each impurity.

    • Use the accurate mass to predict the elemental composition (e.g., CₓHᵧN₂Oₐ).

    • Propose potential structures based on the elemental composition and knowledge of the synthetic pathway.

    • For further confirmation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns, which provide clues about the impurity's structure.[7]

Strengths:

  • High sensitivity and specificity for impurity detection.[9]

  • Provides molecular weight and elemental composition, enabling identification of unknowns.

  • Can detect impurities at very low levels.[9]

Limitations:

  • Response factors can vary significantly, making it less suitable for direct quantification without standards.

  • Isomeric impurities cannot be distinguished by mass alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][11][12] While less sensitive than MS, its ability to provide detailed information about the chemical environment of each atom is unparalleled.[13]

Causality of Method Parameters:

  • 1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. A ¹³C NMR spectrum reveals the number of unique carbon atoms. These are the first steps in confirming the primary structure.

  • 2D NMR (COSY, HSQC, HMBC): When an impurity can be isolated (e.g., via preparative HPLC), 2D NMR experiments are used to piece together the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, revealing the connectivity of the molecular skeleton.

Experimental Protocol: NMR for Structural Confirmation (of an isolated impurity)

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve ~1-5 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). .

  • NMR Acquisition:

    • Acquire a ¹H spectrum to assess purity and obtain initial structural information.

    • Acquire ¹³C, COSY, HSQC, and HMBC spectra. .

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D data.

    • Piece together the fragments identified from COSY and HMBC to build the final structure.

    • Compare the proposed structure with potential by-products or degradation products from the synthetic route.

Strengths:

  • Provides unequivocal structural determination.[10]

  • Can distinguish between isomers (regioisomers, stereoisomers).[12]

  • Non-destructive technique.[11]

Limitations:

  • Relatively low sensitivity, often requiring impurity isolation.

  • Complex spectra can be challenging to interpret.

Comparative Analysis Summary

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Use QuantificationIdentificationStructure Elucidation
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Information Retention Time, Purity %Molecular Weight, FormulaAtomic Connectivity, Stereochemistry
Isomer Separation Yes (if chromatographically resolved)No (by mass alone)Yes
Cost & Complexity Low-ModerateModerate-HighHigh
Key Advantage Robust QuantificationIdentification of UnknownsUnambiguous Structure Proof

Integrated Workflow for Impurity Characterization

A logical and efficient workflow is critical for tackling impurity characterization. The following diagram illustrates a self-validating system that leverages the strengths of each technique.

Impurity_Workflow start Batch of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate hplc HPLC-UV Analysis (Purity Profiling & Quantification) start->hplc decision1 Any Impurity > ICH Reporting Threshold? hplc->decision1 lcms LC-HRMS Analysis (Identification) decision1->lcms Yes report Report Known Impurities (Below Identification Threshold) decision1->report No decision2 Structure Identified from MS & Process Knowledge? lcms->decision2 isolate Isolate Impurity (Preparative HPLC) decision2->isolate No final_report Complete Characterization Report (Quantification, Identification, Structure) decision2->final_report Yes nmr NMR Spectroscopy (Structure Elucidation) isolate->nmr nmr->final_report

Caption: Integrated workflow for impurity characterization.

Conclusion

The characterization of impurities in pharmaceutical intermediates like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a regulatory necessity and a scientific imperative. A robust strategy does not rely on a single analytical tool but instead employs an orthogonal approach. HPLC-UV serves as the foundation for detection and quantification. LC-MS provides the crucial first step in identification by determining molecular weight and elemental composition. Finally, NMR spectroscopy offers the definitive, unambiguous structural proof required for full characterization. By integrating these techniques into a logical workflow, drug development professionals can ensure the purity, safety, and quality of their materials, ultimately leading to safer and more effective medicines.

References

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Available from: [Link]

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  • Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]

  • Toref-Standards. NMR Applications in Pharmaceutical Impurity Profiling. (2023). Available from: [Link]

  • SpringerLink. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Available from: [Link]

  • International Pharmaceutical Industry. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (2017). Available from: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • ResearchGate. The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025). Available from: [Link]

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The Spirocyclic Advantage: A Guide to Enhancing Drug Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular architectures.[1][2] This guide delves into the impactful world of spirocycles, three-dimensional scaffolds that are revolutionizing drug design by offering unprecedented control over molecular conformation, leading to significant gains in potency and selectivity.[3][4][5] The incorporation of spirocyclic motifs is a rising trend in approved drugs and clinical candidates, underscoring their ability to address key challenges in drug discovery.[3][6]

This document provides an in-depth comparison of spirocyclic compounds against their non-spirocyclic counterparts, supported by experimental data and detailed protocols. We will explore the fundamental principles behind the spirocyclic advantage, examine compelling case studies, and provide actionable insights for researchers, scientists, and drug development professionals.

The Conformational Imperative: Why Three-Dimensionality Matters

The efficacy of a drug is intrinsically linked to its ability to bind to a specific biological target with high affinity and selectivity.[7] Traditional drug design has often relied on planar, aromatic structures, which can suffer from conformational flexibility. This "floppiness" can lead to a molecule adopting multiple shapes, only one of which might be optimal for binding to the desired target. This can result in reduced potency and an increased likelihood of off-target effects, as the molecule may interact with unintended proteins.[1]

Spirocycles, by virtue of their shared single-atom junction between two rings, introduce a significant degree of rigidity and conformational constraint.[7][8] This pre-organizes the molecule into a more defined three-dimensional shape, which can more precisely complement the topography of the target's binding site.[9][10] This "lock-and-key" fit enhances binding affinity, leading to increased potency.[6][7]

Visualizing the Impact: Conformational Restriction with Spirocycles

The following diagram illustrates the fundamental principle of how a spirocycle can restrict the conformational freedom of a molecule compared to a more flexible, non-spirocyclic analogue.

G cluster_0 Non-Spirocyclic Analogue cluster_1 Spirocyclic Analogue a Flexible Linker b Pharmacophore 1 a->b Multiple Conformations c Pharmacophore 2 a->c Multiple Conformations d Spirocyclic Core e Pharmacophore 1 d->e Fixed Orientation f Pharmacophore 2 d->f Fixed Orientation caption Conformational restriction by a spirocyclic core.

Caption: Conformational restriction by a spirocyclic core.

Enhancing Potency and Selectivity: Comparative Case Studies

The introduction of a spirocyclic moiety has repeatedly demonstrated its ability to significantly improve the pharmacological profile of drug candidates. Let's examine some illustrative examples.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

In the optimization of inhibitors for Polo-like kinase 4 (PLK4), a target in oncology, the replacement of a conformationally labile alkene linker with a rigid cyclopropyl spirocycle led to a remarkable improvement in pharmacokinetic properties.[1] This seemingly minor change resulted in up to a 100-fold increase in plasma exposure in mouse models, alongside enhanced solubility and metabolic stability.[1]

CompoundKey Structural FeaturePotency (IC50)Key Advantage
Compound 1 Flexible Alkene LinkerPotentPoor Pharmacokinetics
Compound 2 Spirocyclic Cyclopropyl LinkerMaintained PotencyImproved Solubility, Metabolic Stability, and Plasma Exposure

Table 1: Comparison of a flexible linker versus a spirocyclic linker in PLK4 inhibitors. Data synthesized from literature.[1]

Case Study 2: Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

The FDA-approved PARP inhibitor Olaparib is a cornerstone in the treatment of certain cancers. However, efforts to improve its selectivity profile led to the exploration of spirocyclic analogues.[1] Replacing a piperazine ring in the original structure with a spirocyclic counterpart resulted in a compound with significantly higher specificity for PARP-1.[1] This enhanced selectivity is crucial for minimizing off-target effects and developing PARP inhibitors with a better safety profile for applications beyond oncology.[1]

CompoundKey Structural FeatureSelectivity ProfileKey Advantage
Olaparib Piperazine RingPan-PARP InhibitorBroad Activity
Spirocyclic Analogue Spirocyclic MoietyHigher Specificity for PARP-1Reduced Potential for Off-Target Effects

Table 2: Impact of a spirocyclic modification on the selectivity of a PARP inhibitor. Data synthesized from literature.[1]

Experimental Protocols for Assessing Potency and Selectivity

To empirically validate the benefits of incorporating spirocycles, rigorous experimental evaluation is paramount. Below are standardized, step-by-step methodologies for assessing drug potency and selectivity.

Protocol 1: In Vitro Potency Determination (IC50/EC50)

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of a compound.[11]

G prep 1. Compound Preparation - Serial dilution of test compounds - Prepare positive and negative controls assay 2. Assay Execution - Add target (enzyme/cell) - Add substrate/ligand - Add test compounds prep->assay incubate 3. Incubation - Specified time and temperature assay->incubate detect 4. Signal Detection - Measure enzymatic activity, cell viability, etc. - Use appropriate detection method (e.g., fluorescence, luminescence) incubate->detect analyze 5. Data Analysis - Plot dose-response curves - Calculate IC50/EC50 values using non-linear regression detect->analyze caption Workflow for in vitro potency determination.

Caption: Workflow for in vitro potency determination.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (both spirocyclic and non-spirocyclic analogues) in an appropriate solvent (e.g., DMSO). Include a positive control (a known inhibitor/activator) and a negative control (vehicle only).

  • Assay Setup: In a microplate, add the biological target (e.g., purified enzyme, cultured cells).[11]

  • Compound Addition: Add the diluted test compounds to the wells.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for compound-target interaction.

  • Signal Generation: Add a substrate or reagent that generates a measurable signal (e.g., colorimetric, fluorescent, luminescent) proportional to the activity of the target.

  • Detection: Read the plate using a microplate reader.[11]

  • Data Analysis: Plot the signal intensity against the compound concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC50 or EC50 value.[11]

Protocol 2: In Vitro Selectivity Profiling

This protocol describes how to assess the selectivity of a compound against a panel of related targets.

Methodology:

  • Target Panel Selection: Identify a panel of off-targets that are structurally or functionally related to the primary target.

  • Potency Assays: Perform in vitro potency assays (as described in Protocol 1) for the lead compounds against each target in the panel.

  • Selectivity Ratio Calculation: Calculate the selectivity ratio for each compound by dividing the IC50/EC50 value for the off-target by the IC50/EC50 value for the primary target. A higher ratio indicates greater selectivity.

  • Data Visualization: Present the selectivity data in a table or a heatmap for clear comparison between the spirocyclic and non-spirocyclic compounds.

Beyond Potency and Selectivity: Additional Benefits of Spirocycles

The advantages of incorporating spirocycles extend beyond enhancing potency and selectivity. These rigid scaffolds can also positively influence other critical drug-like properties:

  • Physicochemical Properties: The introduction of sp3-rich spirocyclic systems can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their planar, aromatic counterparts.[1][3]

  • Pharmacokinetics: As seen in the PLK4 inhibitor case study, the conformational rigidity imparted by spirocycles can lead to improved pharmacokinetic (PK) profiles, including increased plasma exposure and oral bioavailability.[1]

  • Intellectual Property: The novelty of spirocyclic scaffolds can provide a strong foundation for new intellectual property, enabling the development of novel lead structures.[5]

Conclusion: Embracing the Third Dimension in Drug Design

The strategic incorporation of spirocycles represents a powerful approach to overcoming common hurdles in drug discovery. By enforcing conformational rigidity, these three-dimensional scaffolds provide a direct path to enhancing drug potency and selectivity. The case studies and experimental data presented in this guide unequivocally demonstrate the tangible benefits of "escaping from flatland."[1][2] As synthetic methodologies for creating diverse spirocyclic systems become more accessible, their application in medicinal chemistry is poised to accelerate, paving the way for the development of safer and more effective medicines.[3][12]

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A Comparative Guide to Spirocycle Synthesis: Evaluating Efficiency in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocycles in Drug Discovery

Spirocycles, molecular architectures featuring two rings connected by a single common atom, have transitioned from being a synthetic curiosity to a cornerstone of modern medicinal chemistry. Their rigid, three-dimensional frameworks offer a distinct advantage in drug design, enabling precise spatial orientation of functional groups to interact with biological targets. This unique topography often leads to enhanced potency, selectivity, and improved pharmacokinetic properties compared to their flatter, non-spirocyclic counterparts.[1][2] The increasing number of spirocycle-containing drugs approved for clinical use underscores their significance.[1]

However, the construction of the defining feature of a spirocycle—a quaternary stereocenter—presents a formidable synthetic challenge. This guide provides an in-depth comparison of three powerful and distinct strategies for spirocycle synthesis: the Intramolecular Heck Reaction, Organocatalytic Cascade Reactions, and Ring-Closing Metathesis. We will analyze each method's synthetic efficiency, mechanistic underpinnings, and practical applicability, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific drug development campaigns.

Method 1: The Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction is a robust, palladium-catalyzed method for forming carbon-carbon bonds, proving particularly effective for constructing spirocyclic systems, including the prevalent spirooxindole motif.[3][4] The reaction typically involves the cyclization of an aryl or vinyl halide onto a suitably positioned alkene.

Mechanism and Rationale

The catalytic cycle begins with the oxidative addition of a Pd(0) catalyst to an aryl halide (e.g., an ortho-iodophenyl group) tethered to a cyclic precursor. This forms a Pd(II) intermediate. A subsequent migratory insertion of the tethered alkene into the Aryl-Pd bond forms the new C-C bond and creates the spirocyclic core. The cycle is completed by β-hydride elimination, which forms the product and regenerates the Pd(0) catalyst. The choice of ligands, base, and solvent is critical for controlling selectivity and efficiency.[4][5]

A key advantage of this method is the ability to generate complex spirocycles with high diastereoselectivity, often controlled by the substrate's inherent stereochemistry or the chiral ligands employed.[6][7]


// Nodes A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl-Pd(II)-X\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Spiro-Pd(II) Intermediate\n(Migratory Insertion)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Spirocycle Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="Ar-X Substrate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sub -> A [label="+ Ar-X"]; A -> B [label=" Oxidative\n Addition", color="#EA4335", fontcolor="#202124"]; B -> C [label=" Alkene\n Insertion", color="#34A853", fontcolor="#202124"]; C -> D [label=" β-Hydride Elimination", color="#FBBC05", fontcolor="#202124"]; C -> A [label=" Reductive\n Elimination", color="#5F6368", style=dashed, fontcolor="#202124"]; D -> base [style=invis]; // for layout }

Catalytic Cycle of the Intramolecular Heck Reaction.

Synthetic Efficiency & Data

The efficiency of the Heck reaction is highly substrate-dependent but can deliver excellent yields. Recent work has focused on sequential palladium-catalyzed reactions to first set a quaternary stereocenter and then perform the Heck cyclization.[6]

Table 1: Synthesis of Spirocycles via Sequential Allylic Alkylation and Heck Reaction [6]

Substrate Ring SizeAllylation Yield (%)Allylation ee (%)Heck Reaction Yield (%)Exo/Endo Ratio
5-membered9794905:1
6-membered6570853:1

Data sourced from Organic Letters.[6]

Advantages & Limitations
  • Advantages: High functional group tolerance, well-established and predictable reactivity, and the potential for high diastereoselectivity.[7]

  • Limitations: Requires an aryl or vinyl halide precursor, the cost of the palladium catalyst can be a concern for large-scale synthesis, and β-hydride elimination can sometimes lead to mixtures of regioisomers (exo- vs. endo-cyclic double bonds).[6]

Detailed Experimental Protocol: Synthesis of a Cyclopentene-Spirooxindole[3]
  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv).

  • Solvent Addition: Add anhydrous DMF (or a DMF/water mixture) via syringe.

  • Base Addition: Add a suitable base, such as NaHCO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 100-120 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired spirooxindole product.

Method 2: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, including spirocycles.[8][9] This approach uses small, chiral organic molecules to catalyze reactions, often proceeding through cascade or tandem sequences that rapidly build molecular complexity from simple precursors.[10][11]

Mechanism and Rationale

A common strategy involves a Michael/aldol or Michael/cyclization cascade. For instance, a chiral secondary amine catalyst (e.g., a prolinol derivative) can activate an α,β-unsaturated aldehyde via enamine formation. This enamine then undergoes a stereocontrolled Michael addition to a suitable acceptor. The resulting intermediate remains activated and can undergo a subsequent intramolecular cyclization (e.g., aldol condensation) to forge the spirocyclic ring system, creating multiple stereocenters in a single operation.[8][11] The catalyst's chiral environment dictates the stereochemical outcome of the reaction.


}

General Workflow for an Organocatalytic Cascade.

Synthetic Efficiency & Data

Organocatalytic methods are celebrated for their high efficiency, often providing access to enantiomerically enriched spirocycles in excellent yields under mild conditions.[10]

Table 2: Organocatalytic Synthesis of Spiro-Bridged Heterocycles [11]

EntryIsatylidene-malononitrile SubstrateCatalyst (mol%)Yield (%)Diastereomeric Ratio (dr)
1N-HQuinine (10)95>20:1
2N-MeQuinine (10)98>20:1
3N-BnQuinine (10)99>20:1
45-Br, N-MeQuinine (10)96>20:1

Data sourced from The Journal of Organic Chemistry.[11]

Advantages & Limitations
  • Advantages: Metal-free conditions, high enantioselectivity, operational simplicity, and the ability to build significant molecular complexity in a single step.[8][10]

  • Limitations: Substrate scope can be limited, catalyst loading may be higher than in metal catalysis, and reaction optimization can be time-consuming.

Detailed Experimental Protocol: Asymmetric Michael/Cyclization Cascade[2]
  • Preparation: To a vial, add the Michael acceptor (e.g., isatin derivative, 0.2 mmol), the Michael donor (0.24 mmol), and the chiral squaramide catalyst (0.02 mmol, 10 mol%).

  • Solvent and Additive: Add the solvent (e.g., toluene, 1.0 mL) and any required additive (e.g., benzoic acid, 0.02 mmol).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 h), monitoring progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Isolation: Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the enantiomerically enriched spirocyclic product.

Method 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic and macrocyclic compounds, and its application to spirocycle construction is a powerful modern strategy.[12][13] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' catalysts) to form a new double bond by joining two terminal alkenes within the same molecule.[14][15]

Mechanism and Rationale

The key to applying RCM for spirocycle synthesis is the preparation of a precursor containing two tethered alkene chains originating from a single quaternary carbon. The metathesis catalyst first reacts with one of the terminal alkenes to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new metal-alkylidene. An intramolecular reaction with the second alkene chain proceeds through another metallacyclobutane, which, upon productive decomposition, forms the desired spirocyclic ring and regenerates a catalyst species that can re-enter the cycle.[12]


}

Simplified Mechanism for Ring-Closing Metathesis.

Synthetic Efficiency & Data

RCM is known for its exceptional functional group tolerance and reliability, often proceeding in high yields under mild conditions. The primary challenge lies in the synthesis of the diallylated precursor.

Table 3: Synthesis of Spiro[4.5]decanes via RCM [12]

Starting Material (Diallyl derivative of...)Catalyst (mol%)Time (h)Yield (%)
1,3-IndandioneGrubbs' I (2)1290
1,3-CyclohexanedioneGrubbs' I (2)2085
Barbituric AcidGrubbs' I (2)1680
OxindoleGrubbs' I (2)195

Data adapted from Arkivoc and Molecules.[12][14]

Advantages & Limitations
  • Advantages: Extremely mild reaction conditions, exceptional tolerance of a wide range of functional groups, and high yields for forming 5- and 6-membered rings.[12][14]

  • Limitations: The primary challenge is the synthesis of the diene precursor. The cost of ruthenium catalysts can be prohibitive for large-scale applications, though catalyst loadings are often low.

Detailed Experimental Protocol: RCM for Spiro-Oxindole Synthesis[14]
  • Preparation: Dissolve the 3,3-diallyl oxindole precursor (1.0 equiv) in a degassed solvent such as anhydrous toluene or CH₂Cl₂.

  • Catalyst Addition: Add Grubbs' first-generation catalyst (2 mol%) to the solution under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a short time (e.g., 1 hour). Monitor the reaction by TLC.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20-30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to afford the spirocyclic product.

Comparative Analysis & Senior Application Scientist's Insights

The choice of synthetic method is dictated by the specific goals of the project, including the target molecule's complexity, required stereochemistry, scalability, and economic constraints.

Table 4: Head-to-Head Comparison of Spirocyclization Methods

FeatureIntramolecular Heck ReactionOrganocatalytic CascadeRing-Closing Metathesis (RCM)
Key Transformation C(sp²)-C(sp²) bond formation via Pd catalysisMultiple C-C bonds via chiral small moleculesC=C bond formation via Ru/Mo catalysis
Stereocontrol Good to excellent; can be substrate- or ligand-controlledExcellent enantioselectivityNot inherently stereoselective (relies on precursor)
Functional Group Tol. GoodModerate to good (sensitive to strong acids/bases)Excellent
Scalability Moderate (catalyst cost)Good (metal-free)Moderate (catalyst cost, precursor synthesis)
Ideal Application Constructing spiro-heterocycles from aryl halide precursorsRapid, asymmetric synthesis of complex chiral spirocyclesAccessing spiro-carbocycles and heterocycles with high FGT

Expert Insights:

  • For early-stage discovery chemistry where rapid access to enantiomerically pure and complex scaffolds is paramount, Organocatalytic Cascades are often the superior choice. They offer unparalleled efficiency in building stereochemical complexity in a single, metal-free step.

  • When a synthetic plan involves a readily available aryl halide precursor and high functional group tolerance is needed, the Intramolecular Heck Reaction is a highly reliable and powerful tool. It is particularly well-suited for the synthesis of medicinally relevant spirooxindoles.

  • For targets that are intolerant of other reaction conditions or when the synthesis of the diallylated precursor is straightforward, Ring-Closing Metathesis is unmatched in its reliability and mildness. Its exceptional functional group tolerance makes it a go-to method for late-stage cyclizations on complex intermediates.

Conclusion

The synthesis of spirocycles has been significantly advanced by the development of powerful catalytic methods. The Intramolecular Heck reaction, organocatalytic cascades, and ring-closing metathesis each provide a unique and effective pathway to these valuable three-dimensional structures. A thorough understanding of the mechanisms, advantages, and limitations of each strategy, as detailed in this guide, allows the modern medicinal chemist to make informed, rational decisions, accelerating the discovery and development of next-generation therapeutics.

References

  • Maji, B. (2018). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Asian Journal of Organic Chemistry. Retrieved from [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Chemistry Record, 23(7), e202200284. Retrieved from [Link]

  • You, Z.-H., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(22), 7249–7253. Retrieved from [Link]

  • da Silva, J. L., et al. (n.d.). Selective Synthesis of Spirooxindoles by an Intramolecular Heck-Mizoroki Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

  • Alonso, F., et al. (2021). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides. Advanced Synthesis & Catalysis. Retrieved from [Link]

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  • Chen, I.-T., et al. (2020). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 85(15), 9873–9884. Retrieved from [Link]

  • Kumar, A., & Maurya, H. K. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. Retrieved from [Link]

  • Íñigo, A. R., & Roberto, T. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry. Retrieved from [Link]

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  • Sharma, K., et al. (2022). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organic Synthesis, 19(5), 494-518. Retrieved from [Link]

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Spirocyclic Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical endeavor. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents. In recent years, spirocyclic scaffolds have emerged as a compelling strategy to enhance metabolic stability and other crucial drug-like properties. This guide provides an in-depth evaluation of the metabolic stability of spirocyclic compounds, comparing their performance with non-spirocyclic alternatives and offering supporting experimental data and detailed protocols.

The inherent three-dimensional and rigid nature of spirocycles, which consist of two rings sharing a single atom, offers a unique advantage in drug design. This structural characteristic can shield metabolically susceptible sites from enzymatic degradation, a primary driver of drug metabolism.[1] By replacing planar, flexible moieties with rigid spirocyclic systems, medicinal chemists can often achieve significant improvements in pharmacokinetic profiles.[2][3]

The Spirocyclic Advantage: More Than Just a Twist

The introduction of a spirocyclic scaffold into a drug candidate can profoundly influence its metabolic fate. The core principle behind this enhanced stability lies in the steric hindrance provided by the rigid, three-dimensional structure. This conformation can physically block the access of metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, to labile chemical bonds within the molecule.

Furthermore, the conformational rigidity of spirocycles reduces the entropic penalty upon binding to a target protein, which can lead to improved potency and selectivity.[3][4] This locked conformation also limits the number of possible metabolic pathways, simplifying the metabolite profile and reducing the risk of forming reactive or toxic byproducts. Shifting from planar, aromatic structures to more saturated, three-dimensional spirocyclic structures generally correlates with improved physicochemical and pharmacokinetic profiles.[1][2]

Head-to-Head: Spirocycles vs. Non-Spirocyclic Analogs

The true measure of a design strategy's effectiveness lies in direct comparison. Several studies have demonstrated the superior metabolic stability of spirocyclic compounds when compared to their non-spirocyclic or less rigid counterparts.

One illustrative example involves the development of novel bronchodilators. Researchers synthesized spirocyclic analogs of an imidazobenzodiazepine lead compound, MIDD0301, to improve its resistance to phase 2 metabolism. The introduction of a cyclopropyl spiro group in compound 5c resulted in a metabolically stable compound with high affinity for the target GABA-A receptor.[5] In contrast, analogs with larger spiro rings or acyclic substituents showed diminished binding and, in some cases, were less stable.[5]

Another compelling case is the optimization of Polo-like kinase 4 (PLK4) inhibitors. The replacement of a configurationally labile alkene moiety in a lead compound with a cyclopropyl linker in a spirocyclic analog led to a significant improvement in metabolic stability and a 100-fold higher exposure in mouse plasma.[2]

Compound/AnalogScaffold TypeIn Vitro MetricValueSpeciesSystemReference
Ciprofloxacin Analog APiperizine-like spirocycleMetabolismNo sign of metabolismHumanMicrosomes[6]
CiprofloxacinPiperazineMetabolismSlight metabolismHumanMicrosomes[6]
Bupivacaine Analog2-azaspiro[3.3]heptaneIn Vivo Onset & DurationFaster onset, similar durationIn Vivo[6]
Bupivacaine2-substituted piperidineIn Vivo Onset & DurationSlower onsetIn Vivo[6]
Imidazobenzodiazepine 5c Cyclopropyl spiroMetabolic StabilityStableHuman, MouseMicrosomes[5]
PLK4 Inhibitor AnalogSpirocyclic (cyclopropyl)In Vivo ExposureUp to 100-fold higherMousePlasma[2]

Evaluating Metabolic Stability: Key In Vitro Assays

A thorough evaluation of a compound's metabolic stability is a cornerstone of preclinical drug development. The following are standard in vitro assays used to assess this critical parameter.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing phase I metabolic stability, primarily mediated by cytochrome P450 enzymes. It utilizes the microsomal fraction of homogenized liver cells, which is rich in these enzymes.

Core Principle: The rate of disappearance of the test compound is measured over time when incubated with liver microsomes and a necessary cofactor, NADPH.

Experimental Workflow: Liver Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, & Test Compound (final conc. ~1 µM) prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL in buffer) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction by adding NADPH prep_nadph->start_reaction preincubate Pre-incubate mixture at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate sample Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction with Cold Acetonitrile containing Internal Standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • On the day of the experiment, thaw a vial of pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the time-zero sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both phase I and phase II metabolic enzymes, as well as active transport processes.

Core Principle: The disappearance of the test compound is monitored over time when incubated with a suspension of hepatocytes.

Experimental Workflow: Hepatocyte Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Hepatocyte Suspension & Test Compound (final conc. ~1 µM) prep_compound->mix prep_hepatocytes Thaw & Prepare Hepatocyte Suspension (check viability) prep_hepatocytes->mix warm_media Warm Incubation Medium to 37°C warm_media->prep_hepatocytes incubate Incubate at 37°C in a CO2 incubator with shaking mix->incubate sample Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction with Cold Acetonitrile containing Internal Standard sample->quench centrifuge Centrifuge to Pellet Cell Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for a typical hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Prepare the appropriate cell culture medium (e.g., Williams' Medium E) and warm to 37°C.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in the pre-warmed medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension (typically at a density of 0.5-1 x 10^6 cells/mL).

    • Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified CO2 incubator, with gentle shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

    • Immediately quench the metabolic activity by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet cell debris.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes).

The Influence of Spirocycles on Cytochrome P450 Inhibition

While spirocyclic scaffolds can enhance metabolic stability, it is also crucial to assess their potential to inhibit CYP enzymes. Drug-drug interactions often arise from the inhibition of these enzymes, which can lead to altered plasma concentrations of co-administered drugs.[7]

The rigid nature of spirocycles can, in some instances, lead to potent and selective inhibition of specific CYP isoforms. This is because the well-defined three-dimensional shape of a spirocyclic compound may fit snugly into the active site of a particular CYP enzyme, leading to strong binding and inhibition. However, this is not a universal characteristic, and the impact on CYP inhibition is highly dependent on the specific spirocyclic scaffold and the overall molecular structure.

A thorough evaluation of CYP inhibition is therefore a critical step in the safety assessment of any new drug candidate, including those with spirocyclic motifs. Standard in vitro assays using a panel of recombinant human CYP enzymes are employed to determine the half-maximal inhibitory concentration (IC50) for the major drug-metabolizing isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[8][9]

Compound/AnalogSpirocyclic FeatureCYP IsoformIC50 (µM)Reference
Ketoconazole (Control)-CYP3A4< 0.1[10]
Ritonavir (Control)-CYP3A4< 0.1[10]
Quinidine (Control)-CYP2D6< 0.1[10]
Fluvoxamine (Control)-CYP1A2< 0.1[10]

Conclusion: A Balanced Approach to Stability and Safety

Spirocyclic compounds represent a powerful tool in the medicinal chemist's arsenal for overcoming metabolic stability challenges. Their unique structural features can effectively shield molecules from enzymatic degradation, leading to improved pharmacokinetic properties. However, a comprehensive evaluation of their metabolic profile is essential. This includes not only assessing their stability in liver microsomes and hepatocytes but also profiling their potential to inhibit key drug-metabolizing enzymes. By taking a balanced and data-driven approach, researchers can harness the benefits of spirocyclic scaffolds to design safer and more effective medicines.

References

  • Cook, J. M., et al. (2022).
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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the innovative potential of novel chemical entities is directly proportional to the rigor of the safety protocols governing their use. Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry, is no exception. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound with the utmost safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile

Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate and structurally similar compounds present a clear set of hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these hazards are primarily categorized as:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

These classifications are not merely procedural; they are indicative of the compound's chemical reactivity and its potential to interact with biological tissues. The irritation potential likely stems from the compound's ability to disrupt the lipid bilayers of cell membranes or to react with proteins and other biological macromolecules on the surface of the skin, eyes, and respiratory tract.

Table 1: GHS Hazard Information

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate. The following PPE is mandatory to mitigate the risks of exposure.

Hand Protection
  • Requirement: Wear protective gloves.

  • Rationale: Given the H315 "Causes skin irritation" classification, direct skin contact must be avoided. Nitrile gloves are a standard and effective choice for handling many chemical compounds. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.

Eye and Face Protection
  • Requirement: Wear safety glasses with side shields or goggles. A face shield may be required for splash hazards.

  • Rationale: The H319 "Causes serious eye irritation" warning underscores the critical need for eye protection. Chemical splashes can cause significant and potentially irreversible damage to the eyes. Safety glasses with side shields offer a baseline of protection, while chemical splash goggles provide a more complete seal around the eyes. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with goggles.

Skin and Body Protection
  • Requirement: Wear a lab coat.

  • Rationale: A lab coat serves as a removable barrier to protect your personal clothing and underlying skin from spills and contamination. Ensure your lab coat is fully buttoned.

Respiratory Protection
  • Requirement: Use in a well-ventilated area. If engineering controls are insufficient, a respirator may be necessary.

  • Rationale: The H335 "May cause respiratory irritation" statement indicates that inhalation of dust or aerosols of this compound should be minimized.[1][2][3][4] The primary method for controlling respiratory hazards is to work in a certified chemical fume hood. This engineering control captures airborne contaminants at the source and exhausts them safely. If a fume hood is not available or if the procedure has a high potential for generating aerosols, a risk assessment should be conducted to determine if respiratory protection is needed.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Handling:

    • Always handle Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate within a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[3]

    • Use non-sparking tools if the compound is in a flammable solvent.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the material using absorbent pads or other suitable inert materials.

  • Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Characterization: All waste containing Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing. If irritation develops and persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedural Considerations cluster_enhanced_ppe Enhanced PPE start Start: Handling Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->hazards hand Hand Protection: Nitrile Gloves hazards->hand eye Eye Protection: Safety Glasses with Side Shields or Goggles hazards->eye body Body Protection: Lab Coat hazards->body respiratory Respiratory Protection: Work in Fume Hood hazards->respiratory splash_risk Potential for Splashing? eye->splash_risk aerosol_risk Potential for Aerosolization? respiratory->aerosol_risk splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk->hand Low Risk aerosol_risk->eye Low Risk aerosol_risk->body Low Risk respirator Consult EHS for Respirator aerosol_risk->respirator face_shield->aerosol_risk

Caption: PPE Selection Workflow for Handling Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Conclusion

The responsible use of Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the guidance in this document into your laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before commencing any work.

References

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.